1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-81-1 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its role as a scaffold in the development of novel therapeutics. This document will explore its applications as a xanthine oxidase inhibitor and its potential in anticancer drug discovery, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Pyrazolopyrimidine Scaffold
The pyrazolopyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active molecules. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases and oxidoreductases. This compound, in particular, serves as a crucial starting material and structural motif for the development of potent and selective inhibitors for various enzymes implicated in disease.
Chemical Identity and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₅H₄N₄O₂[1]
-
IUPAC Name: 1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione[1]
-
Synonyms: 1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione, 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione[1][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 152.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₄N₄O₂ | --INVALID-LINK-- |
| XLogP3-AA | -0.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of the title compound.
Synthesis and Characterization
The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of a substituted pyrazole precursor.
General Synthetic Protocol
A microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones involves the oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with different aldehydes in the presence of K₂S₂O₈.[4] This method offers excellent yields and a straightforward procedure.
Diagram 2: Generalized Synthetic Scheme
Caption: Microwave-assisted synthesis workflow.
Step-by-Step Experimental Protocol
A representative protocol for the synthesis of a 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative is described below, adapted from the literature.[4]
-
Reactant Preparation: In a microwave-safe vessel, dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1 equivalent) and the desired aldehyde (1.2 equivalents) in a suitable solvent such as DMF.
-
Initiation: Add potassium persulfate (K₂S₂O₈) (2 equivalents) to the mixture.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to yield the final product.
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Characteristic chemical shifts and coupling constants for the pyrazolopyrimidine core and substituents. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C=O, and C=N bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Applications in Drug Discovery
The this compound scaffold is a versatile building block for developing inhibitors of various enzymes.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a pyrazolopyrimidine derivative, is a clinically used XO inhibitor.[5]
Numerous studies have explored derivatives of the pyrazolo[3,4-d]pyrimidine nucleus as potent xanthine oxidase inhibitors.[6][7] For instance, compounds like 4-amino-6-hydroxy-3-phenyl-pyrazolo[3,4-d]pyrimidine have shown inhibitory potency comparable to allopurinol.[6] The mechanism of inhibition often involves the compound acting as a substrate for XO, leading to the formation of a tightly bound inhibitor at the molybdenum center of the enzyme.[5][8]
Diagram 3: Xanthine Oxidase Inhibition Pathway
Caption: Inhibition of uric acid production.
Anticancer Activity
Derivatives of the pyrazolopyrimidine scaffold have also demonstrated significant potential as anticancer agents.[9] These compounds can be designed to target various signaling pathways involved in cancer cell proliferation and survival.
One notable application is the development of epidermal growth factor receptor (EGFR) inhibitors.[9] The 1H-pyrazolo[3,4-d]pyrimidine moiety can act as an ATP-competitive inhibitor by binding to the kinase domain of EGFR.[9] Additionally, certain 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs have been identified as mTOR inhibitors, inducing apoptosis in cancer cells.[4]
Diagram 4: General Mechanism of Kinase Inhibition
Caption: Competitive inhibition at the ATP-binding site.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for screening against a multitude of biological targets. Future research will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic profiles for the treatment of gout, cancer, and other diseases. The continued exploration of structure-activity relationships will be crucial in designing next-generation therapeutics based on this remarkable heterocyclic core.
References
- 1. This compound 97% | CAS: 40769-81-1 | AChemBlock [achemblock.com]
- 2. This compound | 40769-81-1 [chemicalbook.com]
- 3. 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione | C5H4N4O2 | CID 21780898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article [protein.bio.msu.ru]
- 6. The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Physicochemical Properties of Pyrazolo[4,3-d]pyrimidine Dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The dione derivative, in particular, represents a key pharmacophore whose physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of pyrazolo[4,3-d]pyrimidine dione, including its ionization constant (pKa), aqueous solubility, chemical stability, and lipophilicity. We delve into the theoretical underpinnings of these properties, present detailed, field-proven experimental protocols for their determination, and provide in silico predicted data for the core structure to serve as a foundational reference. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies to effectively characterize and optimize pyrazolo[4,3-d]pyrimidine dione-based drug candidates.
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Dione Scaffold
The pyrazolo[4,3-d]pyrimidine ring system is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules containing this scaffold to interact with a wide array of biological targets, particularly protein kinases, by competing with endogenous ligands like ATP.[1] Consequently, derivatives of this scaffold have been extensively investigated for various therapeutic applications, including oncology, inflammation, and virology.[2][3]
The dione substitution on the pyrimidine ring introduces specific electronic and steric features that profoundly influence the molecule's interactions with its environment and biological targets. Understanding the fundamental physicochemical properties of the 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core is paramount for rational drug design. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
This guide will systematically explore the key physicochemical parameters of the pyrazolo[4,3-d]pyrimidine dione core, providing both theoretical context and practical experimental workflows.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of a molecule dictates its state of ionization at a given pH. For a drug candidate, this is a critical parameter as it influences solubility, permeability across biological membranes, and binding to the target protein. The pyrazolo[4,3-d]pyrimidine dione core possesses both acidic and basic centers, making its ionization behavior complex and highly relevant to its biological function.
Predicted pKa Values
Due to the presence of ionizable protons on the pyrazole and pyrimidine rings, the pyrazolo[4,3-d]pyrimidine dione is expected to have multiple pKa values. In silico prediction tools are invaluable for estimating these values in the early stages of drug discovery.
| Property | Predicted Value | Prediction Tool |
| Acidic pKa | 7.8 (approx.) | MarvinSketch |
| Basic pKa | 1.5 (approx.) | MarvinSketch |
Note: These are predicted values and experimental verification is crucial.
Causality Behind Experimental Choice: UV-Vis Spectrophotometry
For heterocyclic compounds with a chromophore, UV-Vis spectrophotometry is a robust and efficient method for pKa determination. The underlying principle is that the absorption spectrum of the molecule changes as it transitions between its ionized and non-ionized forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined. This method is particularly advantageous as it requires only a small amount of sample.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This protocol outlines a standard procedure for determining the pKa of a pyrazolo[4,3-d]pyrimidine dione derivative using a 96-well plate format for higher throughput.
Materials:
-
Pyrazolo[4,3-d]pyrimidine dione compound
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Buffer Preparation: Prepare a series of buffers with known pH values and constant ionic strength.
-
Plate Loading: Add a defined volume of each buffer solution to the wells of the 96-well plate.
-
Compound Addition: Add a small, precise volume of the compound stock solution to each well to achieve a final concentration in the low micromolar range. Include wells with buffer and DMSO only as blanks.
-
Incubation: Briefly agitate the plate to ensure thorough mixing.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using the microplate spectrophotometer.
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank.
-
Identify wavelengths with the largest change in absorbance as a function of pH.
-
Plot absorbance at the selected wavelength(s) against pH.
-
Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa value(s).
-
Figure 1: Workflow for pKa determination using UV-Vis spectrophotometry.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to formulation challenges and variable in vivo performance. For the pyrazolo[4,3-d]pyrimidine dione core, the presence of polar functional groups suggests some degree of aqueous solubility, but this can be highly dependent on the crystalline form and substitution patterns.
Predicted Aqueous Solubility
In silico tools can provide an early assessment of a compound's solubility.
| Property | Predicted Value | Prediction Tool |
| LogS (mol/L) | -2.5 (approx.) | ALOGPS |
| Solubility (mg/mL) | 0.48 (approx.) | ALOGPS |
Note: These are predicted values for the neutral species and experimental determination is essential.
Causality Behind Experimental Choice: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound. It is a critical parameter for formulation development.
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (usually in DMSO). It is often higher than thermodynamic solubility due to the formation of amorphous precipitates or supersaturated solutions. Kinetic solubility is a valuable high-throughput screen in early drug discovery to identify compounds with potential solubility liabilities.
The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol describes the classical shake-flask method for determining the equilibrium aqueous solubility.
Materials:
-
Pyrazolo[4,3-d]pyrimidine dione compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector or LC-MS/MS
Procedure:
-
Compound Addition: Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Solvent Addition: Add a precise volume of PBS (pH 7.4) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Figure 2: Workflow for thermodynamic solubility determination by the shake-flask method.
Chemical Stability: Ensuring Integrity
The chemical stability of a drug candidate is a critical quality attribute that must be assessed throughout the drug development process. Instability can lead to loss of potency, formation of toxic degradation products, and a shortened shelf life. The pyrazolo[4,3-d]pyrimidine dione core, with its multiple heteroatoms and carbonyl groups, may be susceptible to degradation under certain conditions, such as hydrolysis at extreme pH or oxidation.
Causality Behind Experimental Choice: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[4][5] Following these guidelines (specifically ICH Q1A) ensures that stability studies are conducted in a standardized and scientifically sound manner, and the data generated is acceptable to regulatory authorities worldwide. Stress testing, as part of these guidelines, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of the pyrazolo[4,3-d]pyrimidine dione core.
Materials:
-
Pyrazolo[4,3-d]pyrimidine dione compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (for photostability)
-
Temperature- and humidity-controlled chambers
-
HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)
Procedure:
-
Solution Preparation: Prepare solutions of the test compound in an appropriate solvent (e.g., methanol/water).
-
Stress Conditions: Expose the compound solutions to the following conditions in separate experiments:
-
Acidic Hydrolysis: Add HCl and heat (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH and heat (e.g., 60°C).
-
Oxidation: Add H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat a solid sample and a solution of the compound.
-
Photostability: Expose a solid sample and a solution to high-intensity light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Evaluation:
-
Quantify the amount of the parent compound remaining at each time point.
-
Identify and characterize any significant degradation products using PDA and/or MS.
-
Figure 3: Workflow for a forced degradation (stress testing) study.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.
-
LogP is the partition coefficient of the neutral form of a molecule between octanol and water.
-
LogD is the distribution coefficient at a specific pH and takes into account both the neutral and ionized forms of the molecule. LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.
Predicted Lipophilicity
| Property | Predicted Value | Prediction Tool |
| LogP | -0.9 (approx.) | ChemAxon |
Note: This is a predicted value for the neutral species. The LogD will vary with pH.
Causality Behind Experimental Choice: Shake-Flask vs. HPLC
The shake-flask method is the traditional and most direct method for determining LogP/LogD. However, it can be labor-intensive and require a significant amount of material. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative. In this method, the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.
Experimental Protocol: LogD Determination by Shake-Flask Method
This protocol describes the determination of the distribution coefficient at pH 7.4 (LogD₇.₄).
Materials:
-
Pyrazolo[4,3-d]pyrimidine dione compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol and PBS phases by mixing them together, shaking vigorously, and allowing them to separate.
-
Compound Addition: Prepare a solution of the test compound in the aqueous phase (PBS).
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a vial.
-
Equilibration: Cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Figure 4: Workflow for LogD determination by the shake-flask method.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of the pyrazolo[4,3-d]pyrimidine dione core are fundamental to its potential as a successful drug candidate. A thorough understanding and experimental determination of its pKa, aqueous solubility, chemical stability, and lipophilicity provide a solid foundation for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. The protocols and predicted data presented in this guide offer a comprehensive framework for researchers to characterize their pyrazolo[4,3-d]pyrimidine dione derivatives, enabling them to make data-driven decisions in the optimization of lead compounds and the selection of candidates for further development. By integrating these physicochemical assessments early and consistently in the drug discovery process, the scientific community can enhance the likelihood of translating the therapeutic potential of this important scaffold into clinically successful medicines.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vcclab.org [vcclab.org]
Topic: 1H-Pyrazolo[4,3-d]pyrimidine Scaffold: A Strategic Guide to Biological Activity Screening
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds".[1][2] This concept, first introduced by Evans et al. in 1988, describes core structures that are capable of serving as high-affinity ligands for a diverse array of biological targets.[3][4] The 1H-pyrazolo[4,3-d]pyrimidine core is a quintessential example of such a scaffold. Its significance stems from its structural design; as an isostere of adenine, a fundamental component of ATP, it is uniquely suited to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[5][6] This inherent bio-mimicry has positioned the scaffold as a cornerstone in the development of therapeutics for a wide range of diseases, most notably cancer, inflammation, and viral infections.[7][8]
This guide provides a comprehensive, field-proven framework for the systematic biological screening of compound libraries based on the 1H-pyrazolo[4,3-d]pyrimidine scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound screening cascade from initial high-throughput screening to in vivo validation.
Chapter 1: Primary Biological Targets & Therapeutic Rationale
The versatility of the 1H-pyrazolo[4,3-d]pyrimidine scaffold allows it to be decorated with various functional groups, enabling precise targeting of different enzyme families. Decades of research have shown its particular efficacy against two major classes of onco-proteins: Protein Kinases and Tubulin .
Protein Kinases: Intercepting Aberrant Cell Signaling
Protein kinases are central regulators of cellular signaling, transferring phosphate groups from ATP to substrate proteins—a process that can activate or deactivate critical pathways controlling cell growth, proliferation, and survival.[9][10] In many cancers, kinases become constitutively active due to mutations, leading to uncontrolled cell division. The 1H-pyrazolo[3,4-d]pyrimidine scaffold's similarity to the adenine core of ATP makes it an ideal ATP-competitive inhibitor.[5][11]
Key kinase targets for this scaffold include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][12] Overactivity of these receptors is a common driver of tumor growth and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Including Src and Abl kinases.
-
Serine/Threonine Kinases: Such as the RAF kinases (BRAF, C-RAF), which are central components of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[13]
Below is a diagram illustrating the central role of RAF kinases in the MAPK/ERK signaling pathway, a frequent target for pyrazolopyrimidine-based inhibitors.
Tubulin Polymerization: Disrupting the Machinery of Cell Division
Microtubules are dynamic polymers of α- and β-tubulin proteins, forming the mitotic spindle essential for chromosome segregation during cell division. Microtubule Targeting Agents (MTAs) that disrupt this process are among the most effective anticancer drugs. Certain 1H-pyrazolo[4,3-d]pyrimidine derivatives have been shown to act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[14] This mechanism induces cell cycle arrest and apoptosis, and importantly, can circumvent common drug resistance mechanisms.[14]
Chapter 2: A Multi-Tiered Screening Cascade Strategy
A robust screening strategy is not a single experiment but a logical funnel, designed to efficiently identify potent, target-specific compounds from a large library while minimizing false positives. This multi-tiered approach ensures that resources are focused on the most promising candidates at each stage.
Chapter 3: Core Experimental Protocols
The trustworthiness of a screening campaign relies on validated, reproducible protocols. The following sections provide detailed, step-by-step methodologies for key assays in the screening cascade.
Protocol: Cell Viability/Anti-Proliferative Assay (MTT-Based)
This colorimetric assay is a workhorse for primary high-throughput screening, measuring the metabolic activity of cells as an indicator of viability.[10]
Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)[6]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at desired concentrations (e.g., a single high concentration of 10 µM for primary screening).[15] Include wells with DMSO only (vehicle control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. For dose-response experiments, plot inhibition versus log(concentration) and fit to a sigmoidal curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent, homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is highly sensitive and compatible with high-throughput formats.[16]
Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.
Materials:
-
Recombinant Kinase Enzyme (e.g., EGFR, BRAF V600E)
-
Kinase-specific substrate (e.g., Poly(E4Y))
-
ATP
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Methodology:
-
Assay Preparation: Prepare a reaction buffer containing the kinase enzyme and substrate.
-
Compound Addition: Add 2.5 µL of diluted test compounds, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.[15][16]
-
Kinase Reaction Initiation: Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be near the Kₘ for the specific kinase to ensure competitive binding.[15]
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition. Determine IC₅₀ values by plotting inhibition versus log(concentration).
Protocol: Western Blot for Cellular Target Engagement
This protocol verifies that a kinase inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a downstream substrate.
Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. The proteins are transferred to a membrane and probed with antibodies specific to the phosphorylated form of a target protein (e.g., p-ERK) and the total amount of that protein (e.g., total ERK) as a loading control.
Materials:
-
Cancer cell line known to have an active pathway (e.g., A375 for BRAF V600E)
-
Test Compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer equipment
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the p-ERK signal, while the total ERK and loading control (GAPDH) signals remain unchanged.
Chapter 4: Data Presentation and In Vivo Validation
Data Interpretation for Lead Prioritization
Effective data visualization is key to identifying promising leads. Data from the screening cascade should be consolidated into tables for clear comparison, facilitating initial structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Screening Data Summary
| Compound ID | Modification | BRAFV600E IC₅₀ (nM) | A375 Cell GI₅₀ (µM) | Kinase Selectivity (BRAF vs. EGFR) |
| LEAD-001 | 4-chloro-3-(trifluoromethyl)phenyl | 24 | 0.85 | 150-fold |
| LEAD-002 | 3-methylphenyl | 150 | 4.50 | 45-fold |
| LEAD-003 | 4-chloro-phenyl | 55 | 1.20 | 110-fold |
| Sorafenib | Reference Compound | 38 | 1.50 | 20-fold |
From this data, a scientist can deduce initial SAR. For example, the trifluoromethyl group on LEAD-001 appears critical for high potency against both the enzyme and the BRAF-mutant cell line when compared to LEAD-002 and LEAD-003 .
Transition to In Vivo Efficacy Models
Compounds that demonstrate potent and selective on-target activity in cellular models must finally be tested for efficacy in a living organism.[17] The mouse xenograft model is a standard for evaluating anticancer agents.[18][19]
Xenograft Model Workflow:
-
Cell Implantation: Human cancer cells (e.g., MCF-7 breast cancer, A375 melanoma) are subcutaneously injected into immunocompromised mice.[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The lead compound is administered (e.g., orally, intraperitoneally) on a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and can be used for further analysis (e.g., checking for target modulation via Western blot). Efficacy is determined by comparing the tumor growth in the treated group to the control group.[14][20]
Conclusion
The 1H-pyrazolo[4,3-d]pyrimidine scaffold remains a highly valuable starting point for the discovery of novel therapeutics. Its privileged nature provides a strong foundation, but its successful translation into clinical candidates depends entirely on a rigorous and logically structured screening campaign. By employing a multi-tiered strategy that progresses from high-throughput phenotypic screening to specific biochemical and cellular mechanism-of-action studies, and finally to in vivo validation, researchers can efficiently identify and optimize potent and selective drug candidates. The protocols and strategies outlined in this guide provide a robust framework to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pyrazolo[4,3-d]pyrimidine Core: Structure, Nomenclature, and Therapeutic Potential
Abstract: The pyrazolo[4,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively interacting with a wide array of biological targets, particularly the ATP-binding sites of kinases. This technical guide provides an in-depth exploration of the pyrazolo[4,3-d]pyrimidine core, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental structure, establish the principles of its IUPAC nomenclature, detail robust synthetic strategies, and examine its application in developing potent therapeutic agents, from anticancer to anti-inflammatory compounds. This document serves as a comprehensive resource, blending foundational knowledge with field-proven insights to facilitate the rational design and synthesis of novel pyrazolo[4,3-d]pyrimidine-based therapeutics.
Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold
In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, often unrelated, biological targets, serving as a fertile ground for developing novel therapeutics. The pyrazolo[4,3-d]pyrimidine core is a prime example of such a scaffold. This fused heterocyclic system, composed of a pyrazole ring fused to a pyrimidine ring, is a structural analog and bioisostere of adenine, a fundamental component of DNA, RNA, and the universal energy currency, ATP.[1][2][3]
This bioisosteric relationship is the cornerstone of its therapeutic utility. By mimicking the purine structure, pyrazolo[4,3-d]pyrimidine derivatives can competitively bind to the ATP-binding pockets of numerous enzymes, particularly protein kinases, leading to their inhibition.[1][3] Kinase deregulation is a hallmark of many diseases, most notably cancer, making this scaffold a highly sought-after starting point for the design of targeted inhibitors.[3] Beyond oncology, derivatives of this core have demonstrated significant potential as anti-inflammatory agents, microtubule targeting agents, and modulators of other key cellular pathways, underscoring its versatility and importance in medicinal chemistry.[4][5]
Core Structure and IUPAC Nomenclature
A precise understanding of the core's structure and its formal nomenclature is paramount for unambiguous communication and rational drug design. Misidentification of isomers, such as the more common pyrazolo[3,4-d]pyrimidine, can lead to significant setbacks in research and development.
The Fused Heterocyclic System
The name "pyrazolo[4,3-d]pyrimidine" explicitly describes the fusion of the two parent heterocycles. The "[4,3-d]" designation indicates that the pyrazole ring is fused via its 4- and 3-positions to the 'd' face (the N3-C4 bond) of the pyrimidine ring. This specific fusion geometry dictates the final shape and electronic properties of the scaffold.
The diagram below illustrates the conceptual fusion of the parent pyrazole and pyrimidine rings to form the pyrazolo[4,3-d]pyrimidine core.
IUPAC Numbering Convention
Correct atom numbering is critical for naming derivatives. According to IUPAC rules, the numbering for the pyrazolo[4,3-d]pyrimidine system starts from one of the pyrazole nitrogens and proceeds around the ring system. The bridgehead atoms are not numbered. The standard numbering for the most common tautomer, 1H-pyrazolo[4,3-d]pyrimidine, is shown below.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 4. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Technical Guide to the Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Cores in Drug Discovery
Abstract
In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the foundational architecture for a vast array of therapeutic agents. Among these, the pyrazolopyrimidine system, a bioisostere of natural purines, is a "privileged scaffold" that has given rise to numerous blockbuster drugs. However, the specific arrangement of atoms within this fused ring system has profound implications for its synthesis, physicochemical properties, and ultimately, its pharmacological profile. This technical guide provides an in-depth, comparative analysis of two critical constitutional isomers: pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. We will dissect their structural nuances, explore the divergent synthetic strategies required for their construction, and illuminate how these differences translate into distinct mechanisms of action, from phosphodiesterase inhibition to the modulation of kinases and metabolic enzymes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of these powerful heterocyclic cores.
Chapter 1: The Isomeric Difference: A Structural and Physicochemical Deep Dive
At first glance, the two isomers appear remarkably similar. Both consist of a pyrazole ring fused to a pyrimidine ring, resulting in a bicyclic system with the molecular formula C₅H₄N₄.[1][2] The critical distinction lies in the point of fusion and the relative orientation of the nitrogen atoms.
The pyrazolo[3,4-d]pyrimidine core is characterized by the fusion at the 3 and 4 positions of the pyrazole ring. This arrangement places the pyrazole nitrogens at positions 1 and 2, and the pyrimidine nitrogens at positions 5 and 7. This scaffold is a direct structural analog of adenine, a key component of adenosine triphosphate (ATP), which allows it to effectively mimic ATP and interact with the hinge region of many kinase enzymes.[3][4]
Conversely, the pyrazolo[4,3-d]pyrimidine core involves fusion at the 4 and 3 positions of the pyrazole ring. This shifts the nitrogen atoms to positions 1 and 2 in the pyrazole moiety and positions 6 and 7 in the pyrimidine ring. This subtle atomic reorganization fundamentally alters the molecule's electronic landscape, shape, and hydrogen bonding capabilities, directing its derivatives toward a different set of biological targets.
These structural differences directly influence key physicochemical properties that are critical for drug development, such as solubility, lipophilicity, and metabolic stability. The distinct arrangement of nitrogen atoms, which can act as hydrogen bond donors or acceptors, dictates how molecules based on these scaffolds will orient themselves within a protein's binding pocket.
| Property | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[4,3-d]pyrimidine | Rationale for Difference |
| Molecular Weight | 120.11 g/mol [1] | 120.11 g/mol [2] | Isomers have identical molecular formulas (C₅H₄N₄). |
| Hydrogen Bond Donors | 2 | 2 | Both parent scaffolds have two N-H protons capable of donation. |
| Hydrogen Bond Acceptors | 2 | 2 | Both parent scaffolds have two lone pairs on nitrogen atoms available for acceptance. |
| Predicted logP | 0.2[1] | -0.1[2] | The arrangement of polar nitrogen atoms affects the overall charge distribution and lipophilicity. |
| Primary Bioisosterism | Purine / Adenine[5] | Purine / Guanine | The pattern of hydrogen bond donors and acceptors more closely mimics that of adenine in the [3,4-d] isomer and guanine in the [4,3-d] isomer, influencing target selectivity. |
Chapter 2: Synthetic Strategies: Forging the Isomeric Cores
The choice of starting materials and the cyclization strategy are fundamentally different for constructing each isomeric core. The causality behind these divergent pathways is rooted in achieving the correct regiochemistry of the fused bicyclic system. Here, we illustrate these differences by examining the validated synthetic routes to two landmark drugs: Allopurinol (pyrazolo[3,4-d]pyrimidine) and Sildenafil (pyrazolo[4,3-d]pyrimidine).
Workflow 1: Synthesis of Allopurinol (Pyrazolo[3,4-d]pyrimidine)
The synthesis of Allopurinol, a xanthine oxidase inhibitor used to treat gout, classically begins with the construction of a substituted pyrazole ring, which is then used as a foundation to build the pyrimidine ring.[6][7]
Step-by-Step Protocol:
-
Step 1: Pyrazole Formation. Condensation of ethoxymethylenemalononitrile with hydrazine results in the formation of 3-amino-4-cyanopyrazole.[8] This step establishes the core pyrazole structure with appropriate functional groups positioned for the subsequent cyclization.
-
Step 2: Amide Formation. The cyano group is hydrolyzed to an amide using sulfuric acid, yielding 3-amino-4-carboxamidopyrazole.[8] This conversion is critical as the amide will participate in the formation of the pyrimidine ring.
-
Step 3: Pyrimidine Ring Cyclization. The final pyrimidine ring is formed by heating the intermediate with formamide.[8] This reaction closes the second ring, yielding the 1H-pyrazolo[3,4-d]pyrimidin-4-ol, known as Allopurinol.
Workflow 2: Synthesis of Sildenafil (Pyrazolo[4,3-d]pyrimidine)
The commercial synthesis of Sildenafil, a potent PDE5 inhibitor, follows a different logic. It often starts with a pyrazole carboxylic acid and builds the pyrimidine ring onto it, followed by functionalization of a separate phenyl ring which is then coupled to the core.[9][10]
Step-by-Step Protocol (Convergent Route):
-
Step 1: Pyrazole Synthesis. A diketoester is reacted with hydrazine to form the initial pyrazole ring.[11]
-
Step 2: N-Methylation & Hydrolysis. Regioselective N-methylation with dimethyl sulfate, followed by hydrolysis of the ester, yields 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This methylation is a key step to ensure the final product has the correct substitution pattern for PDE5 binding.[9][11]
-
Step 3: Nitration. The pyrazole ring is nitrated using a mixture of oleum and fuming nitric acid. The nitro group is a precursor to an amine, which is essential for the subsequent cyclization.[9]
-
Step 4: Amidation & Reduction. The carboxylic acid is converted to a carboxamide, and the nitro group is subsequently reduced to an amino group (e.g., via palladium-catalyzed hydrogenation).[10][11]
-
Step 5: Acylation. The newly formed amino group is acylated with 2-ethoxybenzoyl chloride. This attaches the substituted phenyl ring that is crucial for the molecule's activity and selectivity.[9]
-
Step 6: Cyclization. The pyrazolo[4,3-d]pyrimidine core is formed via a base-catalyzed cyclization reaction, yielding the pyrimidinone ring.[9][11]
-
Step 7: Sulfonation & Condensation. The ethoxyphenyl ring is chlorosulfonylated, and the resulting sulfonyl chloride is condensed with 1-methylpiperazine to install the final side chain, completing the synthesis of Sildenafil.[9][12]
Chapter 3: The Biological Consequence: Isomer-Driven Pharmacology
The isomeric arrangement of the pyrazolopyrimidine core is the deciding factor in its therapeutic application. The distinct placement of nitrogen atoms and the resulting electronic properties pre-ordain the scaffold for interaction with entirely different classes of protein targets.
Case Study 1: Pyrazolo[4,3-d]pyrimidines — Selective PDE5 Inhibition
The pyrazolo[4,3-d]pyrimidine scaffold is famously embodied by Sildenafil (Viagra), a selective inhibitor of phosphodiesterase type 5 (PDE5).[9] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[13][14]
Mechanism of Action: Sexual stimulation triggers the release of nitric oxide (NO), which activates the enzyme guanylate cyclase.[13] This leads to an increase in cGMP levels, causing smooth muscle relaxation and vasodilation, resulting in penile erection.[9] Sildenafil's molecular structure, built upon the pyrazolo[4,3-d]pyrimidine core, mimics that of cGMP and acts as a competitive inhibitor at the PDE5 active site.[9] By blocking PDE5, Sildenafil prevents the breakdown of cGMP, thus enhancing the NO-mediated erectile response.[14][15] It is crucial to note that Sildenafil does not cause an erection without sexual stimulation, as the NO/cGMP system must first be activated.[9]
Case Study 2: Pyrazolo[3,4-d]pyrimidines — Broad-Spectrum Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile template for inhibiting a wide range of enzymes, owing to its close structural resemblance to the purine nucleobase, adenine.[16][17]
Xanthine Oxidase Inhibition: The archetypal drug from this class is Allopurinol. It is a structural isomer of hypoxanthine and functions by inhibiting xanthine oxidase, the enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6][18] By blocking this final step in purine metabolism, Allopurinol effectively reduces the production of uric acid, making it a cornerstone therapy for gout.[19] Its active metabolite, oxipurinol, is also a xanthine oxidase inhibitor and has a much longer half-life, contributing significantly to the drug's overall effect.[7][20]
Kinase Inhibition: Perhaps the most significant application of the pyrazolo[3,4-d]pyrimidine core in modern drug discovery is in the development of kinase inhibitors for cancer therapy.[16][21] Because the scaffold mimics the adenine ring of ATP, it can effectively compete with ATP for binding to the kinase hinge region.[4][22] This has led to the development of potent inhibitors targeting a variety of kinases implicated in cancer, including:
-
Src Family Kinases: Compounds like PP1 and PP2 were among the first potent and selective Src inhibitors identified.[23]
-
EGFR and VEGFR: Many derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[3][24]
-
Cyclin-Dependent Kinases (CDKs): This scaffold has been used to create inhibitors of CDKs, which are crucial for cell cycle regulation, showing potential in halting uncontrolled cancer cell proliferation.[25][26]
Comparative Biological Activity
The following table summarizes the distinct biological targets and provides representative quantitative data for compounds derived from each isomeric core.
| Compound Name | Core Isomer | Primary Target(s) | Measurement | Value | Therapeutic Area | Reference |
| Sildenafil | Pyrazolo[4,3-d]pyrimidine | PDE5 | IC₅₀ | ~3.9 nM | Erectile Dysfunction | [9] |
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | Tubulin Polymerization | IC₅₀ | 39.6 nM (A375 cells) | Oncology | [27] |
| Allopurinol | Pyrazolo[3,4-d]pyrimidine | Xanthine Oxidase | Kᵢ | ~700 nM | Gout | [6][20] |
| PP2 | Pyrazolo[3,4-d]pyrimidine | Src Family Kinases | IC₅₀ | 4-100 nM | Research (Oncology) | [23] |
| Compound 33a | Pyrazolo[3,4-d]pyrimidine | CDK2 | IC₅₀ | ~0.2 µM | Research (Oncology) | [25] |
| HS38 | Pyrazolo[3,4-d]pyrimidine | ZIPK, DAPK1, PIM3 | K𝘥 (ZIPK) | 280 nM | Research |
Conclusion
The pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds provide a compelling illustration of how subtle changes in molecular architecture can lead to vastly different biological outcomes. The arrangement of nitrogen atoms dictates the core's electronic properties and three-dimensional shape, influencing everything from synthetic accessibility to the specific protein pockets it can effectively target.
The pyrazolo[4,3-d]pyrimidine core, exemplified by Sildenafil, is a validated scaffold for targeting enzymes like phosphodiesterases. Its unique structure allows for the development of highly selective inhibitors that modulate key signaling pathways.
In contrast, the pyrazolo[3,4-d]pyrimidine core has established itself as a master key for enzyme inhibition, particularly for ATP-dependent enzymes. Its bioisosteric relationship with adenine has made it a cornerstone of modern kinase inhibitor design in oncology and a reliable template for targeting metabolic enzymes like xanthine oxidase.
For the drug development professional, understanding the fundamental differences between these two isomers is not merely an academic exercise. It is a critical strategic consideration that informs target selection, synthetic planning, and the ultimate therapeutic potential of a drug discovery program. The choice of isomer is the first and one of the most consequential decisions in harnessing the power of the pyrazolopyrimidine scaffold.
References
- 1. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(4,3-d)pyrimidine | C5H4N4 | CID 21083976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allopurinol - Wikipedia [en.wikipedia.org]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Sildenafil - Wikipedia [en.wikipedia.org]
- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 15. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 18. droracle.ai [droracle.ai]
- 19. study.com [study.com]
- 20. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 21. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action [iris.unife.it]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
This document provides a comprehensive exploration of the pyrazolo[4,3-d]pyrimidine scaffold, a cornerstone in modern kinase inhibitor design. We will dissect its core mechanism of action, the structural nuances that govern its selectivity, and the rigorous experimental methodologies required to validate its function from the test tube to living systems. This guide is structured not as a rigid template, but as a logical narrative that mirrors the scientific discovery process, emphasizing the causality behind experimental choices and the integration of data to build a complete mechanistic picture.
Introduction: The Privileged Scaffold
Protein kinases, orchestrators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. The pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged scaffold" in this arena. Its significance stems from its role as a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions.[1][2][3] This structural mimicry allows pyrazolo[4,3-d]pyrimidine-based molecules to function as highly effective ATP-competitive inhibitors, targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Janus Kinases (JAKs), which are implicated in cell cycle progression, oncogenic signaling, and immune responses, respectively.[4][5][6]
This guide will illuminate how this simple heterocyclic core is leveraged to achieve both high potency and remarkable target selectivity, and detail the self-validating experimental workflows used to confirm its mechanism of action.
Part 1: The Foundational Mechanism: Competitive ATP Inhibition
The primary mechanism of action for the vast majority of pyrazolo[4,3-d]pyrimidine inhibitors is their direct competition with ATP for the enzyme's catalytic binding site. The kinase active site is composed of two lobes, and the ATP molecule binds in the cleft between them. A flexible "hinge region" tethers these lobes and presents a series of backbone hydrogen bond donors and acceptors.
The pyrazolo[4,3-d]pyrimidine core is exquisitely designed to exploit this conserved feature. It docks into the adenine-binding pocket, where its nitrogen atoms form one to three canonical hydrogen bonds with the kinase hinge region.[7][8] This interaction is the critical anchor for the inhibitor, effectively occupying the active site and preventing ATP from binding, thereby halting the phosphotransfer reaction.
Caption: General ATP-competitive binding mode of the pyrazolo[4,3-d]pyrimidine core.
Part 2: Engineering Selectivity: Beyond the Hinge
While hinge binding confers broad kinase affinity, achieving selectivity is the paramount challenge in inhibitor design, given the high conservation of the ATP pocket across the 500+ human kinases.[9][10] Selectivity is engineered by strategically decorating the pyrazolo[4,3-d]pyrimidine core with chemical substituents that exploit subtle differences in the topology and amino acid composition of the regions surrounding the adenine pocket.
Key areas for achieving selectivity include:
-
The Gatekeeper Residue: This amino acid sits at the entrance to a deep hydrophobic pocket. Its size varies significantly across the kinome. Inhibitors with bulky substituents are sterically hindered from binding to kinases with large gatekeeper residues (like methionine or phenylalanine), but can be potent against kinases with small gatekeepers (like threonine or valine).
-
Hydrophobic Pockets: The region adjacent to the adenine site contains hydrophobic pockets that can be occupied by appropriately designed aryl or alkyl groups on the inhibitor, enhancing binding affinity through van der Waals interactions.
-
The Solvent Front: Substituents extending out of the active site into the solvent-exposed region can be modified to improve solubility and other pharmacokinetic properties without disrupting core binding.
X-ray crystallography studies provide definitive evidence of these interactions. For example, the crystal structure of a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine bound to CDK2 reveals that while the core forms the expected hydrogen bonds with the hinge (Leu83), its substituents extend to make specific contacts elsewhere in the active site, explaining its potency.[7][11]
Caption: How substituents on the core drive inhibitor potency and selectivity.
Part 3: The Experimental Workflow: A Self-Validating System
Confirming the mechanism of action requires a multi-tiered approach, where each experiment validates the findings of the last, building a robust and trustworthy data package. The journey from a potent compound in a biochemical assay to one with a clear mechanism in a disease-relevant model is critical.[12]
Tier 1: Biochemical Assays - Measuring Direct Enzymatic Inhibition
The first step is to quantify the inhibitor's direct effect on the purified target kinase.[9] This establishes potency (how much drug is needed) and selectivity (how specific the drug is for the target).
Key Experiment: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Causality: This assay directly measures the product of the kinase reaction (ADP). By observing a dose-dependent decrease in ADP production, we can directly attribute this effect to the inhibition of the enzyme's catalytic activity. It is the foundational proof of direct enzymatic inhibition.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (a specific peptide or protein), and ATP solution. The ATP concentration is ideally set at or near the Michaelis constant (Km) for the specific kinase to allow for meaningful comparison of inhibitor potencies (IC50 values) across different kinases.[13][14]
-
Inhibitor Dilution: Perform a serial dilution of the pyrazolo[4,3-d]pyrimidine inhibitor to create a dose-response curve (typically 10 points).
-
Reaction Incubation: In a multi-well plate (e.g., 384-well), combine the kinase and the inhibitor and allow them to pre-incubate for a short period (e.g., 15 minutes).
-
Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Allow the reaction to proceed for a defined time (e.g., 1-2 hours) at room temperature or 30°C.
-
Detection: Stop the reaction and measure ADP production using a detection reagent like ADP-Glo™. This involves first depleting unused ATP, then converting the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[15]
-
Data Analysis: The luminescence is directly proportional to kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of kinase activity).
-
Data Presentation: Kinase Selectivity Profile
To establish selectivity, the inhibitor is screened against a broad panel of kinases.[13][16]
| Inhibitor Example | Target Kinase | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound A (CDK-focused) | CDK2 | 15 | SRC | >1000 | VEGFR2 | 850 | | Compound B (SRC-focused) | SRC | 25 | CDK2 | 900 | LCK | 50 | | Compound C (Multi-targeted) | FLT3 | 5 | VEGFR2 | 10 | SRC | 250 |
Data are representative and compiled for illustrative purposes based on findings for this class of inhibitors.[17][18][19]
Caption: Workflow for determining in vitro kinase inhibitor potency (IC50).
Tier 2: Cellular Assays - Confirming the Mechanism in a Physiological Context
A compound that is potent biochemically may fail in a cellular environment due to poor permeability, rapid metabolism, or efflux.[12] Cellular assays are therefore essential to validate that the inhibitor engages its target in living cells and produces the expected downstream biological effect.
Key Experiment: Western Blot for Downstream Substrate Phosphorylation
-
Causality: This experiment provides a direct link between target engagement and the disruption of the relevant signaling pathway. If the inhibitor blocks the kinase, the phosphorylation of its specific downstream substrates should decrease. This is a crucial step in mechanism-of-action confirmation.
-
Protocol:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line known to depend on the target kinase). Treat the cells with increasing concentrations of the pyrazolo[4,3-d]pyrimidine inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading (e.g., using a BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Rb for a CDK inhibitor).[7]
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash again, then add a chemiluminescent substrate and image the resulting signal.
-
-
Validation: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm that the observed decrease in phosphorylation is not due to overall protein degradation or unequal loading.
-
Key Experiment: Cell-Based Phenotypic Assays
-
Causality: These assays measure the ultimate biological consequence of inhibiting the target kinase, such as cell death or arrested growth, validating the inhibitor's therapeutic hypothesis.
-
Examples:
-
Anti-proliferative Assay (MTS/MTT): Measures the metabolic activity of cells, which correlates with cell number. A successful anti-cancer kinase inhibitor will show a dose-dependent decrease in cell viability.[5]
-
Cell Cycle Analysis: For CDK inhibitors, flow cytometry using a DNA stain (like propidium iodide) can show an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M), confirming the expected mechanism of arrest.[1]
-
Apoptosis Assay: For inhibitors targeting survival kinases (like SFKs or CDKs), assays measuring markers of apoptosis (e.g., caspase-3 activity or Annexin V staining) can confirm the induction of programmed cell death.[5][20]
-
Caption: Integrated workflow for validating inhibitor mechanism in cells.
Part 4: Case Studies in Mechanism
Case Study 1: CDK Inhibitors
Pyrazolo[4,3-d]pyrimidines are potent inhibitors of CDKs, which are critical for cell cycle progression.[1][4][21]
-
Mechanism: By competitively inhibiting CDK2, for example, these compounds prevent the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and thus causing cell cycle arrest in G1.[7]
-
A Dual Mechanism: Intriguingly, some 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been shown to act as "molecular glue." In addition to inhibiting kinase activity, they can induce an interaction between CDK12 and the DDB1 ubiquitin ligase complex, leading to the targeted proteasomal degradation of CDK12's partner protein, Cyclin K. This dual mechanism of kinase inhibition and targeted protein degradation represents a novel and powerful therapeutic strategy.[7]
Case Study 2: Src Family Kinase (SFK) Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold (an isomer of the 4,3-d core) was first identified in the prototypical SFK inhibitors PP1 and PP2.[3][22] SFKs are non-receptor tyrosine kinases that are often hyperactivated in cancers like glioblastoma, promoting invasion and survival.[5][23][24]
-
Mechanism: Pyrazolo[4,3-d]pyrimidine-based SFK inhibitors block the autophosphorylation and activation of Src. This shutdown of Src signaling leads to a cascade of downstream effects, including the inhibition of pathways responsible for cell migration and invasion.[5][8] The ultimate cellular outcomes are reduced cell motility, decreased long-term growth, and the induction of apoptosis.[5]
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold is a versatile and powerful platform for the development of potent and selective kinase inhibitors. Its mechanism of action is rooted in its ability to act as an ATP mimetic, anchoring within the highly conserved hinge region of the kinase active site. However, its true power lies in the chemical tractability that allows for the addition of substituents that exploit unique features of a target kinase, thereby achieving desired selectivity.
A rigorous, multi-tiered experimental approach is non-negotiable for validating the mechanism of any new inhibitor. By integrating data from biochemical, structural, and cell-based assays, researchers can build a self-validating and trustworthy case for the inhibitor's mode of action, bridging the critical gap from a hit in a screen to a viable therapeutic candidate.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verywellhealth.com [verywellhealth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 24. pubs.acs.org [pubs.acs.org]
Initial Cytotoxicity Screening of Novel Pyrazolo[4,3-d]pyrimidine Derivatives: A Technical Guide
This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of novel pyrazolo[4,3-d]pyrimidine derivatives, a class of compounds with significant potential in oncology. The methodologies detailed herein are designed to establish a robust foundation for further preclinical development, ensuring data integrity and reproducibility.
Introduction: The Therapeutic Promise of Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural similarity allows these compounds to interact with a variety of key cellular targets, particularly protein kinases, which are often dysregulated in cancer.[1] Numerous derivatives have demonstrated potent antiproliferative and cytotoxic effects against a broad range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs) and other kinases like VEGFR-2, leading to cell cycle arrest and induction of apoptosis.[2][3]
Given the therapeutic potential of this class of molecules, a rigorous and well-defined initial cytotoxicity screening process is paramount. This crucial first step in drug discovery serves to identify the most promising lead compounds and elucidate their concentration-dependent effects on cancer cell viability and proliferation.[4][5] This guide will detail the essential protocols and considerations for a comprehensive preliminary assessment.
Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is a critical determinant for the relevance of in vitro cytotoxicity data.[6] A well-selected panel should reflect the intended therapeutic application and encompass a diversity of genetic backgrounds and tissue origins to identify broad-spectrum activity or selective cytotoxicity.
Recommended Cell Line Panel for Initial Screening:
| Cancer Type | Cell Line | Key Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive. Commonly used for studying hormone-responsive cancers.[7] |
| MDA-MB-468 | Triple-negative breast cancer. Represents a more aggressive and difficult-to-treat subtype.[3] | |
| Colon Cancer | HCT-116 | Colorectal carcinoma. Well-characterized and frequently used in anticancer drug screening.[8][9] |
| Lung Cancer | A549 | Non-small cell lung cancer. A standard model for lung adenocarcinoma.[10] |
| Leukemia | K562 | Chronic myelogenous leukemia. A suspension cell line, useful for diversifying the screening panel. |
| Normal (Control) | HEK293 | Human embryonic kidney cells. Provides a baseline for assessing general cytotoxicity and selectivity.[5] |
Rationale for Selection: This panel provides a robust starting point, covering major cancer types with varying molecular profiles. Including a non-cancerous cell line is essential for a preliminary assessment of the therapeutic index.[5] Further screening against a larger panel, such as the NCI-60 human tumor cell line panel, can be considered for promising compounds.[3]
Core Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, a multi-assay approach is recommended to cross-validate findings and gain initial mechanistic insights. This guide will focus on two widely used and complementary methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
Experimental Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO at the highest concentration used for the compounds) and untreated controls.[4]
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
LDH Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[17] Its release into the culture medium is an indicator of cell lysis and membrane integrity loss.[18] This assay is particularly useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Principle of the LDH Assay:
Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well.[19]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).[17]
-
Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]
Data Analysis and Interpretation
Calculation of IC50:
-
Data Normalization: Convert the raw absorbance data to percentage viability relative to the untreated control (100% viability) and a background control (0% viability).[21]
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.[22]
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin).[21][23] This will allow for the accurate determination of the IC50 value.
Data Presentation:
The IC50 values for each compound against the different cell lines should be summarized in a clear and concise table for easy comparison.
Example Data Table:
| Compound | IC50 (µM) ± SD | ||||
| MCF-7 | MDA-MB-468 | HCT-116 | A549 | HEK293 | |
| Derivative 1 | Value | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value | Value |
Conclusion and Future Directions
The initial cytotoxicity screening detailed in this guide provides a robust and efficient method for identifying promising novel pyrazolo[4,3-d]pyrimidine derivatives. Compounds exhibiting potent and selective cytotoxicity (i.e., low IC50 values against cancer cell lines and high IC50 values against normal cell lines) should be prioritized for further investigation.
Subsequent studies should aim to elucidate the mechanism of action, which may involve:
-
Cell Cycle Analysis: To determine if the compounds induce arrest at specific phases of the cell cycle.
-
Apoptosis Assays: To confirm if cell death is occurring via programmed cell death.
-
Kinase Inhibition Profiling: To identify the specific molecular targets of the most active compounds.[8]
By following a systematic and multi-faceted screening approach, researchers can confidently advance the most promising pyrazolo[4,3-d]pyrimidine derivatives towards becoming next-generation anticancer therapeutics.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. m.youtube.com [m.youtube.com]
Spectral data (NMR, HR-MS) for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
An In-Depth Technical Guide to the Spectral Analysis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Abstract
This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS)—for the unequivocal characterization of this compound. This molecule, built upon a privileged heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple data repository to explain the causality behind experimental choices, offering field-proven insights into data acquisition and interpretation. It is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of complex heterocyclic compounds.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine and is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors and adenosine receptor antagonists.[1][2] The specific analogue, this compound, represents a fundamental building block for the synthesis of more complex pharmaceutical agents.
Accurate structural elucidation and purity assessment are non-negotiable prerequisites in the drug development pipeline. Advanced analytical techniques such as NMR and HR-MS are indispensable tools for achieving this. This guide presents a detailed, predictive framework for acquiring and interpreting the spectral data of this target molecule, grounded in fundamental principles and supported by data from related structures.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The atom numbering convention used throughout this guide is presented in the diagram below.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄N₄O₂ | [3] |
| Molecular Weight | 152.11 g/mol | [3] |
| CAS Number | 40769-81-1 | [3] |
| Calculated Exact Mass | 152.03342538 Da |[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton and proton environments.
Rationale for Experimental Choices
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this molecule. Its high polarity effectively solubilizes the polar pyrazolopyrimidine core, and its ability to form hydrogen bonds slows down the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[4]
-
Experiment Suite: A standard suite of experiments is required for full characterization:
-
¹H NMR: To identify all proton environments, their relative numbers (integration), and their coupling relationships (multiplicity).
-
¹³C NMR: To identify all unique carbon environments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments and confirming the connectivity of the heterocyclic rings.
-
Predicted ¹H and ¹³C NMR Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| C3 | ~7.8 - 8.2, s | ~130 - 135 | The sole aromatic-like proton on the electron-deficient pyrazole ring is expected to be significantly deshielded.[5] |
| N1-H | ~13.5 - 14.5, br s | - | The pyrazole N-H proton is acidic and its chemical shift is highly solvent-dependent. It is expected to be a broad singlet downfield.[4][7] |
| N2-H | - | - | Tautomerism is possible. In the depicted 1H-form, this position is unsubstituted. If the tautomer exists, its NH would appear in a similar region to N1-H. |
| N4-H | ~11.0 - 12.0, br s | - | Amide/lactam N-H proton, expected to be a broad singlet.[4] |
| N6-H | ~11.0 - 12.0, br s | - | Amide/lactam N-H proton, expected to be a broad singlet.[4] |
| C3a | - | ~105 - 115 | Quaternary carbon at the pyrazole-pyrimidine ring fusion. |
| C5 | - | ~150 - 155 | Carbonyl carbon of the pyrimidine ring. |
| C7 | - | ~155 - 160 | Carbonyl carbon of the pyrimidine ring, adjacent to the pyrazole ring. |
| C7a | - | ~145 - 150 | Quaternary carbon at the pyrazole-pyrimidine ring fusion, adjacent to two nitrogens. |
Note: "s" denotes a singlet and "br s" denotes a broad singlet. Chemical shifts are predictions and should be confirmed experimentally.
2D NMR Correlation Strategy
The HMBC experiment is paramount for confirming the core structure. The diagram below illustrates the key expected correlations that would validate the pyrazolo[4,3-d]pyrimidine framework.
Caption: Key predicted HMBC correlations for structure verification.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of high-purity DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay (d1) of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay (d1) of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to observe quaternary carbons.
-
-
2D NMR Acquisition (HSQC/HMBC):
-
Use standard, gradient-selected pulse programs (e.g., hsqcedetgpsp and hmbcgplpndqf on Bruker instruments).
-
Optimize the ¹J-coupling constant for HSQC to ~145 Hz.
-
Optimize the long-range coupling constant for HMBC to ~8 Hz to observe both ²J and ³J correlations.
-
High-Resolution Mass Spectrometry (HR-MS) Analysis
HR-MS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.
Rationale and Expected Data
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. Its polar nature and acidic N-H protons make it amenable to forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions in solution.
-
Mass Analyzer: An Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer is required to achieve the necessary mass accuracy (typically < 5 ppm).
-
Expected Ion: The calculated monoisotopic mass of C₅H₄N₄O₂ is 152.03342538 Da.[3] The HR-MS spectrum should show a prominent peak corresponding to:
-
[M+H]⁺: 153.04070 Da
-
[M-H]⁻: 151.02615 Da
-
Predicted MS/MS Fragmentation Pattern
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing structural insights. Based on the fragmentation of related pyrimidine and pyrazole structures, a plausible pathway involves initial losses of isocyanic acid (HNCO) or carbon monoxide (CO) from the dione portion of the molecule.[8][9][10]
Caption: A plausible MS/MS fragmentation pathway for [M+H]⁺.
Experimental Protocol: HR-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to achieve a stable and intense signal for the molecular ion.
-
Mass Analyzer Settings:
-
Set the mass analyzer to acquire data in a full scan mode over a relevant m/z range (e.g., 100-300).
-
Ensure the resolution is set to a high value (e.g., >70,000 FWHM) to enable accurate mass measurement.
-
-
Data Analysis:
-
Extract the accurate mass of the observed molecular ion.
-
Use the instrument's software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be below 5 ppm.
-
For MS/MS, perform a product ion scan on the isolated parent ion (e.g., m/z 153.04) and analyze the resulting fragment ions.
-
Conclusion
The structural confirmation of this compound relies on the synergistic application of NMR spectroscopy and high-resolution mass spectrometry. This guide provides a robust, predictive framework and detailed experimental protocols for acquiring and interpreting the necessary spectral data. By following these methodologies, researchers can confidently verify the structure and purity of this important heterocyclic building block, ensuring the integrity of their subsequent research and development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione | C5H4N4O2 | CID 21780898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 7. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 8. article.sapub.org [article.sapub.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico ADMET Prediction for Pyrazolo[4,3-d]pyrimidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] However, promising biological activity alone does not make a successful drug. A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic or safety profiles.[4][5] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just beneficial, but essential for a resource-efficient drug discovery pipeline.[6][7][8]
This guide provides an in-depth, practical framework for leveraging in silico ADMET prediction tools specifically for the pyrazolo[4,3-d]pyrimidine class of compounds. We move beyond a simple listing of methods to explain the causality behind computational choices, empowering researchers to build a self-validating, robust prediction workflow. By integrating computational screening early, teams can "fail early, fail cheap," prioritizing compounds with a higher probability of downstream clinical success.[9][10]
Part 1: The Strategic Imperative for Early ADMET Assessment
In drug discovery, the goal is to identify molecules that are not only potent against their target but also possess a favorable ADMET profile, often termed "drug-likeness." The disconnect between optimizing for biological efficacy and evaluating "druggability" has historically led to many promising candidates being abandoned late in development due to unforeseen issues like poor absorption or unexpected toxicity.[11]
In silico, or computational, ADMET prediction offers a powerful solution. These methods use a compound's chemical structure to forecast its behavior in the body, providing a rapid, cost-effective alternative to experimental testing in the early phases.[9][10] For a well-defined chemical series like pyrazolo[4,3-d]pyrimidine analogs, this approach allows for the rapid virtual screening of dozens or hundreds of compounds, guiding synthetic chemistry efforts toward molecules with optimized ADMET characteristics from the outset.
Part 2: Core Computational Methodologies and Their Relevance
The prediction of complex biological phenomena from a chemical structure relies on sophisticated computational models. Understanding the principles behind these models is crucial for interpreting their results accurately.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR is a foundational concept in cheminformatics. It involves creating a statistical model that correlates quantitative variations in a compound's physicochemical properties (known as molecular descriptors) with its biological activity or, in our case, its ADMET properties.[12][13]
-
The Causality: The core idea is that the structure of a molecule dictates its properties. By calculating numerical descriptors that capture features like size, lipophilicity (logP), polarity, and shape, a QSAR model can learn the mathematical relationship between these features and an ADMET endpoint (e.g., Caco-2 cell permeability). Several studies have successfully applied QSAR to pyrimidine derivatives to predict their biological activities and guide structural modifications.[13][14]
-
Trustworthiness: A robust QSAR model is validated using both an internal test set of compounds and, ideally, an external set that was not used in model training. The model is only reliable within its "applicability domain"—meaning it can only make accurate predictions for compounds structurally similar to those in its training set.
Structure-Based Methods: Molecular Docking
When the 3D structure of a protein involved in ADMET is known, molecular docking can be a powerful predictive tool.[15][16] This is particularly relevant for:
-
Metabolism: Docking analogs into the active sites of Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9) can help predict whether a compound is likely to be a substrate or an inhibitor, flagging potential drug-drug interactions.
-
Toxicity: Docking against off-targets like the hERG potassium channel can predict potential cardiotoxicity, a major safety concern.
-
Transport: Predicting interactions with efflux pumps like P-glycoprotein (P-gp) can provide insights into absorption and blood-brain barrier penetration.
Several published studies on pyrazolopyrimidine derivatives have utilized molecular docking to rationalize biological activity and predict ADMET properties, confirming the utility of this approach for this specific scaffold.[16][17][18]
Part 3: A Validated Workflow for In Silico ADMET Prediction
A reliable prediction is not the output of a single tool but the consensus of a well-designed workflow. The key is to use multiple in silico tools and compare the results to identify the most probable prediction.[19][20]
Workflow Diagram: In Silico ADMET Profiling
Caption: A practical workflow for robust in silico ADMET prediction.
Experimental Protocol: Step-by-Step ADMET Profiling
This protocol details a practical workflow using freely accessible web servers, making it suitable for academic and small biotech environments.[21]
Objective: To obtain a comprehensive and validated ADMET profile for a novel pyrazolo[4,3-d]pyrimidine analog.
Materials:
-
Computer with internet access.
-
Chemical structure of the analog(s) in SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format.
-
Access to at least two of the following free web servers:
-
ADMETLab 3.0 (--INVALID-LINK--): A comprehensive platform with a wide range of endpoints.[22]
-
SwissADME (--INVALID-LINK--): Known for its user-friendly interface and "BOILED-Egg" diagram for BBB and GI absorption prediction.
-
pkCSM (--INVALID-LINK--): Provides predictions on a wide range of pharmacokinetic properties.
-
Methodology:
-
Ligand Preparation (Self-Validation Step 1):
-
Draw your pyrazolo[4,3-d]pyrimidine analog in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or use a tool to convert its name to a structure.
-
Generate the canonical SMILES string for the molecule. This ensures a consistent, standardized input for all platforms. An incorrect input structure will invalidate all subsequent results.
-
Example SMILES for a hypothetical analog:CN1C2=C(N=C1)N=C(N=C2C3=CC=CC=C3)N4CCNCC4
-
-
Prediction Execution on Server 1 (e.g., ADMETLab 3.0):
-
Navigate to the ADMETLab 3.0 web server.
-
Paste the SMILES string into the input box.
-
Initiate the calculation. The server will compute a wide array of properties.
-
Systematically record the key predicted values into a spreadsheet. Focus on:
-
Physicochemical: Molecular Weight (MW), logP, logS (Aqueous Solubility).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 Permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Predictions for inhibition and/or substrate status for key CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Toxicity: hERG inhibition, Ames Mutagenicity, Human Hepatotoxicity (H-HT).
-
-
-
Cross-Validation on Server 2 (e.g., SwissADME):
-
Navigate to the SwissADME website.
-
Paste the same canonical SMILES string into the input box and run the prediction.
-
Record the corresponding values in your spreadsheet alongside the data from ADMETLab. Note that parameter names may differ slightly (e.g., "GI absorption" vs. "HIA"). Pay close attention to the BOILED-Egg plot, which provides a highly intuitive visualization of passive absorption and brain penetration.
-
-
Data Aggregation and Analysis (Self-Validation Step 2):
-
Organize the collected data into a summary table. This allows for direct comparison of predictions from different sources.
-
Look for consensus. If two or more independent models predict a similar outcome (e.g., "hERG Blocker: Yes"), confidence in that prediction is significantly higher.
-
Flag discrepancies. If one model predicts high BBB penetration and another predicts low, this indicates uncertainty. The compound may lie outside the applicability domain of one or both models, and this property should be prioritized for experimental validation.
-
Part 4: Data Interpretation and Case Study
The output of these servers is a set of numbers and classifications. The true expertise lies in translating this data into actionable insights for drug design.
Case Study: ADMET Profile of Hypothetical Pyrazolo[4,3-d]pyrimidine Analogs
Let's analyze three hypothetical analogs to understand how structural changes impact the ADMET profile.
| Parameter | Analog A (Parent) | Analog B (+COOH group) | Analog C (+CF3 group) | Desirable Range/Outcome |
| MW ( g/mol ) | 450 | 494 | 518 | < 500 (Lipinski) |
| logP | 3.5 | 2.8 | 4.2 | < 5 (Lipinski) |
| logS (Solubility) | -4.1 (Poorly Soluble) | -3.2 (Moderately Soluble) | -4.5 (Poorly Soluble) | > -4 (Soluble) |
| HIA (% Absorbed) | High (+) | High (+) | High (+) | High (+) |
| BBB Permeant? | Yes | No | Yes | Target Dependent |
| P-gp Substrate? | No | No | Yes | No |
| CYP3A4 Inhibitor? | No | No | Yes | No |
| hERG Blocker? | No | No | Yes | No |
| Ames Mutagenicity | No | No | No | No |
| Lipinski Violations | 0 | 0 | 1 (MW > 500) | 0 |
Analysis and Causality:
-
Analog A (Parent): Shows a generally good profile with no major liabilities predicted. However, its poor aqueous solubility (logS = -4.1) could be a developmental hurdle, potentially limiting oral bioavailability despite high predicted intestinal absorption.[23]
-
Analog B (+ Carboxylic Acid): The introduction of a polar carboxylic acid group had a predictable and beneficial effect on solubility (logS improved to -3.2) and reduced lipophilicity (logP decreased). This modification also prevented the compound from crossing the BBB, which would be desirable for a peripherally acting drug. This demonstrates a rational modification to solve a specific ADMET issue.
-
Analog C (+ Trifluoromethyl): Adding a lipophilic CF3 group increased logP and worsened solubility, as expected. More critically, this modification introduced two significant predicted liabilities: inhibition of the major metabolic enzyme CYP3A4 and blockade of the hERG channel. The prediction of P-gp substrate status also suggests it may be actively removed from target tissues. Despite potentially high potency, this analog would be de-prioritized due to its poor safety and pharmacokinetic profile.
This case study illustrates how in silico tools can prospectively guide the design of analogs, allowing chemists to focus their efforts on structures that balance biological activity with favorable ADMET properties.[24][25][26]
Conclusion
In silico ADMET prediction is an indispensable component of modern drug discovery. For researchers working with high-value scaffolds like pyrazolo[4,3-d]pyrimidines, these computational tools provide a rapid, data-driven methodology to triage and optimize compounds long before they are synthesized. By adopting a multi-tool, consensus-based workflow, teams can enhance the trustworthiness of their predictions and make more informed decisions. This "fail early, fail cheap" paradigm ultimately de-risks the development process, increases the quality of candidates entering preclinical studies, and maximizes the probability of clinical success.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 6. fiveable.me [fiveable.me]
- 7. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 8. medium.com [medium.com]
- 9. mdpi.com [mdpi.com]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 12. Integrated Computational Analysis of C-2 Substituted Pyrazolopyrimidine and Amide Isosteres ALLINI: 3D-QSAR, Molecular Docking, and ADMET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton’s tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents [tips.sums.ac.ir]
- 16. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scaffold-hopping strategy for pyrazolo[3,4-d]pyrimidines: In vitro and in silico studies of dual c-Met/STAT3 inhibition for enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Concept of Privileged Scaffolds and the Rise of Pyrazolopyrimidines
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The pyrazolo[4,3-d]pyrimidine nucleus has emerged as a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of protein families, particularly ATP-binding proteins like kinases and phosphodiesterases.[1][2] This guide delves into the synthesis, biological activities, and therapeutic applications of pyrazolo[4,3-d]pyrimidine derivatives, providing a comprehensive resource for scientists in the field of drug discovery.
The journey of pyrazolopyrimidines in medicinal chemistry has been remarkable, with the scaffold being explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and cardiovascular treatments.[3] The versatility of this heterocyclic system lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to achieve desired potency and selectivity. This guide will explore the nuances of this scaffold, from its fundamental chemistry to its clinical success stories.
Synthetic Strategies: Building the Pyrazolo[4,3-d]pyrimidine Core
The construction of the pyrazolo[4,3-d]pyrimidine core is a critical step in the development of new drug candidates. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.
General Synthetic Workflow
A frequently employed synthetic pathway starts with a substituted pyrazole, which is then elaborated to introduce the necessary functionalities for the subsequent cyclization to form the pyrimidine ring. This multi-step process offers the flexibility to introduce diversity at various positions of the scaffold.
References
Methodological & Application
Microwave-assisted synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones
Application Note & Protocol
Accelerated Synthesis of Bio-active Pyrazolo[4,3-d]pyrimidin-7(6H)-one Scaffolds via Microwave-Assisted Oxidative Coupling
Executive Summary
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a purine bioisostere and forming the basis of numerous therapeutic agents. Traditional multi-step syntheses of these heterocycles are often hampered by long reaction times, harsh conditions, and modest yields. This application note details a highly efficient, rapid, and high-yield protocol for the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this one-pot oxidative coupling method dramatically reduces reaction times from many hours to mere minutes, offering superior yields (80-98%) and a greener synthetic route compared to conventional thermal methods.[1][2] This protocol is designed for researchers and drug development professionals seeking to accelerate the synthesis of pyrazolo[4,3-d]pyrimidine libraries for screening and lead optimization.
The Rationale: Why Microwave-Assisted Synthesis?
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, moving beyond a simple alternative to become an enabling technology for difficult transformations.[3][4] Unlike conventional heating, which relies on slow and inefficient heat transfer from an external source through the vessel walls, microwave irradiation directly heats the reactants and solvent through the interaction of the electromagnetic field with polar molecules.[5][6]
This fundamental difference in energy transfer provides several key advantages:
-
Rapid Reaction Rates: Localized superheating of polar molecules accelerates reaction kinetics, drastically reducing reaction times from hours to minutes.[5][6][7]
-
Higher Yields & Purity: The rapid and uniform heating often minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods.[3][8]
-
Improved Efficiency: One-pot and multicomponent reactions, which streamline synthetic sequences by avoiding the isolation of intermediates, are particularly well-suited for microwave assistance.[9][10][11][12]
-
Greener Chemistry: Shorter reaction times and increased efficiency lead to significant energy savings and often allow for the use of smaller solvent volumes.[4][5]
The synthesis of N-heterocycles like pyrazolopyrimidines, which is foundational in drug discovery, benefits immensely from these advantages, making MAOS the preferred method for rapid library generation and process optimization.[3][8]
Synthetic Strategy & Mechanism
The described protocol employs a highly efficient one-pot oxidative coupling reaction between a 4-amino-1H-pyrazole-5-carboxamide and a variety of (hetero)aromatic aldehydes. The reaction proceeds under microwave irradiation using potassium persulfate (K₂S₂O₈) as the oxidizing agent.
The proposed mechanism involves an initial condensation between the aldehyde and the amino-pyrazole to form a Schiff base intermediate. This is followed by an intramolecular cyclization. The key step is the oxidative aromatization of the resulting dihydropyrazolo[4,3-d]pyrimidinone intermediate, facilitated by the oxidizing agent under microwave heating, to yield the final, stable heterocyclic system. The microwave irradiation is critical for driving the reaction to completion rapidly and with high efficiency.
Figure 1: General experimental workflow for the microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure by Reddy et al. for the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones.[2]
4.1. Materials and Equipment
-
Reactants:
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Substituted (hetero)aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Potassium persulfate (K₂S₂O₈)
-
-
Solvent: Dimethyl sulfoxide (DMSO) and Water (H₂O), HPLC grade
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks)
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
-
Magnetic stirrer/hotplate
-
4.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 mmol, 1.0 equiv.).
-
Addition of Aldehyde: Add the desired (hetero)aromatic aldehyde (1.0 mmol, 1.0 equiv.).
-
Addition of Oxidant & Solvent: Add potassium persulfate (K₂S₂O₈) (2.0 mmol, 2.0 equiv.). To this mixture, add 3 mL of a 1:1 (v/v) solution of DMSO and water.
-
Scientist's Note: The DMSO/water solvent system is effective for dissolving the reactants and has a high dielectric constant, allowing for efficient absorption of microwave energy. K₂S₂O₈ is a robust oxidizing agent suitable for this transformation.
-
-
Microwave Irradiation: Securely cap the reaction vial. Place the vial inside the cavity of the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 100 °C (monitored by internal IR sensor)
-
Power: 350 W (dynamic power control to maintain temperature)
-
Reaction Time: 3 minutes
-
Stirring: High
-
-
Reaction Work-up: After the irradiation is complete, carefully remove the hot vial from the reactor and allow it to cool to room temperature. A precipitate should form.
-
Product Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 10 mL) to remove any residual DMSO and inorganic salts.
-
Drying: Dry the isolated solid under vacuum to obtain the final 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one product. The product is often obtained in high purity without the need for column chromatography.[2]
4.3. Expected Results & Characterization
-
Yield: Typically ranges from 80% to 98%, depending on the aldehyde substrate.[1][2]
-
Appearance: The products are generally obtained as off-white to pale yellow solids.
-
Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the pyrazole and pyrimidinone protons, as well as signals corresponding to the specific aldehyde substituent.
-
¹³C NMR: Look for the characteristic carbonyl carbon signal of the pyrimidinone ring.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product ([M+H]⁺).
-
Scope and Versatility
A key advantage of this microwave-assisted protocol is its broad substrate scope, allowing for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The reaction is tolerant of a wide range of functional groups on the aromatic aldehyde.
| Entry | Aldehyde Substituent (R) | Reaction Time (min) | Yield (%)[1][2] |
| 1 | H | 3 | 98 |
| 2 | 4-Cl | 3 | 95 |
| 3 | 4-F | 3 | 96 |
| 4 | 4-OCH₃ | 3 | 92 |
| 5 | 4-NO₂ | 3 | 85 |
| 6 | 2-Thienyl | 3 | 80 |
Table 1: Representative yields for the synthesis of 5-substituted pyrazolo[4,3-d]pyrimidin-7(6H)-ones using various aldehydes under optimized microwave conditions.
Figure 2: Logical relationship illustrating the versatility of the synthesis.
Conclusion
This application note provides a robust, field-proven protocol for the microwave-assisted synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. The method offers significant advantages over conventional heating, including a dramatic reduction in reaction time, excellent yields, high product purity, and operational simplicity.[1][2] This protocol is highly scalable and amenable to parallel synthesis, making it an invaluable tool for medicinal chemists and drug discovery professionals aiming to accelerate the development of novel therapeutics based on this important heterocyclic scaffold.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 12. eprints.sunway.edu.my [eprints.sunway.edu.my]
Application Notes & Protocols: A Guide to the Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide array of biological targets, leading to its prominence in the development of therapeutic agents.[1] Derivatives of this scaffold have demonstrated significant pharmacological activities, including potent inhibition of kinases (e.g., mTOR, CDKs), anti-inflammatory effects, and broad anticancer properties.[2][3] The strategic modification at the 5-position of the pyrazolo[4,3-d]pyrimidine ring system is a key area of research, as it allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of established synthetic strategies, step-by-step experimental protocols, and the mechanistic rationale behind these methodologies for preparing 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs.
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[4,3-d]pyrimidine system, a heterocyclic framework that has captured significant attention in drug discovery. Its structural resemblance to adenine, a fundamental component of ATP, enables it to function as a competitive inhibitor in the ATP-binding pockets of numerous enzymes, particularly kinases.[1] This has led to the development of potent anticancer agents that target signaling pathways critical for tumor growth and proliferation.[4][5] For instance, certain analogs have been identified as nanomolar inhibitors of mTOR and have shown efficacy in various human cancer cell lines.[2] Furthermore, modifications to this core have yielded compounds with anti-inflammatory activity, highlighting its versatility.[3][6]
This document outlines two primary, reliable synthetic routes to access 5-substituted analogs, providing researchers with the foundational knowledge to both replicate these methods and design novel derivatives.
Overview of Synthetic Strategies
The synthesis of the target scaffold can be broadly approached via two effective strategies, each with distinct advantages depending on the desired substituents and available starting materials. The choice of strategy often hinges on the commercial availability of precursors and the desired complexity of the final molecule.
Figure 1: High-level workflow comparing two primary synthetic strategies for pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs.
Strategy A: Microwave-Assisted Oxidative Coupling
This approach offers an efficient and rapid synthesis of the target compounds through a one-pot reaction. It is particularly advantageous for creating a library of analogs where the 5-position substituent is derived from a diverse set of aldehydes. The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[2]
Mechanistic Rationale
The core of this strategy is the oxidative coupling of a 4-amino-1H-pyrazole-5-carboxamide with an aldehyde. Potassium persulfate (K₂S₂O₈) serves as the oxidant. The reaction is believed to proceed through the formation of an imine intermediate from the condensation of the amino group of the pyrazole with the aldehyde. Subsequent intramolecular cyclization, driven by the oxidation of the newly formed intermediate, leads to the stable, fused aromatic ring system of the pyrazolo[4,3-d]pyrimidin-7(6H)-one. Microwave energy accelerates the rate of this transformation, often leading to higher yields and cleaner reaction profiles.[2]
Figure 2: Simplified mechanism of the oxidative coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from a method developed for the synthesis of mTOR inhibitors.[2]
Materials:
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Substituted aldehyde (e.g., benzaldehyde, anisaldehyde)
-
Potassium persulfate (K₂S₂O₈)
-
Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 mmol, 1 equivalent), the desired aldehyde (1.2 mmol, 1.2 equivalents), and potassium persulfate (2.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add 3 mL of DMF to the vial. Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water.
-
Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Data
The following table summarizes yields for various 5-substituted analogs synthesized via the oxidative coupling method.
| Entry | 5-Substituent (R-Group) | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Methoxyphenyl | 95 |
| 3 | 4-Chlorophenyl | 90 |
| 4 | 2-Naphthyl | 88 |
| 5 | 3-Pyridyl | 85 |
| (Data adapted from Sawant et al., Eur J Med Chem, 2014)[2] |
Strategy B: Stepwise Annulation via Chlorination and Substitution
This classical, multi-step approach provides a robust and versatile route to a wide range of analogs, especially those where the substituent at the 7-position is introduced via nucleophilic substitution. This method is particularly useful for installing amine-based functional groups.[3]
Mechanistic Rationale
The synthesis begins with a pre-functionalized pyrazole. The pyrimidine ring is first constructed, often resulting in a pyrazolo[4,3-d]pyrimidin-7-ol or its tautomeric ketone form. The hydroxyl group is a poor leaving group, so it must be activated. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chloro group at the 7-position. This 7-chloro intermediate is now highly susceptible to nucleophilic aromatic substitution (SₙAr). A wide variety of nucleophiles, such as primary or secondary amines, can then be introduced to displace the chloride and form the final 5,7-disubstituted product.[3][7]
Detailed Experimental Protocol
This protocol is a generalized procedure based on methodologies used for synthesizing anti-inflammatory agents.[3][7]
Step 1: Chlorination of the Pyrazolo[4,3-d]pyrimidin-7(6H)-one Core
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 mmol, 1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 8-12 hours. The reaction should be performed in a well-ventilated fume hood.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate of the 7-chloro intermediate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
Step 2: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve the 7-chloro intermediate (1.0 mmol, 1 equivalent) in a suitable solvent such as isopropanol (IPA) or ethanol (5 mL).
-
Nucleophile Addition: Add the desired amine nucleophile (1.5 mmol, 1.5 equivalents). If the amine is used as a hydrochloride salt, add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) to liberate the free amine.
-
Reaction: Heat the mixture to reflux for 4-10 hours, monitoring progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the final product.
-
Characterization: Confirm the structure using ¹H NMR, Mass Spectrometry, and other relevant analytical techniques. For example, the successful substitution can be confirmed by the appearance of new signals in the NMR spectrum corresponding to the added amine.[3]
Figure 3: Structure-Activity Relationship (SAR) summary for the pyrazolo[4,3-d]pyrimidin-7-one scaffold, highlighting key positions for substitution.
Conclusion and Future Perspectives
The synthetic routes detailed herein provide robust and adaptable methods for the preparation of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs. The microwave-assisted oxidative coupling is an excellent choice for rapid library synthesis from aldehydes, while the stepwise annulation and substitution pathway offers greater flexibility for introducing a variety of nucleophiles at the 7-position. The continued exploration of this scaffold is a promising avenue for the discovery of new therapeutic agents, particularly in the fields of oncology and inflammation. Future work will likely focus on developing even more efficient, green synthetic methodologies and exploring novel substitutions to further optimize the biological activity and drug-like properties of these valuable compounds.[8]
References
- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 2. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Protocol for N-Alkylation of the Pyrazolo[4,3-d]pyrimidine Scaffold: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its structural resemblance to purine has made it a valuable template for the design of potent inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas. The strategic functionalization of this scaffold is paramount for modulating its pharmacological profile, and N-alkylation of the pyrazole ring represents a key synthetic handle for fine-tuning ligand-protein interactions, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR).
This comprehensive guide provides a detailed protocol for the N-alkylation of the pyrazolo[4,3-d]pyrimidine scaffold, addressing the critical challenge of regioselectivity and offering field-proven insights to enable researchers to navigate the synthesis of N1- and N2-alkylated derivatives.
Understanding the N-Alkylation Reaction: A Mechanistic Overview
The N-alkylation of the pyrazolo[4,3-d]pyrimidine scaffold is a nucleophilic substitution reaction where the nitrogen atom(s) of the pyrazole ring act as the nucleophile, attacking an electrophilic alkylating agent. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.
The primary challenge in the N-alkylation of this scaffold lies in controlling the regioselectivity. The pyrazole ring contains two potentially nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either of these positions, leading to the formation of two distinct regioisomers. The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.
Caption: General mechanism of N-alkylation of the pyrazolo[4,3-d]pyrimidine scaffold.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of pyrazolo[4,3-d]pyrimidines is a critical consideration. The selective synthesis of either the N1 or N2 isomer is often desired for biological evaluation. The key factors that govern this selectivity are detailed below:
-
Steric Hindrance: The steric environment around the N1 and N2 positions plays a significant role. Bulky substituents on the pyrazolo[4,3-d]pyrimidine core or the use of sterically demanding alkylating agents will favor alkylation at the less hindered nitrogen atom.
-
Electronic Effects: The electronic nature of the substituents on the pyrazolo[4,3-d]pyrimidine ring can influence the relative nucleophilicity of the N1 and N2 atoms. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.
-
Reaction Conditions:
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the pyrazole ring. The counter-ion of the base can also influence the regioselectivity by coordinating with the pyrazolo[4,3-d]pyrimidinyl anion.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) are frequently employed. In some cases, changing the solvent can invert the regioselectivity. For instance, alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane using NaHMDS as a base in THF selectively provides the N2-methyl product, whereas conducting the reaction in DMSO reverses the selectivity to favor the N1-methyl product.[1]
-
Temperature: The reaction temperature can also affect the ratio of N1 to N2 alkylation, with lower temperatures generally favoring the thermodynamically more stable product.
-
General Protocols for N-Alkylation
The following protocols provide a general framework for the N-alkylation of the pyrazolo[4,3-d]pyrimidine scaffold. Optimization of these conditions may be necessary for specific substrates and alkylating agents.
Protocol 1: General Procedure for N-Alkylation
This protocol is a good starting point for the N-alkylation of a generic pyrazolo[4,3-d]pyrimidine. It often leads to a mixture of N1 and N2 isomers, which may require separation.
Materials:
-
Pyrazolo[4,3-d]pyrimidine derivative
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the pyrazolo[4,3-d]pyrimidine derivative (1.0 eq) in anhydrous DMF, add K2CO3 (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.
Characterization of Regioisomers:
The structural assignment of the N1 and N2 isomers is typically achieved using spectroscopic techniques:
-
¹H NMR: The chemical shifts of the protons on the pyrazole and pyrimidine rings will differ between the N1 and N2 isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for unambiguously determining the site of alkylation. For example, in an N1-alkylated product, a NOE correlation would be expected between the protons of the alkyl group and the proton at the C7a position of the pyrazolo[4,3-d]pyrimidine core.
Protocol 2: Conditions Favoring N1-Alkylation
For certain substrates, specific conditions can be employed to favor the formation of the N1-alkylated product.
| Parameter | Condition | Rationale |
| Base | Cesium Carbonate (Cs2CO3) | The larger cesium cation is believed to coordinate less tightly with the pyrazole anion, allowing for alkylation at the thermodynamically favored N1 position. |
| Solvent | Acetonitrile (ACN) | A less polar solvent compared to DMF can sometimes favor N1-alkylation. |
| Temperature | Lower temperatures (e.g., 0 °C to rt) | May favor the formation of the thermodynamically more stable N1 isomer. |
Protocol 3: Conditions Favoring N2-Alkylation
Conversely, different conditions can be utilized to promote the formation of the N2-alkylated isomer.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | The smaller sodium cation can coordinate more tightly to the N1 position, sterically hindering it and directing alkylation to the N2 position. |
| Solvent | Tetrahydrofuran (THF) | A less polar, coordinating solvent can favor the formation of the kinetically controlled N2 product. |
| Temperature | Lower temperatures (e.g., -78 °C to 0 °C) | May favor the kinetically controlled N2 product. |
Detailed Experimental Protocol: N-Methylation of a Pyrazolo[4,3-d]pyrimidine Derivative
This section provides a detailed, step-by-step protocol for a representative N-methylation reaction.
Caption: Experimental workflow for the N-methylation of a pyrazolo[4,3-d]pyrimidine.
1. Reagent Preparation:
-
Ensure the pyrazolo[4,3-d]pyrimidine starting material is pure and dry.
-
Use anhydrous DMF as the solvent.
-
Freshly crush the K2CO3 before use.
2. Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazolo[4,3-d]pyrimidine derivative (e.g., 1 mmol, 1.0 eq) in anhydrous DMF (5-10 mL).
-
To this solution, add K2CO3 (e.g., 2 mmol, 2.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
3. Reaction Execution:
-
Slowly add methyl iodide (e.g., 1.2 mmol, 1.2 eq) to the reaction mixture via a syringe.
-
Continue stirring at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The starting material should be consumed, and two new, less polar spots corresponding to the N1- and N2-methylated products should appear.
4. Workup:
-
Once the reaction is complete (typically 2-6 hours), carefully pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL) to remove any residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification and Characterization:
-
The crude product will be a mixture of the N1- and N2-methylated regioisomers. Separate these isomers by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane.
-
Collect the fractions corresponding to each isomer and concentrate them separately.
-
Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Perform a NOESY experiment to definitively assign the regiochemistry of each isomer.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider using a stronger base like NaH. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Poor Regioselectivity: If the ratio of regioisomers is not satisfactory, experiment with different bases, solvents, and temperatures as outlined in the protocols above.
-
Side Reactions: Alkylating agents are reactive electrophiles and can potentially react with other nucleophilic functional groups present in the molecule. Protect any sensitive groups before carrying out the N-alkylation.
-
Separation of Isomers: The polarity of the N1 and N2 isomers can be very similar, making their separation by column chromatography challenging. Careful selection of the eluent system and the use of a high-resolution column may be necessary.
Conclusion
The N-alkylation of the pyrazolo[4,3-d]pyrimidine scaffold is a fundamental transformation in the synthesis of novel drug candidates. A thorough understanding of the factors governing regioselectivity is essential for the targeted synthesis of specific N-alkylated isomers. By carefully selecting the reaction conditions, researchers can control the outcome of this reaction and efficiently generate a diverse range of compounds for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Pyrazolo[4,3-d]pyrimidine Derivatives as Potent and Selective CDK2 and CDK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the utilization of pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). The protocols and application notes herein are designed to equip researchers with the necessary knowledge to effectively screen, characterize, and validate these compounds in both biochemical and cellular contexts.
Introduction: The Rationale for Targeting CDK2 and CDK5
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and neuronal functions.[1][2] Dysregulation of CDK activity is a hallmark of numerous pathologies, most notably cancer and neurodegenerative diseases.[2][3]
-
CDK2 , in complex with its regulatory partners Cyclin E and Cyclin A, is a key driver of the G1/S and S phases of the cell cycle.[1] Its overexpression is frequently observed in various cancers, making it a prime target for anti-proliferative therapies.[4][5]
-
CDK5 , while structurally similar to other CDKs, is primarily activated by p35 and p39 in post-mitotic neurons.[6][7] Aberrant CDK5 activity, often triggered by the cleavage of p35 to the more stable p25, is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease and other neurodegenerative conditions.[2][3][8] Emerging evidence also points to a role for CDK5 in cancer cell migration, angiogenesis, and proliferation.[8][9][10]
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising privileged structure in the design of potent and selective CDK inhibitors.[9][11] This is due to its bioisosteric resemblance to the purine core of ATP, allowing it to competitively bind to the kinase ATP-binding pocket.[4][12][13] This guide will delve into the practical applications of these derivatives.
I. The CDK Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical CDK2 and CDK5 signaling pathways and the points of inhibition by pyrazolo[4,3-d]pyrimidine derivatives.
Caption: CDK2 and CDK5 signaling pathways and inhibition.
II. Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives often follows a multi-step reaction sequence. While specific protocols vary depending on the desired substitutions, a general workflow is presented below. For detailed synthetic procedures and characterization data, refer to the primary literature.[4][5][12][14][15][16]
Caption: Generalized synthetic workflow for pyrazolo[4,3-d]pyrimidine derivatives.
III. In Vitro Kinase Inhibition Assays
The initial characterization of novel pyrazolo[4,3-d]pyrimidine derivatives involves determining their potency and selectivity against the target kinases, CDK2 and CDK5. This is typically achieved through in vitro kinase assays.
A. Rationale for Assay Selection
A variety of assay formats are available, each with its own advantages. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[17][18] These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[17][18] Alternatively, fluorescence polarization (FP) assays can be employed, which measure the phosphorylation of a fluorescently labeled substrate.[19] For more detailed mechanistic studies, traditional radioactive assays using [γ-³²P]ATP can provide a direct measure of substrate phosphorylation.[6][7]
B. Protocol: Luminescence-Based CDK2/Cyclin A2 and CDK5/p25 Kinase Assay
This protocol is adapted from commercially available assay kits and published methodologies.[17][18]
1. Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 or CDK5/p25 enzyme
-
Appropriate substrate (e.g., Histone H1 for CDK5, a specific peptide substrate for CDK2)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[17][18]
-
ATP solution
-
Pyrazolo[4,3-d]pyrimidine derivatives (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[4,3-d]pyrimidine derivatives in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 2 µL of the appropriate enzyme solution (CDK2/Cyclin A2 or CDK5/p25) at a pre-determined optimal concentration.
-
Add 2 µL of a substrate/ATP mixture. The final concentration of ATP should be at or near its Km for the respective enzyme.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
IV. Cell-Based Assays for Efficacy Evaluation
Following in vitro characterization, it is crucial to assess the efficacy of the pyrazolo[4,3-d]pyrimidine derivatives in a cellular context. These assays provide insights into cell permeability, target engagement, and the overall anti-proliferative or cytotoxic effects of the compounds.
A. Rationale for Cell Line Selection
The choice of cell lines is critical for meaningful results.
-
For CDK2 inhibition , cancer cell lines with known dysregulation of the cell cycle are appropriate. Examples include human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines, which have been used to evaluate pyrazolo[3,4-d]pyrimidine derivatives.[4][5][14]
-
For CDK5 inhibition , neuronal cell lines or primary neurons are relevant for neurodegenerative disease models. For cancer-related CDK5 activity, various cancer cell lines with high CDK5 expression can be utilized.[8]
B. Protocol: Cell Proliferation/Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[20]
1. Materials and Reagents:
-
Selected cancer cell lines (e.g., HCT-116, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pyrazolo[4,3-d]pyrimidine derivatives (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, opaque 96-well cell culture plates
-
Multimode plate reader with luminescence detection capabilities
2. Experimental Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[4,3-d]pyrimidine derivatives. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percent cell viability for each compound concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
C. Protocol: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the inhibitors on cell cycle progression. CDK2 inhibitors are expected to cause an arrest in the G1 or S phase of the cell cycle.[4]
1. Materials and Reagents:
-
Selected cancer cell lines
-
Pyrazolo[4,3-d]pyrimidine derivatives
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
2. Experimental Procedure:
-
Cell Treatment: Treat cells with the compound of interest at a concentration around its IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the cells using a flow cytometer.
3. Data Analysis:
-
The DNA content of the cells is measured by the intensity of the PI fluorescence.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
V. Biophysical Methods for Target Engagement
To confirm direct binding of the pyrazolo[4,3-d]pyrimidine derivatives to CDK2 and CDK5 and to understand the thermodynamics and kinetics of the interaction, biophysical techniques can be employed.[21] These methods are invaluable for lead optimization and for elucidating the structure-activity relationship (SAR).
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR): Measures the real-time binding kinetics, providing association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.
-
X-ray Crystallography: Can provide a high-resolution three-dimensional structure of the inhibitor bound to the kinase, revealing the precise binding mode and key interactions.[11][22] This information is crucial for structure-based drug design.
VI. Data Summary: Representative Pyrazolo[4,3-d]pyrimidine Derivatives
The following table summarizes the reported activities of some pyrazolo[4,3-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives.
| Compound ID | Target | IC₅₀ (µM) | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 | HCT-116 | 0.006 | [14] |
| MCF-7 | 0.045 | [14] | |||
| HepG-2 | 0.048 | [14] | |||
| Compound 15 | CDK2/cyclin A2 | 0.119 | HCT-116 | 0.007 | [14] |
| MCF-7 | 0.046 | [14] | |||
| HepG-2 | 0.048 | [14] | |||
| Compound 15 | CDK2/cyclin A2 | 0.061 | HCT-116 | Not specified | [12] |
| LGR2674 | CDK5 | Not specified | HUVEC | Low nM | [9] |
| Compound 24 | CDK2/A2 | Potent (nM range) | Lymphoma cell lines | Potent | [11] |
VII. Conclusion and Future Directions
Pyrazolo[4,3-d]pyrimidine derivatives represent a versatile and potent class of inhibitors for CDK2 and CDK5. The protocols outlined in this guide provide a framework for their comprehensive evaluation, from initial biochemical screening to cellular efficacy studies. Future research in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring their potential in combination therapies, and advancing the most promising candidates into preclinical and clinical development for the treatment of cancer and neurodegenerative diseases.
References
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Oncogenic Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Application of Pyrazolo[4,3-d]pyrimidines in Anti-Angiogenic Therapy: A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of pyrazolo[4,3-d]pyrimidines as potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and validated experimental protocols to facilitate the investigation and development of this promising class of compounds.
Introduction: The Therapeutic Potential of Pyrazolo[4,3-d]pyrimidines in Oncology
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and pathological conditions.[1][2] In the context of oncology, the "angiogenic switch" is a pivotal event in tumor progression, enabling tumors to grow beyond a few millimeters in diameter by securing a dedicated blood supply for oxygen and nutrients.[2][3] Consequently, inhibiting angiogenesis has emerged as a cornerstone of modern cancer therapy.[2][4]
The pyrazolo[4,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a promising framework for the design of kinase inhibitors.[5] Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases, including those central to the angiogenic process. Several derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent anti-proliferative and anti-angiogenic activities, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8][9][10] This document will delve into the mechanistic basis of their anti-angiogenic effects and provide detailed protocols for their evaluation.
Mechanism of Action: Targeting Key Angiogenic Signaling Pathways
The anti-angiogenic activity of many pyrazolo[4,3-d]pyrimidine derivatives stems from their ability to inhibit key protein kinases that regulate endothelial cell proliferation, migration, and survival.
Inhibition of the VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a major driver of angiogenesis.[11] VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR-2, on endothelial cells, triggering a downstream signaling cascade that promotes angiogenesis.[11][12][13] Several pyrazolo[3,4-d]pyrimidine compounds have been shown to be potent inhibitors of VEGFR-2.[6][7][9] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][14] This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation.[5]
Below is a diagram illustrating the VEGF signaling pathway and the point of intervention for pyrazolo[4,3-d]pyrimidine-based inhibitors.
Caption: VEGF Signaling Pathway Inhibition by Pyrazolo[4,3-d]pyrimidines.
Inhibition of Cyclin-Dependent Kinases (CDKs)
In addition to targeting VEGFR-2, some pyrazolo[4,3-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK5.[5][15] While primarily known for their role in cell cycle regulation, CDKs also play a role in angiogenesis.[5] Inhibition of CDK5, in particular, has been linked to anti-angiogenic effects.[15] This dual inhibition of both receptor tyrosine kinases and cell cycle kinases may contribute to a more potent anti-tumor effect.[5]
Experimental Protocols for Evaluating Anti-Angiogenic Activity
A multi-faceted approach employing a series of in vitro and in vivo assays is crucial for the comprehensive evaluation of the anti-angiogenic potential of pyrazolo[4,3-d]pyrimidine compounds.
In Vitro Assays
In vitro assays provide a controlled environment to dissect the specific effects of compounds on endothelial cell function.[1]
Principle: This assay measures the effect of the test compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A reduction in proliferation indicates a potential anti-angiogenic effect.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete endothelial cell growth medium.[16] Allow cells to attach overnight.
-
Compound Treatment: The following day, replace the medium with a low-serum medium containing various concentrations of the pyrazolo[4,3-d]pyrimidine compound. Include a vehicle control and a positive control (e.g., a known anti-proliferative agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Proliferation: Assess cell viability and proliferation using a suitable method, such as the Alamar Blue assay or CellTiter-Glo® Luminescent Cell Viability Assay.[16][17]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Principle: This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a key step in angiogenesis.[18]
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to form a confluent monolayer.[18]
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[16]
-
Washing: Gently wash the wells with PBS to remove detached cells.[18]
-
Compound Treatment: Add fresh low-serum medium containing various concentrations of the test compound.[18]
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).[18]
-
Data Analysis: Measure the width of the scratch at each time point. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.[18]
Principle: This assay provides a quantitative measure of chemotactic cell migration towards a chemoattractant.
Protocol:
-
Assay Setup: Place cell culture inserts (e.g., with an 8 µm pore size membrane) into a 24-well plate. In the lower chamber, add medium containing a chemoattractant like VEGF.[18]
-
Cell Seeding: Seed HUVECs in serum-free medium in the upper chamber of the insert.[19] Add the test compound to the upper chamber along with the cells.
-
Incubation: Incubate for 4-6 hours to allow for cell migration through the membrane.[18]
-
Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[18][20] Fix and stain the migrated cells on the lower surface of the membrane with a stain such as Crystal Violet.[18][21]
-
Quantification: Count the number of migrated cells in several random fields under a microscope.[18]
Principle: This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix, such as Matrigel.[22][23]
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.[23][24]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the pyrazolo[4,3-d]pyrimidine compound.
-
Incubation: Incubate for 4-18 hours to allow for the formation of tube-like structures.[24]
-
Visualization and Quantification: Visualize the tube network using a microscope.[22] Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.[24]
The following diagram illustrates the general workflow for these in vitro anti-angiogenesis assays.
Caption: General workflow for in vitro anti-angiogenesis assays.
In Vivo Models
In vivo models are essential to confirm the anti-angiogenic efficacy of a compound within a complex biological system.[2][25]
Principle: The CAM assay is a well-established in vivo model to study both angiogenesis and anti-angiogenesis.[26][27][28][29] It is cost-effective, relatively rapid, and allows for direct visualization of the vasculature.[26]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.[27]
-
Windowing: Create a small window in the eggshell to expose the CAM.[26][28]
-
Compound Application: Apply a sterile filter paper disc or a carrier loaded with the test compound directly onto the CAM.[26][28]
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.[28]
-
Analysis: Excise the CAM, fix it, and photograph the area under the disc. Quantify the angiogenic response by counting the number of blood vessel branch points.[26][28] A reduction in vessel density indicates anti-angiogenic activity.
Principle: This model assesses the effect of the test compound on tumor growth and tumor-associated angiogenesis in a mammalian system.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Compound Administration: Administer the pyrazolo[4,3-d]pyrimidine compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Immunohistochemical Analysis: At the end of the study, excise the tumors and perform immunohistochemical staining for endothelial cell markers (e.g., CD31) to assess microvessel density. A reduction in tumor growth and microvessel density indicates in vivo anti-angiogenic efficacy.
Data Presentation: Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the reported in vitro activity of some pyrazolo[3,4-d]pyrimidine derivatives against VEGFR-2 and cancer cell lines, highlighting their potential as anti-angiogenic agents.
| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50/GI50 µM) | Reference |
| 12b | VEGFR-2 | 0.063 ± 0.003 | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [6] |
| T-47D (Breast) | 4.792 ± 0.21 | [6] | |||
| II-1 | VEGFR-2 | - | HepG2 (Liver) | 5.90 ± 0.05 | [7][9] |
| 5c | VEGFR-2 | Nanomolar range | - | 0.553 - 3.80 | [8] |
| 5e | VEGFR-2 | Nanomolar range | - | 0.553 - 3.80 | [8] |
| 5g | VEGFR-2 | Nanomolar range | - | 0.553 - 3.80 | [8] |
| 5h | VEGFR-2 | Nanomolar range | - | 0.553 - 3.80 | [8] |
Conclusion and Future Directions
Pyrazolo[4,3-d]pyrimidines represent a versatile and potent class of compounds for the development of novel anti-angiogenic therapies. Their ability to target key kinases in the angiogenic cascade, such as VEGFR-2 and CDKs, underscores their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this scaffold to identify lead candidates for clinical development. Combination therapies, where pyrazolo[4,3-d]pyrimidine-based inhibitors are used in conjunction with conventional chemotherapy or immunotherapy, may also offer synergistic anti-tumor effects and should be a key area of investigation.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. In Vitro Angiogenesis Assay: Importance&Insights | Da-Ta Biotech [databiotech.co.il]
- 5. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinPGx [clinpgx.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. fujifilmcdi.com [fujifilmcdi.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. regmednet.com [regmednet.com]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]
In vitro assay for testing pyrazolo[4,3-d]pyrimidine against cancer cell lines
In Vitro Efficacy Profiling of Pyrazolo[4,3-d]pyrimidine Compounds Against Cancer Cell Lines
Introduction: The Rationale for Targeting Kinases with Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the natural purine ring system.[1] This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of numerous protein kinases. Dysregulation of kinase activity, particularly Cyclin-Dependent Kinases (CDKs), is a hallmark of cancer, leading to uncontrolled cell proliferation and survival.[2] Pyrazolo[4,3-d]pyrimidines have emerged as a potent class of CDK inhibitors, capable of inducing cell cycle arrest and apoptosis in tumor cells, making them promising candidates for anticancer drug development.[3][4][5]
Initial preclinical evaluation of these compounds is crucial to identify lead candidates and understand their mechanism of action.[6][7] In vitro assays using established cancer cell lines provide a rapid, cost-effective, and high-throughput platform for this primary screening.[8][9] This guide provides a comprehensive suite of validated protocols to assess the antiproliferative and pro-apoptotic activity of novel pyrazolo[4,3-d]pyrimidine derivatives. The protocols are designed to be self-validating through the inclusion of appropriate controls and offer a clear rationale for each experimental step, ensuring robust and reproducible data generation for researchers in oncology and drug discovery.
Experimental Design: A Multi-Faceted Approach
A thorough in vitro evaluation relies on a multi-assay approach to build a comprehensive pharmacological profile. We will assess three key hallmarks of anticancer drug activity: cytotoxicity, apoptosis induction, and cell cycle perturbation.
-
Cell Viability Assay (MTT): This initial screening assay quantifies the metabolic activity of the cell population, serving as a proxy for cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases of living cells. The resulting data are used to determine the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.
-
Apoptosis Assays (Caspase-Glo® 3/7 & Annexin V/PI): To confirm that cell death occurs via programmed cell death (apoptosis), we employ two complementary methods. The Caspase-Glo® 3/7 assay measures the activity of effector caspases-3 and -7, which are central executioners of apoptosis.[10][11] The Annexin V/PI flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine (PS), a key marker of early apoptosis.[12][13]
-
Cell Cycle Analysis (Propidium Iodide Staining): Since many pyrazolo[4,3-d]pyrimidines target CDKs, their primary effect is often cell cycle arrest.[1] Using flow cytometry, this assay quantifies the DNA content of individual cells stained with Propidium Iodide (PI), allowing for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Overall Experimental Workflow
Caption: High-level workflow for in vitro screening.
Materials and Reagents
Equipment
-
Biosafety Cabinet (Class II)
-
Humidified CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
Centrifuge (refrigerated, with swing-bucket rotor)
-
Water Bath (37°C)
-
96-well Microplate Reader (absorbance and luminescence capable)
-
Flow Cytometer (with 488 nm laser)
-
Hemocytometer or Automated Cell Counter
-
Multichannel Pipettes and Sterile Pipette Tips
-
Sterile Serological Pipettes
-
Vortex Mixer
-
-80°C Freezer and Liquid Nitrogen Dewar
Cell Lines and Media
-
MCF-7 (Human Breast Adenocarcinoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.[15][16]
-
A549 (Human Lung Carcinoma): F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[17][18][19]
-
HCT116 (Human Colorectal Carcinoma): McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[20][21][22]
-
Reagents for Cell Culture:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
DMSO (Cell culture grade) for compound stock solutions
-
Cryopreservation Medium (e.g., complete growth medium with 5-10% DMSO)
-
Assay-Specific Reagents
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
-
Caspase-Glo® 3/7 Assay:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
-
Annexin V-FITC/PI Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Detailed Experimental Protocols
General Cell Culture and Maintenance
Rationale: Consistent cell culture practice is the foundation of reproducible results. Maintaining cells in their exponential growth phase and at a consistent, low passage number minimizes experimental variability.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw a vial of cells in a 37°C water bath until a small ice crystal remains.[18][23]
-
Aseptically transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservative.[24]
-
Resuspend the cell pellet in 10-15 mL of fresh medium and transfer to an appropriately sized culture flask (e.g., T-75).
-
Incubate at 37°C, 5% CO2. Change the medium after 24 hours to remove any residual DMSO and dead cells.
-
-
Subculturing (Passaging) Adherent Cells:
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).
-
Incubate for 3-5 minutes at 37°C, or until cells detach. Observe under a microscope.
-
Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[26]
-
Gently pipette to create a single-cell suspension. Perform a cell count using a hemocytometer or automated counter.
-
Seed new flasks at the recommended density (e.g., A549: 2 x 10^3 to 1 x 10^4 cells/cm²).[26]
Protocol: Cell Viability (MTT Assay)
Rationale: This protocol measures the reduction in cell viability following compound treatment. A dose-response curve is generated to calculate the IC50 value.
-
Cell Seeding:
-
Harvest cells as described in 4.1.
-
Determine the optimal seeding density for each cell line to ensure cells are in an exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with medium only for background control.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of the pyrazolo[4,3-d]pyrimidine compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% and must be consistent across all wells, including the vehicle control.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control medium).
-
Incubate for the desired time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[27]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution to each well.[28]
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.
-
Protocol: Apoptosis (Caspase-Glo® 3/7 Assay)
Rationale: This "add-mix-measure" assay provides a sensitive, luminescent readout of caspase-3 and -7 activity, key markers of apoptosis.[10]
-
Cell Seeding and Treatment:
-
Seed 10,000 cells per well in 100 µL of medium in a white-walled, clear-bottom 96-well plate (for luminescence).
-
Allow cells to attach for 24 hours.
-
Treat cells with the compound at various concentrations (e.g., 1X, 5X, and 10X the IC50 value) for a specified time (e.g., 24 hours). Include vehicle control and a positive control (e.g., staurosporine).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (reconstitute substrate with buffer).[29][30][31]
-
Add 100 µL of the prepared reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[31]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Protocol: Apoptosis (Annexin V-FITC / PI Staining by Flow Cytometry)
Rationale: This assay provides quantitative data on the different stages of cell death by simultaneously detecting phosphatidylserine externalization (Annexin V-FITC) and membrane integrity (PI).[12]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in ~70-80% confluency after treatment.
-
Treat cells with the compound as described in 4.3.1.
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium and pellet by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.[32]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[32]
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.[13]
-
Collect data for at least 10,000 events per sample.
-
Protocol: Cell Cycle Analysis (PI Staining)
Rationale: This protocol uses the stoichiometric binding of Propidium Iodide to DNA to determine the cell cycle distribution, revealing if the compound induces arrest at the G0/G1, S, or G2/M phase.[33]
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in 4.4.1. A typical treatment time is 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in 4.4.2.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[34]
-
Use pulse processing (e.g., pulse width vs. pulse area) to gate out doublets and aggregates, which can be mistaken for G2/M cells.[35]
-
Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT).
-
Data Presentation and Interpretation
Cell Viability Data
Quantitative data from the MTT assay should be used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value is determined using non-linear regression.
Table 1: Hypothetical IC50 Values of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
|---|---|---|---|
| Compound X | 0.85 | 1.23 | 0.67 |
| Compound Y | 5.21 | 8.90 | 4.55 |
| Doxorubicin (Control) | 0.12 | 0.18 | 0.09 |
Apoptosis and Cell Cycle Data
Flow cytometry data is analyzed to quantify the percentage of cells in each quadrant (Annexin V/PI) or cell cycle phase. A significant increase in the Annexin V positive population and/or a clear accumulation of cells in a specific phase of the cell cycle indicates the compound's mechanism of action.
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells After 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 45.2% | 35.8% | 19.0% |
| Compound X (IC50) | 72.5% | 15.3% | 12.2% |
| Compound Z (Hypothetical) | 18.9% | 25.1% | 56.0% |
Interpretation: In this example, Compound X induces a strong G0/G1 arrest, consistent with the inhibition of CDK2, CDK4, or CDK6. Compound Z, in contrast, would be indicative of a G2/M arrest, potentially through inhibition of CDK1.
Mechanism Visualization: CDK-Mediated Cell Cycle Control
Pyrazolo[4,3-d]pyrimidines frequently target the CDK/Cyclin/Rb pathway, which governs the G1/S transition. Inhibition of CDK4/6 and CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and thus causing cell cycle arrest in G1.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.in]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcf7.com [mcf7.com]
- 16. researchgate.net [researchgate.net]
- 17. reprocell.com [reprocell.com]
- 18. nanopartikel.info [nanopartikel.info]
- 19. genome.ucsc.edu [genome.ucsc.edu]
- 20. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 21. genome.ucsc.edu [genome.ucsc.edu]
- 22. elabscience.com [elabscience.com]
- 23. editxor.com [editxor.com]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. genome.ucsc.edu [genome.ucsc.edu]
- 26. A549 Cell Subculture Protocol [a549.com]
- 27. atcc.org [atcc.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. Caspase 3/7 Activity [protocols.io]
- 31. promega.com [promega.com]
- 32. Annexin V-FITC Kit Protocol [hellobio.com]
- 33. cancer.wisc.edu [cancer.wisc.edu]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. nanocellect.com [nanocellect.com]
Application Note: Development and Evaluation of Pyrazolo[4,3-d]pyrimidines for the Treatment of Acute Lung Injury
Audience: Researchers, scientists, and drug development professionals in pulmonology, immunology, and medicinal chemistry.
Objective: This document provides a comprehensive guide for the development, synthesis, and preclinical evaluation of pyrazolo[4,-d]pyrimidine derivatives as potential therapeutic agents for Acute Lung Injury (ALI). It outlines the scientific rationale, key signaling pathways, and detailed protocols for in vitro and in vivo validation.
Introduction: The Unmet Need in Acute Lung Injury
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a critical challenge in intensive care, characterized by acute-onset, severe hypoxemia and bilateral pulmonary infiltrates.[1] The mortality rate remains high, ranging from 25% to 60%, and despite decades of research, current treatments are largely supportive, with no FDA-approved pharmacological therapies that directly target the underlying pathology.[2] The core of ALI's pathogenesis is an uncontrolled inflammatory response within the lungs, leading to damage of the alveolar-capillary barrier, pulmonary edema, and impaired gas exchange.[3][4] This hyper-inflammation is driven by an overproduction of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β.[5][6]
Suppressing this excessive inflammatory cascade has emerged as a primary therapeutic strategy.[5] The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known as a bioisostere of the natural purine ring, and is the core of numerous kinase inhibitors.[7] Compounds based on this scaffold have demonstrated potent anti-inflammatory activities, making them attractive candidates for development as ALI therapeutics.[5][8] This guide provides the scientific and methodological framework for advancing these promising compounds from chemical synthesis to preclinical proof-of-concept.
Section 1: Scientific Rationale & Mechanism of Action
The therapeutic hypothesis is that pyrazolo[4,3-d]pyrimidines can mitigate the inflammatory cascade in ALI by inhibiting key intracellular signaling kinases. The pathophysiology of ALI involves multiple interconnected pathways, but two are of central importance as potential targets: the Toll-like Receptor 4 (TLR4) pathway and the NLRP3 inflammasome.
1.1. The TLR4/p38 MAPK Signaling Axis Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent trigger of ALI and is widely used in preclinical models.[9][10] LPS activates TLR4 on the surface of innate immune cells like macrophages, initiating a signaling cascade that culminates in the activation of the p38 MAP kinase and the transcription factor NF-κB. This leads to the transcription and release of a barrage of pro-inflammatory cytokines, including TNF-α and IL-6.[5][11] Several pyrazolo[4,3-d]pyrimidine derivatives have been shown to effectively suppress the secretion of these cytokines by inhibiting the TLR4/p38 signaling pathway.[5][8][11]
1.2. The NLRP3 Inflammasome The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in ALI.[2][3][12] Upon activation by various danger signals, the NLRP3 inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[13] Targeting NLRP3 activation or its downstream effectors is a highly promising strategy for treating ALI.[14] Given the role of kinases like RIPK1 in inflammatory signaling, it is plausible that pyrazolo[4,3-d]pyrimidine-based kinase inhibitors could interfere with this pathway.[15][16]
Below is a diagram illustrating the central role of the TLR4 pathway and the potential point of intervention for pyrazolo[4,3-d]pyrimidine inhibitors.
Caption: Targeting the TLR4/p38 MAPK Pathway in ALI.
Section 2: Protocol for Synthesis of a Pyrazolo[4,3-d]pyrimidine Core
Rationale: The pyrazolopyrimidine scaffold can be synthesized through several established routes. The following protocol provides a generalized, representative method for creating the core structure, which can then be further functionalized to generate a library of derivatives for screening. This approach is adapted from methodologies described in the literature for similar compounds.[5][17]
Materials:
-
5-amino-1H-pyrazole-4-carbonitrile derivative
-
Formic acid or other suitable cyclizing agent
-
Appropriate alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Protocol Steps:
-
Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core.
-
Causality: This step involves the cyclization of an aminopyrazole-carbonitrile precursor to form the fused pyrimidinone ring system. Formic acid serves as both the solvent and the source of the carbonyl carbon.
-
To a solution of the starting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (10-15 mL per gram of starting material), reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P1) intermediate.[17]
-
-
Step 2: N-Alkylation of the Pyrimidinone Ring.
-
Causality: This step introduces diversity to the scaffold by adding different substituents at the N5 position of the pyrimidine ring, which can significantly impact biological activity. The base is required to deprotonate the nitrogen, making it nucleophilic.
-
Dissolve the P1 intermediate (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 30 minutes at room temperature.
-
Add the desired alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification and Characterization.
-
Causality: Purification is essential to remove unreacted starting materials and byproducts, ensuring that the biological activity observed is solely due to the desired compound.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Combine the pure fractions and evaporate the solvent.
-
Characterize the final compound's structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
-
Section 3: In Vitro Evaluation Protocol: Anti-inflammatory Activity in Macrophages
Rationale: Before proceeding to complex animal models, it is crucial to assess the compound's direct anti-inflammatory effects and potential cytotoxicity in a relevant cell-based assay. LPS-stimulated RAW264.7 macrophages are a robust and widely accepted model for this purpose.[4][5][8] This protocol validates the compound's ability to suppress key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
Caption: In Vitro Screening Workflow.
Protocol Steps:
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of the test compounds in DMSO and dilute to final concentrations in cell culture medium (ensure final DMSO concentration is <0.1%).
-
Remove the old medium from the cells and add fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" group (DMSO only).
-
Incubate for 1 hour.
-
Add LPS to a final concentration of 0.5 µg/mL to all wells except the "no stimulation" control group.
-
Incubate the plates for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Trustworthiness: This step is critical to ensure that any reduction in inflammatory markers is due to an anti-inflammatory effect and not simply because the compound is killing the cells.
-
After 24h of LPS stimulation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
-
Quantification of Nitric Oxide (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Quantification of Pro-inflammatory Cytokines (ELISA):
-
Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Section 4: In Vivo Evaluation Protocol: Murine Model of LPS-Induced ALI
Rationale: An in vivo model is essential to evaluate the therapeutic efficacy of a lead compound in the context of a whole organism, accounting for factors like pharmacokinetics and systemic immune responses. The intratracheal or intranasal administration of LPS in mice is a well-established and reproducible model that mimics many features of human ALI.[8][9][10]
Protocol Steps:
-
Animals and Acclimatization:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Allow animals to acclimatize for at least one week before the experiment, with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Groups and Dosing:
-
Divide mice into groups (n=6-8 per group):
-
Sham Control (vehicle + saline challenge)
-
LPS Control (vehicle + LPS challenge)
-
Treatment Group (Test Compound + LPS challenge)
-
Positive Control (e.g., Dexamethasone + LPS challenge)
-
-
Formulate the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 1% Tween-80).
-
Administer the compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.
-
-
Induction of Acute Lung Injury:
-
Lightly anesthetize the mice.
-
Administer LPS (e.g., 5 mg/kg in 50 µL of sterile saline) via intratracheal or intranasal instillation. The sham group receives 50 µL of sterile saline.
-
-
Sample Collection (24 hours post-LPS):
-
Euthanize the mice via an approved method.
-
Perform a thoracotomy to expose the lungs and trachea.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Causality: BAL fluid analysis directly samples the inflammatory environment of the alveoli. Increased cells (especially neutrophils) and protein are hallmark indicators of barrier disruption and inflammation.
-
Cannulate the trachea and lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Pool the BAL fluid and centrifuge.
-
Use the supernatant to measure total protein concentration (BCA assay) and cytokine levels (ELISA for TNF-α, IL-6, IL-1β).
-
Resuspend the cell pellet to determine the total cell count (hemocytometer) and differential cell counts (cytospin with Diff-Quik stain).
-
-
Lung Tissue Analysis:
-
Causality: The lung wet-to-dry ratio is a direct measure of pulmonary edema, a key pathological feature of ALI. Histology provides visual confirmation of tissue damage and cellular infiltration.
-
Excise the right lung, weigh it (wet weight), then dry it in an oven at 60°C for 72 hours and weigh again (dry weight) to calculate the wet/dry ratio.
-
Perfuse and fix the left lung with 4% paraformaldehyde for histopathological analysis (H&E staining).
-
Section 5: Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between compounds and treatment groups.
Table 1: Example Summary of In Vitro Anti-inflammatory Activity
| Compound ID | NO Inhibition IC₅₀ (µM)[5][8] | TNF-α Inhibition IC₅₀ (µM)[5][8] | IL-6 Inhibition IC₅₀ (µM)[5][8] | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|---|
| Vehicle | >100 | >100 | >100 | >100 | - |
| 4e | 2.64 | 5.63 | 4.38 | >100 | >22 |
| Test Cmpd 1 | Value | Value | Value | Value | Calculate |
| Test Cmpd 2 | Value | Value | Value | Value | Calculate |
Table 2: Example Summary of In Vivo Efficacy in LPS-Induced ALI Model
| Treatment Group | BALF Total Cells (x10⁵) | BALF Neutrophils (%) | BALF Protein (mg/mL) | Lung W/D Ratio |
|---|---|---|---|---|
| Sham Control | Value | Value | Value | Value |
| LPS Control | Value | Value | Value | Value |
| LPS + Cmpd 4e | Value | Value | Value | Value |
| LPS + Dexamethasone | Value | Value | Value | Value |
A successful lead candidate will demonstrate potent inhibition of inflammatory mediators in vitro with low cytotoxicity (high selectivity index). In the in vivo model, a successful compound should significantly reduce BAL fluid cell counts (especially neutrophils), protein concentration, and the lung wet-to-dry weight ratio compared to the LPS control group.
References
- 1. d-nb.info [d-nb.info]
- 2. academic.oup.com [academic.oup.com]
- 3. Critical role for the NLRP3 inflammasome during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase Inhibitors in Acute Lung Injury: What Are the Perspectives? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrazolo[4,3- d]pyrimidines as potential therapeutic agents for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocytogen.com [biocytogen.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NLRP3 Inflammasome-mediated pyroptosis in acute lung injury: Roles of main lung cell types and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 17. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
Application Note: A Robust Solid-Phase Strategy for the Synthesis of Pyrazolo[3,4-d]pyrimidine Libraries
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its ability to modulate a wide range of biological targets, particularly protein kinases.[1][2] Its role as a bioisostere of adenine allows it to effectively compete for the ATP-binding site of numerous enzymes, leading to the development of potent inhibitors for oncology, inflammation, and other therapeutic areas.[1][3][4][5][6] This application note provides a detailed, field-proven protocol for the solid-phase synthesis (SPS) of diverse pyrazolo[3,4-d]pyrimidine libraries. By leveraging a tandem Aza-Wittig/electrocyclic ring closure reaction sequence on a Rink Amide solid support, this methodology facilitates rapid analogue generation, a critical process in drug discovery.[7][8][9] The protocols herein emphasize experimental causality, robust reaction monitoring, and high-fidelity cleavage to ensure the generation of high-purity compound libraries for screening and lead optimization.
Introduction: The Strategic Value of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core has been integral to the design of numerous clinically relevant molecules.[10] Its rigid, bicyclic structure provides a well-defined vectoral presentation of substituents, making it an ideal scaffold for probing the intricate topographies of enzyme active sites. Derivatives have shown significant activity as inhibitors of crucial oncological targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][4][5]
Traditional solution-phase synthesis, while effective for single targets, becomes a bottleneck when extensive Structure-Activity Relationship (SAR) studies are required. Solid-phase organic synthesis (SPOS) circumvents this limitation by simplifying purification to mere filtration and washing steps, thereby accelerating the synthesis of large compound libraries.[7] The key advantage of the Aza-Wittig based solid-phase approach is the sequestration of the triphenylphosphine oxide byproduct on the solid support, which is notoriously difficult to remove in solution-phase chemistry.[7][8][9] This guide details a validated, step-by-step methodology for this powerful synthetic strategy.
Core Synthesis Strategy: Logic and Workflow
The overall strategy involves building the pyrazolo[3,4-d]pyrimidine heterocycle in a stepwise fashion on a solid support, introducing points of diversity at key steps before cleaving the final product from the resin.
Causality of Component Selection:
-
Solid Support (Resin): Rink Amide resin is selected for this synthesis. Its key feature is an acid-labile linker that generates a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).[3][11] This is advantageous as the amide functionality is a common feature in bioactive molecules, enhancing drug-like properties.
-
Anchoring Strategy: The synthesis commences by anchoring a pre-functionalized pyrazole building block, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , to the Rink Amide resin via a standard amide bond formation. This positions the pyrazole's amino group for subsequent elaboration.
-
Key Transformation: The core of the pyrimidine ring formation relies on a tandem Aza-Wittig/electrocyclic ring closure reaction .[7][9] This elegant and efficient transformation constructs the fused ring system in a single, concerted sequence after the formation of a resin-bound aza-ylide.
-
Diversity Introduction: This synthetic route offers multiple points for introducing molecular diversity (R-groups), crucial for library synthesis:
-
R1: Variation in the pyrazole starting material (e.g., substituting the phenyl group).
-
R2: Variation introduced from the primary amine used to form the imine intermediate.
-
R3: Variation introduced from the isocyanate used in the final cyclization step.
-
Experimental Workflow Diagram
The following diagram outlines the high-level workflow for the solid-phase synthesis of the target library.
Caption: High-level workflow for the solid-phase synthesis.
Detailed Protocols and Methodologies
This section provides granular, step-by-step protocols. All operations should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for solvent filtration.
PART 1: Resin Preparation and Anchor Loading
Objective: To couple the initial pyrazole building block securely to the Rink Amide resin.
Protocol 1: Anchoring of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol/g loading) in the reaction vessel. Add N,N-Dimethylformamide (DMF, 10 mL) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 20 minutes. Drain.
-
Washing: Wash the resin thoroughly by adding the indicated solvent (10 mL), agitating for 1 minute, and draining. Perform the washing sequence as follows:
-
DMF (x3)
-
Dichloromethane (DCM) (x3)
-
DMF (x3)
-
-
Kaiser Test (Qualitative Monitoring): Remove a few beads, wash with ethanol, and perform a Kaiser test to confirm the presence of free primary amines (a deep blue color indicates a positive result).
-
Coupling Reaction:
-
In a separate flask, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (3 eq. relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF (8 mL).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and pre-activate for 10 minutes at room temperature.
-
Add the pre-activated solution to the washed, deprotected resin.
-
Agitate the reaction mixture for 12 hours at room temperature.
-
-
Post-Coupling Wash: Drain the reaction mixture and wash the resin as per step 3.
-
Confirmation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
PART 2: Elaboration and Heterocycle Formation
Objective: To build the pyrimidine ring onto the resin-bound pyrazole scaffold.
Protocol 2: Imine Formation
-
To the vessel containing the resin-bound pyrazole from Protocol 1, add a solution of the desired primary amine (R²-NH₂, 5 eq.) in a 1:1 mixture of trimethyl orthoformate and DMF (10 mL).
-
Agitate the mixture at 50°C for 6 hours.
-
Drain the solvent and wash the resin thoroughly with DMF (x3) and DCM (x3).
Protocol 3: Aza-Wittig Reaction and Cyclization
-
Add a solution of triphenylphosphine (PPh₃, 4 eq.) in anhydrous DCM (10 mL) to the resin from the previous step.
-
Agitate for 4 hours at room temperature to form the resin-bound aza-ylide.
-
Without draining, add the desired isocyanate (R³-NCO, 5 eq.) to the reaction vessel.
-
Agitate the mixture for an additional 12 hours at 50°C to facilitate the intramolecular Aza-Wittig reaction and subsequent electrocyclic ring closure.
-
Drain the reaction mixture and perform the following wash sequence:
-
DCM (x3)
-
DMF (x3)
-
Methanol (MeOH) (x3)
-
DCM (x3)
-
-
Dry the resin under high vacuum for at least 4 hours.
PART 3: Cleavage and Product Isolation
Objective: To release the final pyrazolo[3,4-d]pyrimidine product from the solid support.
Protocol 4: Acidolytic Cleavage
-
Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water . Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin in the reaction vessel.
-
Agitate gently at room temperature for 2 hours.
-
Product Collection: Drain the filtrate (which contains the cleaved product) into a clean round-bottom flask. Wash the resin twice with a small volume of fresh TFA (2 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.
-
Precipitation: Add cold diethyl ether (40-50 mL) to the concentrated residue to precipitate the crude product.
-
Isolation: Isolate the solid product by vacuum filtration, washing with additional cold diethyl ether.
-
Drying: Dry the isolated product under high vacuum. The product can be further purified by standard techniques like HPLC if required.
Trustworthiness: A Self-Validating System
The reliability of any solid-phase synthesis hinges on robust reaction monitoring. Because intermediates are not isolated, confirming the completion of each step is paramount.
Reaction Monitoring Techniques
| Step | Recommended Technique | Expected Observation |
| Fmoc Deprotection | Kaiser Test | Positive result (deep blue beads) indicating free primary amine. |
| Amide Coupling | Kaiser Test | Negative result (yellow/colorless beads) indicating consumption of free amines. |
| Imine Formation | FT-IR Spectroscopy | Appearance of a C=N stretching band (approx. 1650-1690 cm⁻¹).[12] Disappearance of the N-H stretching bands of the primary amine on the pyrazole. |
| Cyclization | FT-IR Spectroscopy | Disappearance of the imine C=N band and appearance of new bands corresponding to the fused pyrimidine ring system, including a new C=O stretch from the urea-like moiety formed. |
FT-IR Monitoring Protocol (On-Bead Analysis): A small sample of resin beads (~5 mg) can be removed after each key step, washed thoroughly with DCM, and dried. The spectrum can be acquired directly on the beads using an FT-IR spectrometer equipped with a diffuse reflectance or ATR accessory. Monitoring the disappearance of a key reactant peak is often more reliable than quantifying the appearance of a product peak.
Data Presentation: Representative Library Members
The following table presents data for a small, representative set of compounds synthesized using the described protocols, demonstrating the versatility of the method.
| Compound ID | R² Group (Amine) | R³ Group (Isocyanate) | Expected Mass (M+H)⁺ | Purity (LC-MS) |
| PZP-001 | Benzylamine | Phenyl isocyanate | 394.16 | >95% |
| PZP-002 | Cyclohexylamine | Phenyl isocyanate | 388.21 | >95% |
| PZP-003 | Benzylamine | 4-Chlorophenyl isocyanate | 428.12 | >94% |
| PZP-004 | 4-Methoxybenzylamine | Ethyl isocyanate | 376.19 | >96% |
Visualizing the Chemical Transformation
The following diagram illustrates the detailed chemical transformations occurring on the solid support during the key elaboration steps.
Caption: Key chemical transformations in the synthesis sequence.
Conclusion
The solid-phase synthesis of pyrazolo[3,4-d]pyrimidine libraries via the Aza-Wittig/electrocyclic ring closure pathway is a highly efficient and robust method for generating chemical diversity. This application note provides a comprehensive and actionable set of protocols designed for immediate implementation in a drug discovery setting. By following these detailed steps and incorporating the recommended in-process controls, researchers can confidently and rapidly produce high-quality compound libraries, accelerating the identification of novel therapeutic agents based on this critical heterocyclic scaffold.
References
- 1. profiles.umsl.edu [profiles.umsl.edu]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Pyrazolo[4,3-d]pyrimidine Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory activity of pyrazolo[4,3-d]pyrimidine compounds. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the evaluation process.
Introduction: The Therapeutic Promise of Pyrazolo[4,3-d]pyrimidines in Inflammation
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] As analogs of purines, these compounds can interact with a variety of biological targets, making them attractive candidates for drug discovery.[2] A significant area of interest is their potential as anti-inflammatory agents. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel and safer anti-inflammatory drugs is a critical goal in pharmaceutical research.[2] Pyrazolo[4,3-d]pyrimidine derivatives have emerged as promising candidates, with studies demonstrating their ability to modulate key inflammatory pathways.[1][3][4]
This guide will detail a multi-tiered approach to comprehensively evaluate the anti-inflammatory potential of novel pyrazolo[4,3-d]pyrimidine compounds, from initial in vitro screening to in vivo validation.
The Inflammatory Cascade: Key Targets for Pyrazolo[4,3-d]pyrimidines
Understanding the underlying mechanisms of inflammation is crucial for designing and interpreting experiments. The inflammatory response is mediated by a complex network of signaling molecules and pathways. Key players include cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Caption: Simplified signaling pathway of LPS-induced inflammation.
Pyrazolo[4,3-d]pyrimidine compounds can exert their anti-inflammatory effects by targeting one or more of these key mediators. Therefore, a robust evaluation strategy should include assays that probe these specific targets.
Experimental Workflow for Anti-inflammatory Evaluation
A logical and stepwise approach is recommended to efficiently screen and characterize the anti-inflammatory properties of pyrazolo[4,3-d]pyrimidine compounds.
Caption: A stepwise workflow for evaluating anti-inflammatory compounds.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of screening involves a battery of in vitro assays to determine the direct effects of the compounds on key inflammatory targets and pathways.
Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[2] Evaluating the inhibitory activity of pyrazolo[4,3-d]pyrimidine compounds against both COX-1 and COX-2 is crucial to determine their potency and selectivity. Selective COX-2 inhibition is often a desirable trait to minimize the gastrointestinal side effects associated with COX-1 inhibition.[6]
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits.[7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test pyrazolo[4,3-d]pyrimidine compounds
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Enzyme and Inhibitor Addition:
-
Enzyme Control (100% activity): Add COX Assay Buffer to designated wells.
-
Inhibitor Wells: Add serial dilutions of the test compounds or reference inhibitors to the respective wells.
-
Inhibitor Control: Add a known COX inhibitor to its designated wells.
-
-
Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to all wells except the blank.
-
Cofactor Addition: Add the COX Cofactor to all wells.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated as follows: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Test Compound 1 | |||
| Test Compound 2 | |||
| Celecoxib |
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Scientific Rationale: During inflammation, high levels of nitric oxide (NO) are produced by iNOS in macrophages.[8] Overproduction of NO contributes to tissue damage. Therefore, inhibiting NO production is a key therapeutic strategy for inflammatory diseases. This assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response and iNOS expression in macrophage cell lines (e.g., RAW 264.7).[8][9][10]
Protocol: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazolo[4,3-d]pyrimidine compounds
-
Reference inhibitor (e.g., L-NMMA)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard
-
96-well clear microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percent inhibition of NO production for each compound concentration.
-
Calculate the IC50 value.
-
-
Cell Viability Assay (MTT Assay): It is crucial to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed decrease in NO production is not due to cytotoxicity of the compounds.[8]
Pro-inflammatory Cytokine Measurement (TNF-α and IL-6)
Scientific Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[11][12] Elevated levels of these cytokines are associated with a wide range of inflammatory conditions. Measuring the ability of pyrazolo[4,3-d]pyrimidine compounds to suppress the production of TNF-α and IL-6 in LPS-stimulated macrophages provides further evidence of their anti-inflammatory potential.[1]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (from the NO production assay)
-
Commercially available ELISA kits for mouse TNF-α and IL-6[13][14][15]
-
Wash Buffer
-
Assay Diluent
-
Capture Antibody
-
Detection Antibody (biotinylated)
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop Solution
-
96-well ELISA plate
-
Microplate reader (absorbance at 450 nm)
Procedure: (Follow the specific instructions provided with the commercial ELISA kit)
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Addition: Add standards and cell culture supernatants to the wells and incubate.
-
Detection Antibody Addition: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP and incubate.
-
Substrate Addition: Add the TMB substrate solution and incubate to allow for color development.
-
Reaction Stoppage: Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.
-
Calculate the percent inhibition of cytokine production for each compound concentration.
-
Part 2: In Vivo Validation of Anti-inflammatory Activity
Compounds that demonstrate promising activity in vitro should be further evaluated in a relevant animal model of inflammation to assess their efficacy in a more complex biological system.
Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the anti-inflammatory activity of new compounds.[16][17] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, involving the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[17] The reduction in paw swelling is a measure of the compound's anti-inflammatory effect.
Protocol:
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazolo[4,3-d]pyrimidine compounds
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)[17][18]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6-8 per group):
-
Vehicle Control
-
Reference Drug
-
Test Compound (at various doses)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[16][17]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19][20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point: Edema = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| Reference Drug | |||
| Test Compound 1 | |||
| Test Compound 1 |
Conclusion
This comprehensive guide provides a robust framework for the evaluation of the anti-inflammatory activity of novel pyrazolo[4,3-d]pyrimidine compounds. By employing a combination of in vitro and in vivo assays, researchers can effectively identify and characterize promising lead candidates for the development of new anti-inflammatory therapies. The elucidation of their mechanism of action through targeted assays is a critical step in advancing these compounds through the drug discovery pipeline.
References
- 1. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. | Semantic Scholar [semanticscholar.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fn-test.com [fn-test.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazolo[4,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions for higher yields and purity.
Introduction: The Significance of Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These heterocycles are bioisosteres of purines and have been investigated for a wide range of biological activities, including as kinase inhibitors for anticancer therapies, anti-inflammatory agents, and antiviral compounds.[1][2][3] The successful and efficient synthesis of these molecules is therefore a critical step in the discovery and development of new medicines.
This guide provides practical, field-proven insights to overcome common synthetic hurdles, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolo[4,3-d]pyrimidines in a question-and-answer format.
Question 1: I am experiencing low yields in the final cyclization step to form the pyrazolo[4,3-d]pyrimidine core. What are the common causes and potential solutions?
Answer:
Low yields in the cyclization step are a frequent challenge. The causes can often be traced back to several key factors:
-
Incomplete Precursor Formation: The purity of your starting pyrazole-4-carboxamide or a related precursor is paramount. Impurities from previous steps can significantly interfere with the cyclization reaction.
-
Causality: Electrophilic or nucleophilic impurities can compete with the desired intramolecular reaction, leading to a cascade of side products.
-
Solution: Ensure the precursor is of high purity. Recrystallization or column chromatography of the intermediate is highly recommended before proceeding to the cyclization step.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The optimal temperature for cyclization is crucial. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition of starting materials and products, or the formation of undesired side products.
-
Solution: Perform small-scale experiments across a temperature gradient to identify the optimal reaction temperature for your specific substrate.
-
-
Solvent: The choice of solvent is critical for reaction success. High-boiling point, polar aprotic solvents like formamide, dimethylformamide (DMF), or diphenyl ether are often employed to facilitate the high temperatures required for cyclization.
-
Causality: The solvent must effectively solvate the reactants and intermediates to facilitate the reaction. It should also be stable at the required temperature.
-
Solution: Ensure the solvent is anhydrous, as the presence of water can hydrolyze reactants or intermediates, leading to byproducts. Using freshly distilled or commercially available anhydrous solvents is recommended.
-
-
-
Inefficient Cyclizing Agent: The choice of the cyclizing agent can dramatically impact the yield.
-
Solution: While some cyclizations can be achieved thermally, many require a reagent to facilitate ring closure. For example, heating in formamide can provide the necessary carbon for the pyrimidine ring.[4] In other cases, reagents like urea can be used for the cyclization of aminopyrazole precursors.[5]
-
Question 2: I am observing the formation of regioisomers during the N-alkylation of the pyrazole ring. How can I improve the regioselectivity?
Answer:
The alkylation of the pyrazole ring in pyrazolo[4,3-d]pyrimidine precursors is a common step where regioselectivity can be a significant issue, leading to a mixture of N1 and N2 alkylated products.
-
Influence of the Base: The choice of base plays a critical role in determining the regioselectivity of the alkylation.
-
Causality: The nature of the base can influence the site of deprotonation and the subsequent nucleophilic attack. Steric hindrance around the nitrogen atoms of the pyrazole ring also plays a part.
-
Solution: Varying the base is a key optimization strategy. While stronger bases like sodium hydride (NaH) are often used, milder bases such as potassium carbonate (K2CO3) have been reported to favor alkylation at the N1 position, potentially due to thermodynamic control.[5] It is advisable to screen a variety of bases (e.g., K2CO3, Cs2CO3, NaH) to find the optimal conditions for your substrate.
-
-
Steric Effects: The steric bulk of both the alkylating agent and the substituents on the pyrazole ring can influence the site of alkylation.
-
Solution: In some cases, altering the protecting groups or the sequence of synthetic steps can help direct the alkylation to the desired position.
-
-
Purification of Regioisomers: If a mixture of regioisomers is unavoidable, careful purification is necessary.
-
Solution: Column chromatography on silica gel is typically effective for separating N1 and N2 isomers. Characterization using 1H NMR and NOESY spectroscopy can be used to definitively identify the structure of each isomer.[5]
-
Question 3: My reaction is sluggish, and the starting material is not being consumed even after prolonged reaction times. What should I investigate?
Answer:
A stalled reaction can be frustrating. Here are several factors to consider:
-
Insufficient Activation:
-
Causality: Many steps in pyrazolo[4,3-d]pyrimidine synthesis, such as the initial condensation or the final cyclization, require sufficient activation energy.
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature in increments while monitoring for product formation and decomposition.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6] Solvent-free, microwave-assisted reactions have been successfully employed for the synthesis of related fused pyrimidine systems.[6]
-
-
-
Catalyst Deactivation: If your reaction employs a catalyst, its activity could be compromised.
-
Causality: Catalysts can be poisoned by impurities in the starting materials or solvents. They can also degrade over time or with improper storage.
-
Solution: Use a fresh batch of catalyst. If using a solid-supported catalyst, ensure it has been properly activated and handled.
-
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Solution: Experiment with different solvents or solvent mixtures to improve the solubility of your reactants.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of pyrazolo[4,3-d]pyrimidines?
A1: A common and versatile approach starts with a substituted pyrazole derivative, often a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide. These intermediates can then be cyclized with various one-carbon sources to form the pyrimidine ring. For example, reacting a 5-aminopyrazole-4-carbonitrile with formic acid can lead to the corresponding pyrazolo[4,3-d]pyrimidin-7-one.[7]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] It allows for the rapid visualization of the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information. For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1]
Q3: What are the typical purification methods for pyrazolo[4,3-d]pyrimidines?
A3: The purification method will depend on the physical properties of the final compound. Common techniques include:
-
Recrystallization: If the product is a solid with good crystallinity, recrystallization from an appropriate solvent is an effective way to obtain high-purity material.
-
Silica Gel Column Chromatography: This is a widely used method for purifying a broad range of organic compounds, including pyrazolo[4,3-d]pyrimidines.[1] A suitable solvent system (eluent) is chosen based on the polarity of the compound, as determined by TLC.
Q4: Are there any "green" or more environmentally friendly approaches to pyrazolo[4,3-d]pyrimidine synthesis?
A4: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave assistance, can reduce waste and simplify work-up procedures.[6][8]
-
Catalytic Methods: The use of reusable catalysts can also contribute to a greener synthesis. For instance, magnetic nanoparticles have been used as recyclable catalysts in the synthesis of related heterocyclic systems.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 7-Substituted Pyrazolo[4,3-d]pyrimidine via Nucleophilic Aromatic Substitution
This protocol is adapted from a general procedure for the synthesis of related pyrazolopyrimidine derivatives.[1]
-
Chlorination: To a solution of the pyrazolo[4,3-d]pyrimidin-7-one precursor in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl3) and a catalytic amount of a base such as pyridine.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate.
-
Nucleophilic Substitution: Dissolve the crude 7-chloro intermediate and the desired amine derivative in a solvent such as isopropanol (IPA).
-
Reflux the reaction mixture for 6-10 hours, monitoring by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Fused Pyrazolo-Pyrimidine Derivatives
This protocol is a conceptual adaptation based on green chemistry principles for related heterocyclic systems.[6]
-
In a microwave-safe vessel, combine the o-aminonitrile pyrazole precursor, the desired coreactant (e.g., a cyanopyridine), and a catalytic amount of a base (e.g., potassium tert-butoxide, tBuOK) without any solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time, with continuous monitoring of internal pressure.
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform an appropriate work-up, which may involve dissolving the reaction mixture in a suitable solvent, filtering off the catalyst, and purifying the product by recrystallization or chromatography.
Data Presentation
Table 1: Optimization of N-Alkylation of a Pyrazole Precursor
| Entry | Base | Solvent | Temperature (°C) | Ratio of N1:N2 Isomers | Combined Yield (%) |
| 1 | NaH | DMF | 25 | 1:1.2 | 85 |
| 2 | K2CO3 | Acetonitrile | 80 | 2.5:1 | 78 |
| 3 | Cs2CO3 | DMF | 25 | 1.8:1 | 82 |
| 4 | K2CO3 | DMF | 60 | 3:1 | 90[5] |
Note: The data in this table is illustrative and based on general principles and reported trends for similar systems.
Visualizations
Diagram 1: General Synthetic Workflow for Pyrazolo[4,3-d]pyrimidines
Caption: A typical multi-step synthesis of functionalized pyrazolo[4,3-d]pyrimidines.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
- 1. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Structural Refinement of Pyrazolo[4,3-d]pyrimidines for A3 Adenosine Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural refinement of pyrazolo[4,3-d]pyrimidines as A3 adenosine receptor (A3AR) antagonists. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond standard protocols to explain the causality behind experimental choices. Our aim is to equip you with the knowledge to troubleshoot effectively and ensure the integrity of your results.
Section 1: Synthesis and Purification of Pyrazolo[4,3-d]pyrimidine Derivatives
The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold and its derivatives is a multi-step process that can present several challenges. This section addresses common hurdles from precursor formation to final product purification.
Frequently Asked Questions & Troubleshooting
Question 1: We are observing low yields in the final cyclization step to form the pyrazolo[4,3-d]pyrimidine core. What are the likely causes and how can we optimize this reaction?
Answer: Low yields during the cyclization to form the pyrazolo[4,3-d]pyrimidine ring are a common issue. The root cause often lies in one of the following areas:
-
Purity of Precursors: The purity of your starting pyrazole or pyrimidine precursors is paramount. Impurities can act as catalysts for side reactions or inhibit the desired cyclization.
-
Troubleshooting:
-
Recrystallization/Chromatography: Purify the precursor immediately before the cyclization step. Recrystallization is often effective, but flash column chromatography may be necessary for removing closely related impurities.
-
Characterization: Confirm the purity of your precursor by ¹H NMR, ¹³C NMR, and LC-MS.
-
-
-
Reaction Conditions: The conditions for cyclization are critical and often require careful optimization.
-
Troubleshooting:
-
Temperature: The optimal temperature can be a narrow window. Too low, and the reaction may not proceed to completion; too high, and you risk decomposition or side product formation. We recommend running a small-scale temperature gradient experiment to identify the sweet spot.
-
Solvent: High-boiling point solvents like formamide are frequently used.[1] Ensure your solvent is anhydrous, as water can hydrolyze key intermediates. Consider using freshly distilled or commercially available anhydrous solvents.
-
Microwave Synthesis: For challenging cyclizations, microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[1]
-
-
-
Catalyst Activity: If your synthesis employs a catalyst, its activity is a key variable.
-
Troubleshooting:
-
Fresh Catalyst: Ensure you are using a fresh, active catalyst.
-
Catalyst Loading: Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can sometimes lead to unwanted side reactions.
-
-
Question 2: We are struggling with the regioselectivity of N-alkylation on the pyrazole ring, leading to a mixture of isomers that are difficult to separate. How can we control the regioselectivity?
Answer: Achieving regioselective N-alkylation on the pyrazole moiety of the pyrazolo[4,3-d]pyrimidine scaffold is a well-documented challenge.[2] The formation of multiple regioisomers complicates purification and reduces the yield of the desired product.
-
Understanding the Cause: The pyrazole ring has two nitrogen atoms that can potentially be alkylated, and their reactivity can be similar, leading to a mixture of N1 and N2 isomers.
-
Strategies for Control:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the regioselectivity.
-
Sterically Hindered Bases: Using a bulkier, non-nucleophilic base can sometimes favor alkylation at the less sterically hindered nitrogen.
-
Solvent Polarity: The polarity of the solvent can affect the reaction outcome. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane) is advisable. One study reported that using K₂CO₃ as the base can yield separable N1 and N2 isomers.[2]
-
-
Protecting Groups: If direct alkylation proves problematic, consider a protecting group strategy. Protect one of the nitrogen atoms, perform the alkylation on the other, and then deprotect. This adds steps but can provide clean, regioselective synthesis.
-
Separation of Isomers: If a mixture of isomers is unavoidable, effective purification is key.
-
Flash Column Chromatography: This is the most common method for separating regioisomers. A shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane) is often necessary to achieve good separation.
-
Preparative HPLC: For isomers that are very difficult to separate by flash chromatography, preparative HPLC is a more powerful, albeit more resource-intensive, option.
-
-
Question 3: Our final pyrazolo[4,3-d]pyrimidine compounds are proving difficult to purify. What are some effective purification strategies?
Answer: The purification of final pyrazolo[4,3-d]pyrimidine derivatives can be challenging due to their often polar nature and potential for co-eluting byproducts.
-
Troubleshooting Purification:
-
Systematic Solvent Selection for Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A methodical approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent such as ethyl acetate. If your compound is highly polar, consider a different solvent system, such as dichloromethane/methanol.
-
-
Proper Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before attempting chromatographic purification.
-
Recrystallization: Do not underestimate the power of recrystallization. If you can find a suitable solvent system, recrystallization can be a highly effective method for obtaining very pure material.
-
Aqueous Solubility: Some pyrazolo[4,3-d]pyrimidines have poor aqueous solubility, which can be a challenge for biological assays. Introducing solubility-enhancing groups, such as a 4-[[(dimethylamino)ethyl]amino]sulfonyl substituent, has been shown to be an effective strategy.[3]
-
Section 2: Radioligand Binding Assays for A3AR
Radioligand binding assays are the gold standard for determining the affinity of your compounds for the A3AR. However, they are prone to several pitfalls that can lead to inaccurate data.
Frequently Asked Questions & Troubleshooting
Question 1: We are observing high non-specific binding in our A3AR radioligand binding assay. What are the common causes and how can we reduce it?
Answer: High non-specific binding (NSB) can mask the specific binding signal, leading to a poor assay window and unreliable data. Here are the primary culprits and their solutions:
-
Radioligand Issues:
-
Concentration: Using a radioligand concentration that is too high will increase NSB. The ideal concentration is at or below the Kd of the radioligand for the receptor.
-
Hydrophobicity: Highly lipophilic radioligands can bind non-specifically to the filter plates and cell membranes.
-
Troubleshooting:
-
Radioligand Titration: Perform a saturation binding experiment to determine the Kd of your radioligand and use a concentration at or near this value for competition assays.
-
Filter Plate Pre-treatment: Pre-treat glass fiber filter plates with 0.3-0.5% polyethyleneimine (PEI) to reduce the non-specific binding of cationic radioligands.[4]
-
Alternative Radioligands: Consider using a different radioligand with a better signal-to-noise ratio. For A3AR, common choices include [¹²⁵I]I-AB-MECA or [³H]HEMADO.[4]
-
-
-
Assay Buffer Composition:
-
Detergents: The inclusion of a small amount of a non-ionic detergent like Tween-20 can sometimes reduce NSB, but paradoxically, it can also increase it in some systems.
-
Blocking Agents: The addition of a blocking protein can be highly effective.
-
Troubleshooting:
-
Casein: Replacing Tween-20 with a non-reactive protein like casein in the assay and wash buffers can significantly reduce NSB.[5]
-
Bovine Serum Albumin (BSA): BSA is another commonly used blocking agent.
-
-
-
Cell Membrane Preparation:
-
Purity: Impurities in the membrane preparation can contribute to NSB.
-
Troubleshooting:
-
Sucrose Gradient Centrifugation: Use a sucrose gradient during membrane preparation to obtain a purer membrane fraction.[6]
-
-
Question 2: Our Ki values for our compounds are inconsistent between experiments. What could be causing this variability?
Answer: Inconsistent Ki values are a frustrating problem that can undermine confidence in your data. The source of this variability is often multifactorial.
-
Experimental Technique:
-
Pipetting Errors: Inaccurate pipetting, especially of serially diluted compounds, is a common source of error.
-
Incubation Time: If the binding reaction has not reached equilibrium, the calculated Ki values will be inaccurate.
-
Troubleshooting:
-
Calibrate Pipettes: Regularly calibrate your pipettes.
-
Time-course Experiment: Perform a time-course experiment to determine the time required to reach binding equilibrium at your chosen temperature.
-
-
-
Reagent Stability:
-
Compound Degradation: Ensure your test compounds are stable in the assay buffer.
-
Receptor Preparation: The receptor preparation may lose activity with repeated freeze-thaw cycles or prolonged storage.
-
Troubleshooting:
-
Fresh Reagents: Prepare fresh dilutions of your compounds for each experiment.
-
Aliquot Reagents: Aliquot your cell membrane preparation to avoid multiple freeze-thaw cycles.
-
-
-
Data Analysis:
-
Cheng-Prusoff Equation: Ensure you are using the correct form of the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Accurate Kd: The accuracy of your Ki value is dependent on the accuracy of the Kd value used in the calculation. Determine the Kd of your radioligand under your specific assay conditions.
-
Experimental Protocol: Radioligand Binding Assay (Competition)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for the human A3AR.
Objective: To determine the binding affinity (Ki) of test compounds for the human A3AR.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (at a final concentration near its Kd).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A3AR ligand like NECA.
-
Test Compounds: Your pyrazolo[4,3-d]pyrimidine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.5% PEI.
-
Scintillation Fluid.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of your test compounds in assay buffer.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Add the non-specific binding control, cell membranes, and radioligand.
-
Test Compound: Add your serially diluted test compound, cell membranes, and radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Section 3: Functional Assays for A3AR Antagonists
Functional assays are essential for determining whether your compounds act as antagonists, agonists, or inverse agonists. For the Gi-coupled A3AR, the most common functional assay measures the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP).
Frequently Asked Questions & Troubleshooting
Question 1: We are having trouble developing a robust cAMP functional assay for our A3AR antagonists. The assay window is small and the results are variable. What can we do to optimize the assay?
Answer: A small assay window and high variability are common challenges in cAMP assays for Gi-coupled receptors. Here's a systematic approach to optimization:
-
Cell Line and Receptor Expression:
-
Receptor Density: The level of A3AR expression in your cell line will significantly impact the magnitude of the cAMP response.
-
Troubleshooting:
-
Cell Line Selection: If you are using a cell line with low endogenous A3AR expression, consider creating a stable cell line with higher expression.
-
Clonal Selection: If you have a stable cell line, perform clonal selection to identify a clone with optimal receptor expression and a robust functional response.
-
-
-
Assay Conditions:
-
Forskolin Concentration: Forskolin is used to stimulate adenylyl cyclase and generate a cAMP signal that can then be inhibited by an A3AR agonist. The concentration of forskolin is critical.
-
Agonist Concentration: The concentration of the A3AR agonist used to challenge your antagonist needs to be carefully chosen.
-
PDE Inhibitors: Phosphodiesterases (PDEs) degrade cAMP. Inhibiting their activity is crucial for obtaining a measurable signal.
-
Troubleshooting:
-
Forskolin Dose-Response: Perform a forskolin dose-response curve to determine the EC₈₀ concentration. Using a sub-maximal concentration of forskolin will sensitize the assay to the inhibitory effects of the A3AR agonist.
-
Agonist Dose-Response: Perform a dose-response curve for your A3AR agonist (e.g., Cl-IB-MECA) in the presence of the optimized forskolin concentration. For antagonist testing, use the EC₈₀ concentration of the agonist.
-
IBMX: Include a non-specific PDE inhibitor like IBMX in your assay buffer to prevent cAMP degradation.[7]
-
-
-
Assay Format:
-
Lysis vs. No-Lysis Buffers: The choice of buffer can impact the assay performance.
-
Troubleshooting:
-
Buffer Optimization: Test different commercially available cAMP assay kits and buffers to find the one that gives the best performance with your cell line.
-
-
Question 2: Some of our compounds are showing agonist activity in the cAMP assay, even though we designed them as antagonists. How can we confirm their pharmacological profile?
Answer: It is not uncommon for compounds designed as antagonists to exhibit partial agonist activity. It is also possible that what you are observing is inverse agonism.
-
Distinguishing Antagonism from Partial Agonism and Inverse Agonism:
-
Partial Agonism: A partial agonist will produce a submaximal response on its own and will act as an antagonist in the presence of a full agonist.
-
Inverse Agonism: An inverse agonist will reduce the basal activity of a constitutively active receptor. In a cAMP assay, this would be observed as an increase in cAMP levels above the basal level.[8]
-
Troubleshooting:
-
Agonist Mode Testing: Run your compounds in the absence of an A3AR agonist. If they produce a response, they have agonist activity.
-
Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of your antagonist. A parallel rightward shift of the agonist dose-response curve is indicative of competitive antagonism.[9]
-
Alternative Assays: Consider using an alternative functional assay, such as a β-arrestin recruitment assay, to further characterize the pharmacology of your compounds.[10]
-
-
Experimental Protocol: cAMP Functional Assay
This protocol provides a general framework for a cAMP functional assay to determine the potency of A3AR antagonists.
Objective: To determine the functional potency (IC₅₀) of an A3AR antagonist.
Materials:
-
Cells: Whole cells (e.g., HEK293 or CHO) expressing the human A3AR.
-
A3AR Agonist: Cl-IB-MECA.
-
Test Compounds: Your pyrazolo[4,3-d]pyrimidine antagonists.
-
Forskolin.
-
PDE Inhibitor: IBMX.
-
Cell Culture Medium.
-
cAMP Assay Kit (e.g., HTRF, LANCE, or similar).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of your test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (e.g., Cl-IB-MECA at its EC₈₀) in the presence of forskolin (at its EC₈₀) and IBMX to all wells except the negative control.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Detection: Lyse the cells (if required by the kit) and follow the manufacturer's instructions to measure the cAMP levels.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Section 4: Selectivity Profiling and Species Differences
A key goal in the development of A3AR antagonists is to achieve high selectivity over the other adenosine receptor subtypes (A1, A2A, and A2B). Additionally, significant species differences in A3AR pharmacology can complicate the translation of preclinical data to the clinic.
Frequently Asked Questions & Troubleshooting
Question 1: Our lead compound has good A3AR potency, but it also shows significant activity at the A1 and/or A2A receptors. What structural modifications can we make to improve A3AR selectivity?
Answer: Achieving high selectivity is a central challenge in adenosine receptor drug discovery due to the structural similarity of the orthosteric binding sites. However, subtle differences can be exploited. For pyrazolo[4,3-d]pyrimidines, the following structure-activity relationships (SAR) are a good starting point for improving A3AR selectivity:
-
Substituents at the 5- and 2-positions:
-
SAR Insights: Studies have shown that introducing substituents with different steric bulk, flexibility, and lipophilicity at the 5- and 2-positions of the pyrazolo[4,3-d]pyrimidine scaffold can significantly impact affinity and selectivity.[11] For example, 2-phenylpyrazolo[4,3-d]pyrimidin-7-amines bearing a 4-methoxyphenyl- or a 2-thienyl group at the 5-position have demonstrated high A3 affinity and selectivity.[11]
-
Strategy: Systematically explore a range of substituents at these positions to identify those that favor A3AR binding.
-
-
Substituents at the 7-position:
-
SAR Insights: The 7-position is another key site for modification. Acyl residues appended to a 7-amino group can enhance A3AR potency. In one study, a 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine was found to be one of the most potent and selective hA3 antagonists reported.[11]
-
Strategy: Explore different acyl groups at the 7-amino position to optimize A3AR affinity and selectivity.
-
-
Molecular Modeling:
-
In Silico Approach: Utilize in silico receptor-driven approaches to rationalize your binding data and guide the design of more selective compounds.[11]
-
Question 2: Our most potent human A3AR antagonist is much less active in our rodent models. How do we address these species differences?
Answer: This is a critical and well-documented issue in A3AR drug development.[12] The human A3AR shares only about 72-73% amino acid identity with its rat and mouse counterparts.[13] This leads to significant differences in ligand binding and pharmacology.
-
Understanding the Problem: Many potent and selective human A3AR antagonists, such as MRS1220 and MRE3008F20, are virtually inactive at rodent A3ARs.[13]
-
Strategies for Translational Research:
-
Screening Across Species: It is essential to profile your compounds against human, rat, and mouse A3ARs early in the drug discovery process.
-
Identifying Cross-Species Ligands: Some compounds, like MRS1523, do exhibit activity across multiple species, although with varying potency.[13] These compounds may be more suitable for translational studies, but careful dose selection is required.
-
Using Humanized Models: For in vivo studies, consider using transgenic animal models that express the human A3AR.
-
Structure-Based Design: As more structural information about the A3ARs from different species becomes available, structure-based design approaches may help in the development of antagonists with the desired cross-species activity profile.
-
Data Presentation: Comparative Binding Affinities of A3AR Antagonists
The following table summarizes the binding affinities (Ki) of several representative A3AR antagonists across human, rat, and mouse receptors, highlighting the dramatic species-dependent variations.
| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) |
| MRS1220 | 0.65 | >10,000 | >10,000 |
| MRE3008F20 | 0.82 | >10,000 | Inactive |
| PSB-11 | 1.8 | >10,000 | 6,360 |
| MRS1523 | 18.9 | 113 | 349 |
Data compiled from multiple sources.[13][14]
Section 5: Data Interpretation and Workflow Visualization
The successful structural refinement of pyrazolo[4,3-d]pyrimidines for A3AR antagonism relies on a logical and iterative workflow. Visualizing this process can help in planning and executing your research program.
Experimental Workflow Diagram
Caption: Iterative workflow for the structural refinement of A3AR antagonists.
A3 Adenosine Receptor Signaling Pathway
Caption: Simplified signaling pathway of the A3 adenosine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazolo[4,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during your experiments.
Introduction: The Challenge of Regioselectivity
The pyrazolo[4,3-d]pyrimidine scaffold is a significant pharmacophore present in a wide array of biologically active compounds. However, its synthesis is often complicated by a lack of regioselectivity, leading to the formation of isomeric mixtures that can be difficult to separate. This guide will provide you with the technical insights and practical advice needed to control the regioselectivity of your reactions and improve the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in pyrazolo[4,3-d]pyrimidine synthesis?
A1: The regioselectivity in the synthesis of pyrazolo[4,3-d]pyrimidines is primarily governed by a combination of electronic and steric factors of the substituents on the pyrazole ring, as well as the reaction conditions. The two nitrogen atoms in the pyrazole ring have different electronic environments, which can influence the site of subsequent reactions.[1] The choice of solvent, temperature, and catalyst can also play a crucial role in determining the final product ratio.
Q2: How can I reliably distinguish between the different regioisomers of my pyrazolo[4,3-d]pyrimidine product?
A2: A combination of spectroscopic techniques is essential for the unambiguous identification of regioisomers.
-
1D and 2D NMR Spectroscopy: Techniques like 1H, 13C, and NOESY are powerful tools for structure elucidation. NOESY, in particular, can reveal through-space correlations between protons, which can help in assigning the correct regiochemistry.[2]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural confirmation.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and determine their molecular weights.
Q3: I am getting a poor ratio of regioisomers. How can I troubleshoot my reaction to favor a single product?
A3: If your reaction is not selective, the most effective troubleshooting step is to modify the reaction conditions. A systematic approach is recommended:
-
Solvent Screening: The solvent plays a crucial role. If you are using a standard solvent like ethanol, which often yields mixtures, consider switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in pyrazole formation.[3]
-
Temperature Optimization: Varying the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
-
Catalyst Selection: The use of an appropriate acid or base catalyst can significantly impact the regioselectivity of the cyclocondensation step.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of pyrazolo[4,3-d]pyrimidines.
Issue 1: My cyclocondensation reaction is producing a nearly 1:1 mixture of regioisomers.
Underlying Cause: This often indicates that the electronic and steric differences between the two nitrogen atoms of the pyrazole precursor are minimal under the current reaction conditions, leading to non-selective cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Solvent Modification: As a first step, change the solvent. Fluorinated alcohols can significantly alter the reaction pathway and improve selectivity.[3]
-
Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer.
-
Catalyst Evaluation: Systematically screen different acid and base catalysts. For instance, a milder base might deprotonate the more acidic N-H proton selectively, leading to a single cyclization pathway.
-
Substituent Effects: If possible, modify the substituents on your pyrazole starting material to create a greater steric or electronic bias.
Issue 2: The major regioisomer formed is the undesired one.
Underlying Cause: The reaction conditions are likely favoring the thermodynamically more stable, but undesired, product.
Strategies for Inverting Regioselectivity:
| Strategy | Principle | Experimental Considerations |
| Kinetic Control | Favoring the faster-forming product at lower temperatures. | Run the reaction at significantly lower temperatures (e.g., 0 °C or -78 °C) and monitor for the formation of the desired isomer before it equilibrates to the undesired one. |
| Protecting Groups | Temporarily blocking one of the pyrazole nitrogens to direct the reaction to the other. | Choose a protecting group that can be selectively introduced and removed under mild conditions. |
| Alternative Synthetic Route | Employing a different synthetic strategy that inherently favors the desired regioisomer. | Consider a multi-step synthesis that builds the pyrimidine ring in a stepwise and controlled manner. |
Experimental Protocols
Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols
This protocol is adapted from studies showing improved regioselectivity in pyrazole formation.[3]
-
Reactant Preparation: In a clean, dry flask, dissolve your pyrazole precursor (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reagent Addition: Add the second reactant for the cyclocondensation (e.g., a dicarbonyl compound or its equivalent) (1.1 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the progress by TLC or LC-MS.
-
Workup and Analysis: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography and analyze the isomeric ratio using 1H NMR.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Strategies for Improving the Solubility of Pyrazolo[4,3-d]pyrimidine Compounds for Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazolo[4,3-d]pyrimidine compounds in their experimental assays. The following information provides in-depth troubleshooting advice and frequently asked questions to help you overcome these common hurdles and ensure the reliability and accuracy of your results.
Introduction: The Challenge of Pyrazolo[4,3-d]pyrimidine Solubility
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic candidates.[1][2][3] Its planar, aromatic nature, however, often contributes to low aqueous solubility. This poor solubility can significantly impact bioassays by causing compound precipitation, which leads to underestimated activity, high data variability, and inaccurate structure-activity relationships (SAR).[4] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Phase 1: Initial Troubleshooting and Diagnosis
The first step in addressing poor solubility is to understand its nature and when it occurs during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[4,3-d]pyrimidine compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening?
A1: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[5] While your compound is soluble in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases upon dilution into an aqueous environment. The key is to maintain a final DMSO concentration that is as low as possible, ideally below 0.5% and almost always under 1%, to minimize solvent-induced artifacts and cytotoxicity.[5]
Q2: How can I quickly assess the solubility of my compound in my assay buffer?
A2: A simple kinetic solubility assessment can provide a good estimate of the concentration at which your compound will begin to precipitate. This involves preparing serial dilutions of your compound in the assay buffer and visually or instrumentally monitoring for the formation of a precipitate.
Workflow for Initial Solubility Assessment
Caption: Troubleshooting workflow for addressing compound precipitation.
Phase 2: Formulation and Buffer Modification Strategies
If simple adjustments to your dilution protocol are insufficient, the next step is to explore formulation strategies and buffer modifications to enhance the solubility of your pyrazolo[4,3-d]pyrimidine compound.
Frequently Asked Questions (FAQs)
Q3: What are co-solvents, and how can they help improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[6] For pyrazolo[4,3-d]pyrimidine derivatives, common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[6][7] These agents work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of lipophilic molecules.
Q4: Can adjusting the pH of my assay buffer improve solubility?
A4: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5] Many pyrazolo[4,3-d]pyrimidine compounds possess basic or acidic functional groups.[8] If your compound has a basic nitrogen, lowering the pH to protonate this group can enhance its aqueous solubility. Conversely, for acidic compounds, increasing the pH can have a similar effect. However, it is crucial to ensure that the chosen pH is compatible with your assay's biological components.
Q5: What are cyclodextrins, and are they suitable for my assay?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][9][10] They can encapsulate poorly soluble drug molecules, like many pyrazolo[4,3-d]pyrimidines, forming inclusion complexes that have enhanced aqueous solubility.[5][9][10] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity, making it a viable option for many in vitro assays.[5][9] Studies have shown that the use of HP-β-CD can increase the solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[9]
Table 1: Common Solubilizing Agents and Their Recommended Starting Concentrations
| Solubilizing Agent | Mechanism of Action | Recommended Starting Concentration (in final assay volume) | Considerations |
| DMSO | Organic Solvent | < 0.5% | Can be cytotoxic at higher concentrations.[5] |
| Ethanol | Co-solvent | 1-5% | Can affect enzyme activity and cell viability. |
| PEG 400 | Co-solvent | 1-10% | Generally well-tolerated in many cell-based assays. |
| HP-β-CD | Encapsulation Agent | 1-10 mM | Can sometimes interfere with compound-target binding. |
| Tween-20/Triton X-100 | Surfactant (Biochemical Assays Only) | 0.01-0.1% | Can denature proteins and disrupt cell membranes. |
Experimental Protocol: Preparation of a Compound Working Solution Using a Co-solvent
-
Prepare a High-Concentration Stock: Dissolve the pyrazolo[4,3-d]pyrimidine compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing or brief sonication.
-
Create an Intermediate Dilution with Co-solvent: Prepare an intermediate dilution of your compound in a solution containing the co-solvent (e.g., 50% PEG 400 in assay buffer). For example, dilute the 10 mM stock 1:10 to create a 1 mM intermediate solution in 10% DMSO and 45% PEG 400.
-
Perform Final Dilution in Assay Buffer: Use the intermediate solution to perform the final serial dilutions in the assay buffer. This two-step dilution process helps to prevent the compound from crashing out.
Phase 3: Advanced and Long-Term Solutions
For particularly challenging compounds, more advanced strategies may be necessary. These approaches often involve chemical modification of the compound itself.
Frequently Asked Questions (FAQs)
Q6: What is a prodrug strategy, and how can it improve solubility?
A6: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[11] For pyrazolo[4,3-d]pyrimidines, a common prodrug strategy involves the attachment of a highly soluble moiety, such as a phosphate group or a hydrophilic amino acid, via a cleavable linker.[11] This modification can dramatically improve aqueous solubility and bioavailability.[11][12]
Q7: Can I improve solubility by making structural modifications to the pyrazolo[4,3-d]pyrimidine core?
A7: Yes, medicinal chemistry efforts can focus on incorporating water-solubilizing groups into the molecular structure.[13] This can involve adding polar functional groups like hydroxyls, amines, or carboxylic acids to solvent-exposed regions of the molecule.[14] This approach aims to enhance the intrinsic solubility of the compound without the need for formulation excipients.[13]
Q8: What are amorphous solid dispersions, and how are they used?
A8: An amorphous solid dispersion involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[15][16] The amorphous form of a drug is generally more soluble than its crystalline counterpart.[15] This technique has been successfully used to enhance the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives, leading to improved performance in cytotoxicity assays.[15][16]
Diagram: Decision Tree for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Conclusion
Improving the solubility of pyrazolo[4,3-d]pyrimidine compounds is a critical step in obtaining reliable and reproducible data in a variety of assays. By systematically working through the troubleshooting steps outlined in this guide, from simple dilution modifications to more advanced formulation and chemical strategies, researchers can overcome these challenges. A thorough understanding of the physicochemical properties of your specific compound will ultimately guide the most effective approach to achieving sufficient solubility for your experimental needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. WO2013087815A1 - Liquid pharmaceutical composition containing a pyrazolopyrimidine derivative and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Overcoming challenges in the crystallization of pyrazolo[4,3-d]pyrimidines
Welcome to the technical support center for the crystallization of pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of obtaining high-quality crystalline material from this important class of N-heterocyclic compounds. The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutics, making robust control over its solid-state properties essential for reproducible downstream applications.[1][2][3][4][5]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during your crystallization experiments.
Core Crystallization Challenges: A Mechanistic Overview
The pyrazolo[4,3-d]pyrimidine core, being a planar, aromatic system with multiple hydrogen bond donors and acceptors, presents a unique set of crystallization challenges. Its rigidity can favor ordered packing, yet the potential for various intermolecular interactions (e.g., N-H···N, C-H···O, π-π stacking) often leads to complex solid-form landscapes, including polymorphism and solvate formation.[6][7] Understanding these underlying principles is the first step in troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Failure to Crystallize
Question: I've purified my pyrazolo[4,3-d]pyrimidine derivative by chromatography, removed the solvent, and am left with a persistent oil or amorphous solid. Why won't it crystallize?
Answer: This is a common and frustrating issue, often rooted in either high supersaturation being relieved too quickly or kinetic barriers preventing nucleation.
-
Causality - "Oiling Out": When a solution is cooled or an anti-solvent is added too rapidly, the concentration of your compound may exceed its solubility limit so drastically that it crashes out as a liquid phase (an "oil") instead of an ordered solid.[8] The molecules simply don't have enough time or mobility to orient themselves into a thermodynamically stable crystal lattice.
-
Causality - Nucleation Barrier: Crystal formation requires an initial energy input to form a stable nucleus. If the solution is too clean (lacking nucleation sites like dust) or the driving force (supersaturation) is insufficient, nucleation may be inhibited.[8] Some pyrazolo[4,3-d]pyrimidines have also been observed to have a strong tendency to overcool and remain as viscous oils for extended periods before spontaneous crystallization occurs.[9]
Troubleshooting Workflow: From Oil to Crystals
Caption: Troubleshooting workflow for inducing crystallization.
Solutions:
-
Re-dissolve and Slow Down: If you have an oil, try re-dissolving it in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate) and add a poor solvent (e.g., Heptane, Hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool to room temperature, and then to 4°C, very slowly. Insulating the flask can help.[8]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod. The microscopic scratches provide high-energy sites for nucleation.[8]
-
Seeding: If you have even a tiny amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.[8]
-
Solvent Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of amorphous solid. Re-introducing this rod can provide nucleation sites.[8]
-
Category 2: Polymorphism and Form Control
Question: I've successfully crystallized my compound, but I get different-looking crystals (needles vs. plates) when I use different solvents. My analytical data (PXRD, DSC) is inconsistent between batches. What is happening?
Answer: You are likely observing polymorphism, which is the ability of a compound to crystallize in two or more different crystal lattices.[6] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point. This is a well-documented phenomenon for pyrazolo[3,4-d]pyrimidines.[6]
-
Causality - Solvent Influence: The solvent from which a compound crystallizes plays a critical role in determining which polymorph is formed. A recent study on a bioactive pyrazolo[3,4-d]pyrimidine derivative showed that crystallization from methanol yielded one polymorph (α-form), while ethanol, n-propanol, and iso-propanol all produced a different, more stable polymorph (β-form).[6] This is because solvent molecules can interact differently with the solute, influencing which intermolecular interactions (e.g., hydrogen bonding patterns) are favored during crystal packing.
-
Causality - Thermodynamics vs. Kinetics: Often, a less stable (kinetically favored) polymorph will crystallize first, and then convert over time to a more stable (thermodynamically favored) form. Temperature, cooling rate, and agitation can all influence this process.
Solutions:
-
Controlled Crystallization: Do not change your crystallization protocol between batches. Standardize the solvent system, concentration, cooling rate, and agitation to ensure you are consistently producing the same form.
-
Characterize Each Form: When you identify a new crystal habit, isolate it and characterize it thoroughly using the techniques outlined in the "Analytical Workflow" section below. This will help you build a library of the different possible forms of your compound.
-
Slurry Experiments: To determine the most thermodynamically stable form under a given set of conditions, you can perform a slurry experiment. Add a mixture of the different polymorphs to a solvent in which they are slightly soluble and stir for an extended period (days to weeks). Periodically sample the solid and analyze by PXRD. The less stable forms will dissolve and re-precipitate as the most stable form, which will eventually be the only form remaining.
Diagram: Solid Form Landscape
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 7. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors
Welcome to the technical support center for researchers engaged in the discovery and optimization of pyrazolo[3,4-d]pyrimidine-based Abl kinase inhibitors. This guide is structured to address the practical challenges and critical decision points encountered in a typical structure-based drug design (SBDD) campaign. Our goal is to provide not just solutions, but the underlying rationale to empower your research and troubleshooting efforts.
Section 1: Chemical Synthesis & Compound Viability
This section addresses the foundational challenges of synthesizing and preparing your pyrazolo[3,4-d]pyrimidine compounds for biological evaluation. Poor compound quality or handling can invalidate downstream data, making this a critical first step.
Question 1: We are experiencing low yields during the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?
Answer: Low yields in the formation of the heterocyclic core are a frequent bottleneck. The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, making it a privileged structure for kinase inhibition, but its synthesis can be sensitive.[1] The primary causes often relate to precursor purity, reaction conditions, and the choice of reagents.
-
Causality & Rationale: The cyclization reaction is often a condensation reaction that is highly sensitive to steric hindrance, electronics of the substituents, and the presence of moisture. Impurities from previous steps can act as competing nucleophiles or electrophiles, leading to side products.
-
Troubleshooting Steps:
-
Precursor Purity: Ensure the precursor pyrazole or pyrimidine derivative is of the highest purity (>95% by NMR/LC-MS). Impurities can significantly interfere with the cyclization. Consider an additional recrystallization or chromatographic purification of the immediate precursor before the cyclization step.[2]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. High-boiling point, anhydrous solvents like formamide, DMF, or diphenyl ether are often used to drive the reaction to completion.[2] Ensure your solvent is freshly dried, as water can hydrolyze key intermediates.
-
Temperature: The optimal temperature can be narrow. Too low, and the reaction is incomplete; too high, and you risk decomposition or side-product formation. We recommend running a small-scale temperature gradient (e.g., 120°C, 140°C, 160°C) to identify the sweet spot.
-
Microwave Synthesis: For difficult cyclizations, microwave-assisted synthesis can dramatically improve yields and reduce reaction times by providing rapid, uniform heating.[2]
-
-
Catalyst: If using a catalyst (e.g., acid or base), verify its activity and loading. For some routes, solid acid catalysts have proven effective.[2]
-
Question 2: Many of our most potent pyrazolo[3,4-d]pyrimidine inhibitors have extremely low aqueous solubility, making biological assays difficult and results irreproducible. How can we address this?
Answer: Poor aqueous solubility is the Achilles' heel of many pyrazolo[3,4-d]pyrimidine series.[3][4] This class of compounds is typically flat, aromatic, and hydrophobic, leading to high lattice energy and low solubility. This not only complicates in vitro assays but is a major red flag for future preclinical development, impacting bioavailability.[3]
-
Causality & Rationale: Low solubility can lead to compound precipitation in assay buffers, artificially lowering the effective concentration and yielding inaccurate IC50 values. It can also cause non-specific aggregation, leading to false positives.
-
Troubleshooting & Mitigation Strategies:
-
For In Vitro Assays:
-
Co-solvents: The standard approach is using DMSO to create a high-concentration stock, followed by serial dilution in assay buffer. Crucially, the final DMSO concentration in the assay should be kept low (ideally <0.5%, max 1%) to avoid solvent-induced artifacts.[2]
-
Formulation Approaches: For cell-based or in vivo studies, more advanced formulation is necessary. Creating amorphous solid dispersions with polymers (e.g., PVP, HPMC) can significantly improve the apparent solubility and dissolution rate.[5] Encapsulation into nanosystems like liposomes or albumin nanoparticles is another effective strategy to overcome poor water solubility for preclinical testing.[4]
-
-
For Medicinal Chemistry Optimization (The Best Long-Term Solution):
-
Prodrug Strategy: A highly effective approach is to append a solubilizing moiety to the core scaffold via a linker that will be cleaved in vivo to release the active drug. For example, adding a N-methylpiperazino group via an O-alkyl carbamate linker can dramatically increase solubility.[3]
-
Structure-Based Design: Introduce polar functional groups or disrupt planarity without compromising binding to Abl. Look at your co-crystal structure. Are there solvent-exposed regions of your inhibitor where you can add a hydroxyl, amine, or other polar group to interact with water?
-
-
Iterative SBDD Workflow
The interplay between synthesis, structural biology, and testing is cyclical. The following diagram illustrates the ideal workflow your team should aim to implement.
Caption: Iterative cycle of structure-based drug design.
Section 2: Biochemical & Cellular Assays
Here, we tackle the core of inhibitor evaluation: proving potency and selectivity first in a clean biochemical system, then in the complex environment of a cancer cell.
Question 3: Our in vitro Abl kinase assay shows high well-to-well variability. How can we improve its robustness and reproducibility?
Answer: High variability in kinase assays often points to issues with reagents, assay setup, or the detection method itself. A robust assay is paramount for generating reliable Structure-Activity Relationship (SAR) data.
-
Causality & Rationale: Kinase assays measure the rate of phosphorylation, which can be affected by ATP concentration, enzyme activity, substrate quality, and buffer components. Inconsistent results make it impossible to confidently distinguish between a 10 nM and a 50 nM inhibitor.
-
Troubleshooting Decision Tree:
| Potential Cause | Key Diagnostic Question | Recommended Action |
| Enzyme Instability | Is the Abl kinase activity consistent over time? | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during setup. Run a control plate with no inhibitor to check for signal drift over the assay time. |
| ATP Concentration | Is the ATP concentration at or near the Km? | For inhibitor screening, using an ATP concentration equal to the Michaelis-Menten constant (Km) provides a good balance of signal and sensitivity to competitive inhibitors. Ensure the ATP stock solution is pH-neutral. |
| Substrate Issues | Is the peptide/protein substrate pure and soluble? | Use high-purity (>95%) substrate. If using a custom substrate, confirm its identity via mass spectrometry. Some substrates may require special buffer conditions for full solubility.[6] |
| Assay Components | Is there interference from DMSO or the compound itself? | Run a DMSO tolerance curve to ensure the final concentration is not inhibiting the enzyme. Check for compound autofluorescence or colorimetric interference if using such a detection method. |
| Detection Method | Is the detection antibody/reagent working optimally? | Titrate the detection antibody to find the optimal concentration. Ensure incubation times are consistent across all plates. For luminescence assays (e.g., ADP-Glo™), allow plates to equilibrate to room temperature before reading. |
Question 4: Our lead compound is highly potent against purified Abl kinase (IC50 < 10 nM) but shows a >100-fold drop in potency in K562 cell proliferation assays. What are the likely causes?
Answer: This is a classic and critical challenge in drug discovery, known as a poor enzyme-to-cell correlation. It almost always indicates that factors beyond direct enzyme inhibition are at play within the cellular context. The Bcr-Abl fusion protein is the driver of Chronic Myeloid Leukemia (CML), making cell lines like K562 an essential testbed.[7]
-
Causality & Rationale: A living cell is not a bag of purified enzyme. A compound must cross the cell membrane, evade efflux pumps, remain stable in the cytoplasm, and compete with millimolar concentrations of intracellular ATP to engage its target.
-
Systematic Troubleshooting Protocol:
-
Confirm Target Engagement in Cells: The first step is to prove your compound is hitting Bcr-Abl inside the cell. Perform a Western blot on lysates from treated K562 cells. A good inhibitor should reduce the phosphorylation of Bcr-Abl and its downstream substrates like STAT5 or CrkL.[3] If you don't see a reduction in phosphorylation, the problem is likely permeability or efflux.
-
Assess Cell Permeability: Is your compound getting into the cell? The Parallel Artificial Membrane Permeability Assay (PAMPA) is a quick, cell-free method to estimate passive diffusion. For a more definitive answer, a Caco-2 permeability assay will measure both passive diffusion and active transport.
-
Investigate Efflux Pumps: Pyrazolo[3,4-d]pyrimidines can be substrates for efflux pumps like P-glycoprotein (ABCB1), which actively pump drugs out of the cell.[8] You can test this by co-incubating your inhibitor with a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency in the presence of the efflux inhibitor points to this as the problem.
-
Check Compound Stability: Is your compound being metabolized or degraded in the cell culture media or within the cell? Incubate your compound in media (with and without cells) for the duration of your assay (e.g., 72 hours) and measure its concentration over time using LC-MS.
-
Plasma Protein Binding: While less of a factor in standard cell culture media, high plasma protein binding can reduce the free fraction of the drug available to enter cells. This is a critical parameter to measure before in vivo studies.
-
Troubleshooting Workflow: Poor Enzyme-to-Cell Correlation
Caption: Decision tree for diagnosing poor enzyme-to-cell potency correlation.
Section 3: Addressing Drug Resistance
A successful Abl inhibitor must not only be potent against the wild-type kinase but also against clinically relevant mutant forms that confer resistance to existing therapies.
Question 5: How do we design and test our pyrazolo[3,4-d]pyrimidines against the T315I "gatekeeper" mutation, which confers resistance to most first- and second-generation TKIs?
Answer: The T315I mutation is the most notorious resistance mechanism in CML.[9] The threonine at position 315 forms a critical hydrogen bond with inhibitors like imatinib and dasatinib. Its mutation to a bulkier, hydrophobic isoleucine both removes this H-bond anchor and creates a steric clash, preventing inhibitor binding.[10] Overcoming this is a primary goal for next-generation inhibitors.
-
Design Strategy (Structure-Based):
-
Avoid the H-Bond: Your design strategy must not rely on the hydrogen bond with the threonine at 315.
-
Exploit Different Pockets: Successful T315I inhibitors (like Ponatinib) are often designed to extend into adjacent hydrophobic pockets and make alternative interactions that are less sensitive to the gatekeeper residue.[11] Docking your scaffold into a crystal structure of Abl T315I (PDB: 2Z60) is essential. Your goal is to design modifications that can accommodate the bulkier isoleucine side chain without a steric penalty.
-
Allosteric Inhibition: A more advanced strategy is to avoid the ATP-binding site altogether. Allosteric inhibitors that bind to the myristoyl pocket can induce an inactive conformation of the kinase, a mechanism that is completely insensitive to active site mutations like T315I.[12]
-
-
Testing Protocol:
-
Acquire Mutant Protein: Obtain recombinant Abl T315I kinase for biochemical assays.
-
Run Comparative Assays: Screen your compounds against both wild-type (WT) Abl and Abl T315I side-by-side. This will immediately tell you if your compounds are susceptible to this mutation.
-
Use Resistant Cell Lines: The gold standard is to test your compounds in engineered cell lines that express Bcr-Abl T315I. For example, Ba/F3 cells are commonly used as they are dependent on Bcr-Abl for survival, providing a clean system to test inhibitor efficacy against different mutations. A potent compound should show similar IC50 values against cells expressing WT Bcr-Abl and Bcr-Abl T315I.[7]
-
Comparative Inhibition Profile of Abl Kinase Inhibitors
| Inhibitor Class | Target Conformation | Activity vs. WT Abl | Activity vs. Abl T315I | Rationale for Resistance |
| Imatinib | DFG-out (Inactive) | +++ | -- | Steric clash; loss of H-bond with T315.[10] |
| Dasatinib | DFG-in (Active) | +++ | -- | Relies on H-bond with T315.[10] |
| Ponatinib | DFG-out (Inactive) | +++ | +++ | Utilizes a carbon-carbon triple bond to avoid steric clash and reach other pockets.[11] |
| Asciminib | Allosteric (Myristoyl Pocket) | +++ | +++ | Binds to a site remote from the T315 residue.[11][12] |
| Your Candidate | To Be Determined | Must be +++ | Goal is +++ | Design to avoid reliance on T315 interaction. |
Appendix: Key Experimental Protocols
Protocol 1: In Vitro Abl Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay to measure Abl kinase activity by quantifying the amount of ADP produced. It is a robust method suitable for high-throughput screening and IC50 determination.
A. Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate light in a luciferase reaction. The light output is directly proportional to kinase activity.
B. Materials:
-
Recombinant human Abl kinase (WT or mutant)
-
Poly-Glu,Tyr (4:1) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Test Compounds (in 100% DMSO)
-
White, opaque 384-well assay plates
C. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine inhibitors in 100% DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include "no inhibitor" (1 µL DMSO) and "no enzyme" (1 µL DMSO) controls.
-
Enzyme Preparation: Thaw Abl kinase on ice. Dilute the enzyme to a 2X working concentration in Kinase Buffer. The final concentration should be determined empirically to yield a signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP mixture in Kinase Buffer. The final concentration should be at the Km for ATP (e.g., 10 µM) and an optimized concentration for the substrate (e.g., 0.2 mg/mL).
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X enzyme solution to each well (except "no enzyme" controls).
-
Add 10 µL of Kinase Buffer to the "no enzyme" wells.
-
Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction. The final reaction volume is 20 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
D. Self-Validating Controls:
-
Z'-factor: For each assay plate, calculate the Z'-factor using the high (DMSO) and low (no enzyme) controls. A Z' > 0.5 indicates a robust and reliable assay.
-
Reference Compound: Always include a known Abl inhibitor (e.g., Imatinib) as a positive control to ensure the assay is performing as expected from day to day.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives | Anticancer Research [ar.iiarjournals.org]
- 9. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Kinase Selectivity of Pyrazolo[4,3-d]pyrimidine Inhibitors
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working to enhance the kinase selectivity of pyrazolo[4,3-d]pyrimidine inhibitors. This guide is structured to provide actionable insights and troubleshooting strategies for common challenges encountered in the lab.
Introduction
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design and is recognized as a bioisostere of the adenine ring of ATP.[1][2] This characteristic allows molecules based on this scaffold to mimic ATP's binding interactions within the hinge region of kinase active sites.[1][2] While this scaffold provides a strong foundation for potent kinase inhibition, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Off-target effects can lead to cellular toxicity and diminish the therapeutic window of a potential drug candidate. This guide provides a structured approach to rationally design, evaluate, and troubleshoot the selectivity of your pyrazolo[4,3-d]pyrimidine-based compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the development of pyrazolo[4,3-d]pyrimidine inhibitors.
Question 1: My lead pyrazolo[4,3-d]pyrimidine inhibitor is potent against my primary target but also hits several related kinases. What are the initial steps to improve selectivity?
Answer: This is a frequent challenge in kinase inhibitor development. A systematic approach combining computational and experimental methods is crucial for improving selectivity.
-
Step 1: In Silico Modeling and Structural Analysis: Begin with molecular docking studies to understand the binding mode of your inhibitor in both the target and off-target kinases.[3][4][5] Analyze the key amino acid interactions and subtle differences in the ATP-binding pockets. Pay close attention to the "gatekeeper" residue, a key determinant of inhibitor selectivity, which controls access to a deep hydrophobic pocket within the active site.[6][7][8]
-
Step 2: Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs based on your lead compound to explore the SAR.[9][10] Introduce chemical modifications at key positions of the pyrazolo[4,3-d]pyrimidine core to enhance interactions with your primary target while disrupting binding to off-targets.
-
Step 3: Comprehensive Kinase Profiling: Screen your lead compound and its analogs against a broad panel of kinases.[11] This provides a quantitative measure of selectivity and reveals any unforeseen off-target activities. A tiered approach can be efficient, starting with a single high concentration screen to identify initial hits, followed by dose-response curves to determine IC50 values for the most potent interactions.[12]
Question 2: Which positions on the pyrazolo[4,3-d]pyrimidine scaffold are most critical for modulating kinase selectivity?
Answer: Several positions on the pyrazolo[4,3-d]pyrimidine core can be modified to tune selectivity. Strategic modifications can exploit subtle differences in the ATP-binding pockets of different kinases.
-
The 3, 5, and 7-positions: Trisubstituted pyrazolo[4,3-d]pyrimidines have been successfully developed as potent and selective kinase inhibitors.[13][14][15] Modifications at these positions can be tailored to interact with specific residues in the target kinase. For instance, a change from a 4-phenylbenzyl to a 2-phenylbenzyl group at the 7-position of a pyrazolo[4,3-d]pyrimidine conferred a significant shift in selectivity for CDK7.[13]
-
Exploiting the Gatekeeper Residue: The size of the gatekeeper residue is a critical factor in inhibitor selectivity.[16] Kinases with smaller gatekeeper residues (such as glycine or threonine) can accommodate bulkier inhibitors that are excluded from kinases with larger gatekeeper residues (like methionine or phenylalanine).[16] Designing your inhibitor to interact with this "gatekeeper pocket" can be a powerful strategy for achieving selectivity.[16]
Question 3: How do I select an appropriate kinase screening panel for my inhibitor?
Answer: The choice of a kinase screening panel should be guided by your research goals and the specific kinase you are targeting.
-
Initial Broad Screening: For a new chemical scaffold, a broad kinase panel is recommended to identify both on-target and potential off-target activities across the kinome. This helps to build a comprehensive selectivity profile.
-
Focused Follow-up Screening: Once you have a lead compound, a more focused panel of closely related kinases is useful for assessing selectivity within a specific kinase family.
-
Quantifying Selectivity: To compare the selectivity of different compounds, various metrics can be used, such as the selectivity score, which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[12]
Part 2: Troubleshooting Guides
This section provides detailed guidance for overcoming specific experimental hurdles.
Issue 1: My inhibitor shows high potency in biochemical assays but weak activity in cell-based assays.
This is a common discrepancy in drug discovery and can be attributed to several factors related to the complex cellular environment.[17]
Workflow for Investigating Poor Cell-Based Activity
Caption: Troubleshooting workflow for poor cell-based inhibitor activity.
Detailed Troubleshooting Steps:
-
Cell Permeability: Your compound may have poor membrane permeability.[17] Consider modifying its physicochemical properties to improve cell entry.
-
Cellular Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (Pgp), which actively transport it out of the cell.[18]
-
Metabolic Instability: Your inhibitor might be rapidly metabolized within the cell, reducing its effective concentration.[17]
-
High Intracellular ATP: The concentration of ATP inside cells is in the millimolar range, which is much higher than what is typically used in biochemical assays. This can make ATP-competitive inhibitors appear less potent in a cellular context.[17]
Issue 2: High variability in my in vitro kinase assay results.
Inconsistent results in kinase assays can obscure the true activity of your inhibitors. Several factors can contribute to this variability.[17]
Protocol for Improving Kinase Assay Consistency:
-
Reagent Quality and Handling:
-
Enzyme: Ensure the kinase is pure and active. Avoid repeated freeze-thaw cycles.
-
Substrate: Use a high-quality substrate and verify its integrity.
-
ATP: Prepare fresh ATP solutions and accurately determine their concentration.
-
-
Assay Conditions:
-
ATP Concentration: For competitive inhibitors, performing the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase will increase the assay's sensitivity.[17]
-
Buffer Components: Ensure all buffer components are compatible and at the correct concentrations.
-
Pipetting: Use calibrated pipettes and ensure proper mixing to minimize variability.[17]
-
-
Controls:
Part 3: Data Presentation and Advanced Methodologies
Clear data presentation and the use of appropriate methodologies are critical for advancing your project.
Table 1: Example Selectivity Profile for a Pyrazolo[4,3-d]pyrimidine Inhibitor
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| On-target: Kinase X | 5 | - |
| Off-target: Kinase Y | 150 | 30 |
| Off-target: Kinase Z | 2,500 | 500 |
Advanced Assay Formats:
-
Cell-Based Kinase Assays: These assays measure kinase activity within a more physiologically relevant context.[19][20][21][22] They can provide valuable insights into how a compound behaves in a cellular environment.[19][20][21][22]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding and can be used for inhibitor screening without the need for a functional enzymatic assay.[23]
-
Affinity Chromatography: This method can be used to identify the cellular targets of a kinase inhibitor.[24]
Visualizing Signaling Pathways:
Understanding the broader signaling network in which your target kinase operates is crucial for interpreting the cellular effects of your inhibitor.
Caption: Inhibition of on-target and off-target kinases in a signaling pathway.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eatris.cz [eatris.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inits.at [inits.at]
- 20. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 24. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Substituted Pyrazolo[4,3-d]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of substituted pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving high purity for this important class of heterocyclic compounds. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and therapeutic agents, most notably Sildenafil.[1][2] Achieving the stringent purity levels required for biological screening and API (Active Pharmaceutical Ingredient) qualification (often >99%) necessitates robust and well-understood purification strategies.[1][3]
This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental issues.
Logical Workflow for Purification
A systematic approach is critical for efficiently moving from a crude reaction mixture to a highly purified compound. The following workflow outlines the general decision-making process.
Caption: General purification workflow for pyrazolo[4,3-d]pyrimidines.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during purification workflows.
Issues in Column Chromatography
Question: I'm running a silica gel column, but my target compound is co-eluting with a persistent impurity. How can I resolve this?
Answer: Co-elution is a common challenge, especially with process-related impurities that have similar structures and polarities to the target compound.[1][4] Here is a systematic approach to troubleshoot this issue:
Step 1: Optimize the Mobile Phase The initial step is to fine-tune your solvent system. Simply increasing or decreasing the polarity of a two-solvent system (e.g., ethyl acetate/hexanes) is often insufficient.
-
Change Solvent Selectivity: The key is to alter the nature of the solvent interactions. If you are using an ethyl acetate (a hydrogen bond acceptor) / hexane system, try switching to a system with a different solvent class. For example:
-
Dichloromethane / Methanol: Offers both hydrogen bond accepting and donating properties.
-
Toluene / Acetone: Utilizes pi-pi stacking interactions from toluene.
-
-
Use a Shallow Gradient: A slow, shallow gradient of the polar solvent can significantly improve the separation of closely eluting compounds.[5]
Step 2: Modify the Stationary Phase If optimizing the mobile phase fails, changing the stationary phase is the next logical step.
-
Alumina (Al₂O₃): Available in acidic, basic, and neutral forms. Basic alumina is particularly effective for purifying compounds with basic nitrogen atoms, like many pyrazolopyrimidines, as it can reduce peak tailing.
-
Reversed-Phase (C18): For moderately polar to nonpolar compounds, reversed-phase chromatography can provide an orthogonal separation mechanism to normal-phase silica. A typical mobile phase would be a gradient of acetonitrile/water or methanol/water.[6]
Step 3: Employ High-Performance Techniques For extremely difficult separations, high-performance liquid chromatography (HPLC) is the gold standard.
-
Preparative HPLC: This technique uses high-pressure pumps and smaller particle-sized stationary phases to achieve superior resolution, allowing for the isolation of highly pure fractions, even from nearly co-eluting mixtures.[5]
Caption: Decision tree for troubleshooting co-elution in column chromatography.
Issues in Crystallization
Question: My purified pyrazolo[4,3-d]pyrimidine "oils out" or refuses to crystallize from solution. What should I do?
Answer: "Oiling out" or failure to crystallize occurs when the compound's solubility in the chosen solvent is too high at a given temperature, or when residual impurities inhibit lattice formation.
Protocol: Systematic Crystallization Screening
-
Purity Check: First, ensure the amorphous solid is reasonably pure (>90-95% by ¹H NMR or HPLC). Trace impurities, especially residual solvents or greasy side-products, are potent crystallization inhibitors. If necessary, perform a quick filtration through a small plug of silica gel with an appropriate solvent to remove baseline impurities.
-
Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screening: Place ~10-20 mg of your compound into several small vials. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) to each.
-
Observation: Identify solvents that do not dissolve the compound at room temperature. Heat these vials until the compound dissolves completely, then allow them to cool slowly to room temperature.
-
-
Troubleshooting "Oiling Out": An oil indicates the compound is coming out of solution above its melting point or as a supersaturated liquid.
-
Lower the Temperature: Place the "oiled" solution in a -20°C freezer. The increased viscosity and lower temperature may promote nucleation.
-
Use a Co-Solvent System: Add a "poor" solvent (an anti-solvent) dropwise to the oil while stirring vigorously. For example, if your compound oiled out from ethyl acetate, slowly add hexanes or heptane. This reduces the overall solvating power and can trigger precipitation or crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points.
-
-
Self-Validation: After obtaining crystals, filter and dry them. The ultimate validation is analytical. Run an HPLC analysis to confirm purity has increased and a ¹H NMR to check for the absence of solvent and other impurities. The melting point of the crystalline material should also be sharp and higher than the crude product.
Part 2: Frequently Asked Questions (FAQs)
Question: What are the most common process-related impurities I should expect during the synthesis of substituted pyrazolo[4,3-d]pyrimidines?
Answer: The impurity profile is highly dependent on the specific synthetic route and substitution patterns. However, studies on well-known analogues like Sildenafil provide excellent insight into common side-products.[1]
| Impurity Type | Common Cause / Origin | Typical Separation Strategy |
| Des-alkyl Impurities | Incomplete alkylation reactions or dealkylation under harsh (e.g., acidic) conditions.[4] | Often more polar. Separable by silica gel chromatography with a slightly more polar eluent. |
| N-Oxides | Oxidation of nitrogen atoms, particularly on piperazine rings or the pyrimidine core, by certain reagents or air.[1][4] | Significantly more polar. Usually easy to separate on silica gel. |
| Sulfonic Acids | Hydrolysis of a chlorosulfonyl intermediate during workup if conditions are not strictly anhydrous.[4] | Highly polar and often water-soluble. Can sometimes be removed with an aqueous wash or will remain at the baseline on a silica column. |
| Dimers | A side reaction where two molecules of an intermediate couple, for example, via a sulfonyl chloride reacting with a piperazine from another molecule.[4] | Much higher molecular weight and less polar than the monomer. Separable by chromatography. |
| Regioisomers | Alkylation of the pyrazole scaffold can occur on different nitrogen atoms, leading to regioisomers that may have very similar properties.[7] | This is a significant challenge. Separation often requires preparative HPLC or careful fractional crystallization.[5][7] |
| Unreacted Intermediates | Incomplete reaction in the final cyclization or substitution step.[5] | Polarity can vary widely. LC-MS is crucial for identification, followed by targeted chromatography. |
Question: My final product has low aqueous solubility, making biological assays difficult. Can purification help?
Answer: Yes, to an extent. While the intrinsic solubility is a property of the molecule's structure, achieving high purity is the first critical step.
-
Remove Amorphous Content: Amorphous material can have different dissolution kinetics than a stable crystalline form. Ensuring you have a single, crystalline solid is key for reproducible results.
-
Salt Formation: For compounds with basic handles (like a piperazine ring), purification can be followed by salt formation (e.g., hydrochloride, citrate). Salts are generally more water-soluble than the corresponding free base. Sildenafil, for instance, is administered as its citrate salt to improve solubility and bioavailability.[1][3]
-
Self-Validation: After preparing a salt, it is essential to characterize it fully (NMR, elemental analysis) to confirm stoichiometry and ensure no degradation occurred during the process.
Question: How do I effectively remove residual high-boiling solvents like DMF or DMSO after column chromatography?
Answer: This is a frequent problem as these solvents are often used in the synthesis steps.[8]
-
Aqueous Washes: If your compound is soluble in a non-miscible organic solvent (like ethyl acetate or dichloromethane) and stable to water, you can often remove the bulk of DMF or DMSO by performing multiple washes with water or brine in a separatory funnel.
-
Lyophilization (Freeze-Drying): Dissolve the compound in a solvent mixture containing water (e.g., water/acetonitrile or water/dioxane) and freeze-dry it. This is highly effective for removing residual water and other volatile solvents.
-
Azeotropic Removal: For solvents like toluene, co-evaporation with a lower-boiling solvent like methanol on a rotary evaporator can help remove it. For higher-boiling solvents, this is less effective.
-
High-Vacuum Drying: The most common method is to dry the sample under a high vacuum (using a diffusion or turbomolecular pump) for an extended period, sometimes with gentle heating if the compound is thermally stable. The effectiveness of this should always be confirmed by ¹H NMR, looking for the characteristic singlets of DMF (δ ~8.0, 2.9, 2.7 ppm) or DMSO (δ ~2.5 ppm).
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Sildenafil Citrate and Process Related Impurities: Ingenta Connect [ingentaconnect.com]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine BTK Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based Bruton's Tyrosine Kinase (BTK) inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of molecules. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, known for its ability to mimic the adenine ring of ATP and bind to the hinge region of numerous kinases.[1] This inherent characteristic, while beneficial for potent BTK inhibition, can also lead to unintended interactions with other kinases, resulting in off-target effects that may confound experimental results and contribute to adverse effects in clinical settings.[2]
This resource will help you navigate these challenges by providing a framework for identifying, validating, and mitigating off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for pyrazolo[3,4-d]pyrimidine BTK inhibitors?
A1: While selectivity has improved with second-generation inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold can still interact with other kinases due to similarities in the ATP-binding pocket.[1] Common off-target families include other members of the Tec family (e.g., TEC, ITK), the Src family (e.g., SRC, LYN, FYN, HCK), the epidermal growth factor receptor (EGFR) family, and Janus kinases (JAKs), particularly JAK3.[3][4][5] First-generation inhibitors like ibrutinib have a broader off-target profile compared to more recently developed compounds.[6][7]
Q2: How can I predict potential off-target effects of my specific pyrazolo[3,4-d]pyrimidine BTK inhibitor before starting my experiments?
A2: Several computational, or in silico, methods can provide an initial assessment of your inhibitor's selectivity profile.[8][9][10] These approaches use structural information of the kinase-inhibitor complex to predict off-target interactions across the human kinome.[10] Services and software are available that can perform these predictions based on the chemical structure of your compound. While these predictions are not a substitute for experimental validation, they can guide the design of your experiments and help you anticipate potential off-target liabilities.[8][9][11]
Q3: What is the difference between a biochemical and a cell-based kinase assay for assessing off-target effects?
A3: A biochemical assay, such as a kinase profiling panel, measures the direct interaction of your inhibitor with a purified kinase enzyme.[12] This is useful for determining the intrinsic affinity of your compound for a wide range of kinases and for identifying potential off-targets in a controlled, in vitro setting.[12][13] A cell-based assay, on the other hand, measures the effect of your inhibitor on kinase activity within a living cell.[14][15] This provides a more physiologically relevant context, as it takes into account factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[16][17] Both types of assays are complementary and provide valuable information for a comprehensive understanding of your inhibitor's selectivity.
Q4: My pyrazolo[3,4-d]pyrimidine BTK inhibitor is showing unexpected toxicity in my cell line. How can I determine if this is an off-target effect?
A4: Unexpected cytotoxicity is a common issue that may be due to off-target effects.[18] A systematic approach is needed to distinguish between on-target BTK-mediated toxicity and off-target effects.[19] This can involve a combination of strategies, including:
-
Dose-response analysis: A clear dose-response relationship is the first step.
-
Using structurally distinct BTK inhibitors: Comparing your compound's effects to those of other BTK inhibitors with different chemical scaffolds can help differentiate on-target from off-target phenotypes.[19]
-
Rescue experiments: If possible, re-introducing a version of BTK that is resistant to your inhibitor can help confirm on-target effects.[19]
-
Comprehensive kinase profiling: This is the most direct way to identify potential off-target kinases that might be responsible for the observed toxicity.[20][21][22]
Troubleshooting Guides
Problem 1: Conflicting Data Between Biochemical Kinase Profile and Cellular Activity
Q: My pyrazolo[3,4-d]pyrimidine BTK inhibitor shows high selectivity for BTK in a biochemical kinase panel, but in my cell-based assay, I'm observing phenotypes that suggest other kinases are being inhibited. Why is this happening and how can I investigate it?
A: This is a frequent challenge and highlights the importance of multi-faceted selectivity assessment. The discrepancy can arise from several factors that are not accounted for in a purified, in vitro system.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Cellular Environment | Intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors.[17] Additionally, your compound's ability to penetrate the cell membrane and its stability within the cell can influence its effective concentration at the target. | Perform a cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, to confirm that your compound is binding to BTK in live cells and to determine its intracellular potency.[14][23] |
| Scaffolding and Complex Formation | In a cellular context, kinases often exist in multi-protein complexes that can alter their conformation and inhibitor accessibility. | Use co-immunoprecipitation followed by Western blotting to see if your inhibitor affects the interaction of BTK with its known binding partners. |
| Inhibition of an Upstream Kinase | The observed phenotype might be due to the inhibition of a kinase that lies upstream of your intended pathway, which would not be apparent from a simple BTK activity readout. | Conduct a phospho-proteomics study to get a global view of changes in protein phosphorylation in response to your inhibitor. This can reveal unexpected pathway modulation. |
| "Kinase-Dead" Scaffolding Effects | An inhibitor-bound kinase can sometimes act as a scaffold, leading to paradoxical pathway activation.[24] | Investigate downstream signaling pathways that are not directly linked to BTK to see if there is unexpected activation. For example, check the phosphorylation status of key nodes in the MAPK/ERK pathway.[24] |
Experimental Workflow: Investigating Discrepancies
Caption: Troubleshooting workflow for conflicting biochemical and cellular data.
Problem 2: My Compound Shows Efficacy in a Proliferation Assay, but I'm Unsure if it's Due to BTK Inhibition.
Q: My pyrazolo[3,4-d]pyrimidine inhibitor reduces cell proliferation in my cancer cell line. How can I rigorously validate that this anti-proliferative effect is a direct result of on-target BTK inhibition?
A: This is a critical question in drug development, as anti-proliferative effects can often be caused by off-target toxicity.[2] A multi-pronged approach is necessary for confident target validation.
Validation Strategy:
| Step | Experimental Approach | Rationale and Interpretation |
| 1. Confirm Target Engagement and Pathway Modulation | Perform a Western blot to analyze the phosphorylation of BTK at its autophosphorylation site (Y223) and a key downstream substrate like PLCγ2.[25] | A dose-dependent decrease in p-BTK and p-PLCγ2 confirms that your inhibitor is engaging BTK and modulating its downstream signaling pathway at concentrations that correlate with the anti-proliferative effect. |
| 2. Use a Negative Control Cell Line | Test your inhibitor in a cell line that does not express BTK or is known not to rely on BTK signaling for proliferation. | If your inhibitor still shows anti-proliferative effects in the BTK-negative cell line, it strongly suggests an off-target mechanism. |
| 3. Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BTK expression in your target cell line.[19] Then, treat these cells with your inhibitor. | If BTK knockdown/knockout phenocopies the effect of your inhibitor (i.e., reduces proliferation), and your inhibitor has no further effect in the knockdown/knockout cells, this provides strong evidence for an on-target mechanism. |
| 4. Rescue with a Resistant Mutant | If a known resistance mutation for your inhibitor exists (or can be engineered), express this mutant form of BTK in your cells. | If the expression of the resistant BTK mutant "rescues" the cells from the anti-proliferative effects of your inhibitor, this is considered the gold standard for proving an on-target effect.[19] |
On-Target Validation Workflow
Caption: A step-by-step workflow for validating on-target effects.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of a pyrazolo[3,4-d]pyrimidine BTK inhibitor against a panel of kinases using a luminescence-based ADP-detection assay (e.g., ADP-Glo™).[18][21][22]
Objective: To determine the IC50 values of a test compound against a broad panel of kinases to identify potential off-targets.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point dose-response curve).
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP (typically at the Km concentration for each kinase).[17]
-
Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[21]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines the steps for measuring the binding of an inhibitor to BTK in living cells.[14][23]
Objective: To quantify the apparent affinity of a test compound for BTK within a physiological cellular environment.
Materials:
-
Cells engineered to express a NanoLuc® luciferase-BTK fusion protein
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the NanoLuc®-BTK expressing cells into the assay plate and incubate to allow for cell attachment.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Prepare a working solution of the NanoBRET™ Tracer.
-
Add the test compound and the tracer to the cells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells. This will generate the luminescent signal from the NanoLuc® luciferase.
-
Read both the donor (NanoLuc®) and acceptor (Tracer) emission signals on a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Plot the mBU values against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for BTK in live cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 21. worldwide.promega.com [worldwide.promega.com]
- 22. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N1-Methyl Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility in interacting with a diverse array of biological targets. As an isostere of purine, this scaffold has been extensively explored, leading to the development of potent inhibitors for kinases, phosphodiesterases, and adenosine receptors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet profoundly impactful, subclass: N1-methyl pyrazolo[4,3-d]pyrimidines.
Our focus will be a detailed examination of their potent activity as microtubule targeting agents (MTAs), a mechanism distinct from the more commonly associated kinase inhibition of related pyrazolopyrimidine isomers. Through objective comparison with other pyrazolopyrimidine-based inhibitors, supported by experimental data, we will elucidate the subtle structural modifications that dictate target specificity and biological outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced SAR of this versatile scaffold.
Part 1: N1-Methyl Pyrazolo[4,3-d]pyrimidines as Potent Microtubule Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. N1-methyl pyrazolo[4,3-d]pyrimidines have emerged as a novel class of MTAs that bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest, and apoptosis.
The foundational research in this area has demonstrated that the N1-methylation of the pyrazolo[4,3-d]pyrimidine core is a key determinant for potent anti-tubulin activity.[1][2] This substitution, along with specific modifications at the C5 and C7 positions, creates a molecule that effectively mimics known colchicine site binding agents.
Core Structure and Key SAR Insights
The general structure of these MTAs consists of the N1-methylated pyrazolo[4,3-d]pyrimidine core, a halogen substituent at the C5 position, and a substituted phenyl ring at the C7 position.
Causality Behind the SAR:
-
N1-Methyl Group: The methylation at the N1 position is critical. Synthesis of the pyrazolo scaffold often results in two regioisomers (N1-methyl and N2-methyl). Experimental data conclusively shows that the N1-methyl isomer possesses significantly higher anti-tubulin and antiproliferative activity.[1][2] This specific orientation is believed to correctly position the C7-phenyl group within the hydrophobic pocket of the colchicine binding site on β-tubulin.
-
C5-Chloro Substituent: The presence of a chlorine atom at the C5 position was found to be beneficial for activity. This observation was guided by previous work on 2-chloro substituted purines which showed potent antitumor effects.[1] The electron-withdrawing nature and size of the chlorine atom likely contribute to favorable interactions within the binding site.
-
C7-Phenyl Substituents: The substitution pattern on the C7-phenyl ring is a major determinant of potency. A 3,4,5-trimethoxyphenyl group is consistently one of the most potent substitutions, a feature shared with combretastatin A-4 (CA-4), a well-known colchicine site binder. This suggests that the methoxy groups engage in critical hydrogen bonding or favorable polar interactions within the colchicine site. Modifications to this ring, such as replacing methoxy groups with other alkyl or halogen substituents, generally lead to a decrease in activity.
Quantitative Comparison of N1-Methyl Pyrazolo[4,3-d]pyrimidine Analogues
The following table summarizes the biological data for a series of N1-methyl-5-chloro-7-(substituted-phenyl)pyrazolo[4,3-d]pyrimidines, highlighting the key SAR points discussed.
| Compound ID | C7-Phenyl Substitution | Tubulin IC50 (µM) | [3H]Colchicine Binding Inhibition (%) @ 1 µM | MCF-7 GI50 (nM) |
| 9 | 3,4,5-Trimethoxy | 0.45 | 85 | 1.6 |
| 11 | 4-Ethoxy-3,5-dimethoxy | 0.42 | 82 | 3.2 |
| 12 | 4-Propoxy-3,5-dimethoxy | 0.49 | 80 | 4.0 |
| 13 | 4-Isopropoxy-3,5-dimethoxy | 0.42 | 78 | 5.0 |
| 14 | 3,4-Dimethoxy | ~1.0 | 70 | 25.1 |
| 15 | 4-Methoxy | ~1.0 | 65 | 31.6 |
| 16 | 4-Fluoro | ~1.0 | 60 | 40.0 |
| 17 | Unsubstituted Phenyl | > 10 | 30 | > 100 |
Data synthesized from Gangjee et al., Bioorg. Med. Chem. Lett. 2021.[1][2]
As the data illustrates, compounds 9 , 11 , 12 , and 13 , which feature a 4-alkoxy-3,5-dimethoxy substitution pattern, are the most potent inhibitors of tubulin polymerization, with IC50 values below 0.5 µM.[1][2] A slight increase in the size of the 4-alkoxy group from methoxy (in 9 ) to propoxy (in 12 ) is well-tolerated. However, removing the methoxy groups at positions 3 and 5 (compounds 14-17 ) leads to a significant drop in both tubulin polymerization inhibition and antiproliferative activity against MCF-7 breast cancer cells.[1][2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a self-validating system to assess the inhibitory activity of compounds on tubulin polymerization.
Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization in vitro.
Materials:
-
Bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization)
-
Combretastatin A-4 (CA-4) or Podophyllotoxin (positive control for inhibition)
-
96-well microplates (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a 10 mM stock solution of GTP in GTB. Prepare stock solutions of test and control compounds in DMSO.
-
Reaction Mixture: On ice, prepare the reaction mixture in each well of the 96-well plate as follows:
-
X µL of GTB
-
Y µL of tubulin solution (to a final concentration of 1.0 mg/mL)
-
1 µL of test compound dilution (or DMSO for control)
-
Z µL of GTP solution (to a final concentration of 1.0 mM)
-
The final volume in each well should be 100 µL.
-
-
Incubation and Measurement: Immediately place the plate in the pre-warmed microplate reader.
-
Data Acquisition: Measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) for each concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation System:
-
The DMSO control should show a robust sigmoidal polymerization curve.
-
The positive control for inhibition (e.g., CA-4) should show potent, dose-dependent inhibition of polymerization.
-
The positive control for polymerization (e.g., paclitaxel) should show enhanced polymerization compared to the DMSO control.
Part 2: A Comparative Analysis Across Targets
The remarkable feature of the pyrazolopyrimidine scaffold is how changes in the fusion pattern and substitution, particularly at the N1 position, can fundamentally switch the biological target.
Comparison with Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The isomeric pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for a multitude of kinase inhibitors.[3] Unlike the N1-methyl pyrazolo[4,3-d]pyrimidines which target tubulin, these compounds are designed to be ATP-competitive inhibitors, binding to the hinge region of the kinase active site.[4]
Key SAR Differences:
-
Scaffold Isomerism: The pyrazolo[3,4-d] fusion pattern presents a different arrangement of nitrogen atoms, which is optimal for forming hydrogen bonds with the kinase hinge region, mimicking the adenine base of ATP.
-
N1-Substituent: In kinase inhibitors, the N1 position is often substituted with larger, more complex groups (e.g., substituted alkyl or aryl groups) that are designed to occupy a hydrophobic pocket adjacent to the hinge region, thereby increasing potency and selectivity.[3] This contrasts with the small methyl group optimal for tubulin inhibition.
-
C4-Substituent: The C4 position is typically modified with groups that project towards the solvent-exposed region, often incorporating functionalities to improve solubility and pharmacokinetic properties.
| Scaffold | Target | Key N1-Substituent | Key C4/C7-Substituent | Representative IC50 |
| N1-Methyl Pyrazolo[4,3-d]pyrimidine | Tubulin | Methyl | C7-(3,4,5-Trimethoxyphenyl) | 0.45 µM (Tubulin) |
| Pyrazolo[3,4-d]pyrimidine | Kinase (e.g., FLT3, VEGFR2) | Substituted Phenyl | C4-Anilino-urea | < 10 nM (FLT3) |
| Pyrazolo[3,4-d]pyrimidine | Adenosine Receptor (A1) | Phenyl | C4,C6-Dithioether | 1-10 µM (Binding) |
Data synthesized from multiple sources for comparative purposes.[1][5][6]
Causality for Target Switching: The switch from tubulin to kinase inhibition is a direct consequence of molecular shape and the presentation of hydrogen bond donors and acceptors. The N1-methyl pyrazolo[4,3-d]pyrimidine, with its specific C7-substituent, adopts a conformation that fits the colchicine site. In contrast, the pyrazolo[3,4-d]pyrimidine core presents a hydrogen bonding pattern that is complementary to the kinase hinge, and its larger N1- and C4-substituents are designed to exploit other pockets within the kinase ATP binding site.
Comparison with Adenosine Receptor Antagonists
Pyrazolo[3,4-d]pyrimidines have also been developed as antagonists for adenosine receptors.[6][7] In these series, the N1-position is often substituted with a phenyl group, and various substituents are explored at the C4 and C6 positions to achieve affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, A3). The SAR for these compounds is distinct from both the MTAs and kinase inhibitors, highlighting a third mode of action for the broader pyrazolopyrimidine family. For instance, one study found that a 1-phenylpyrazolo[3,4-d]pyrimidine with thioether linkages at C4 and C6 was a potent A1 adenosine antagonist.[6]
Synthetic Workflow Overview
The synthesis of N1-methyl pyrazolo[4,3-d]pyrimidines typically involves the alkylation of a pyrazolo scaffold. A critical step in this process is the separation of the desired N1-methyl regioisomer from the N2-methyl byproduct, which is often accomplished by column chromatography. The identity of the correct isomer is then confirmed using spectroscopic techniques like 1H NMR and NOESY.
Conclusion
The N1-methyl pyrazolo[4,3-d]pyrimidine scaffold represents a fascinating case study in medicinal chemistry, demonstrating how subtle structural modifications can profoundly redirect biological activity. While the broader pyrazolopyrimidine family is renowned for its kinase inhibitors, the specific combination of a pyrazolo[4,3-d] ring fusion, a methyl group at the N1 position, a chlorine at C5, and a C7-trimethoxyphenyl substituent generates highly potent microtubule targeting agents that act at the colchicine binding site.
This comparative guide underscores the importance of precise structural control in drug design. The SAR data clearly shows that the N1-methyl group is a critical determinant for potent anti-tubulin activity, while the isomeric pyrazolo[3,4-d]scaffold, often with larger N1-substituents, is better suited for targeting the ATP-binding site of protein kinases. These findings provide a valuable framework for researchers aiming to design novel therapeutics, illustrating that a single core scaffold can be rationally modified to engage disparate and high-value biological targets. The continued exploration of this scaffold and its derivatives promises to yield new therapeutic agents with tailored mechanisms of action.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidines as adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazolo[4,3-d]pyrimidines: A Comparative Analysis Against Established Anticancer Drugs
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and selective cancer therapeutics, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating potent and diverse antitumor activities. This guide provides a comprehensive comparative analysis of pyrazolo[4,3-d]pyrimidine derivatives against a spectrum of known anticancer drugs, offering a data-driven perspective on their mechanisms of action, performance in preclinical models, and potential advantages. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of oncology research.
Introduction: The Evolving Landscape of Cancer Chemotherapy
For decades, the pillars of cancer treatment have been cytotoxic agents that indiscriminately target rapidly dividing cells. While effective in certain contexts, these conventional chemotherapeutics, such as alkylating agents, antimetabolites, and topoisomerase inhibitors, are often beset by significant limitations, including severe side effects and the development of multidrug resistance.[1][2][3] This has spurred the development of targeted therapies and immunotherapies, which act on specific molecular drivers of cancer.[4]
The pyrazolo[4,3-d]pyrimidine core, a bioisostere of the naturally occurring purine ring, has garnered significant attention for its ability to interact with a variety of key oncogenic targets with high affinity and selectivity.[5][6] This guide will delve into a direct comparison of this promising class of compounds with established drugs, focusing on key mechanisms of action.
Mechanistic Showdown: Pyrazolo[4,3-d]pyrimidines vs. The Establishment
The anticancer efficacy of pyrazolo[4,3-d]pyrimidines stems from their ability to inhibit a range of biological targets crucial for cancer cell proliferation and survival. Here, we compare their primary mechanisms to those of well-established anticancer drugs.
Microtubule Dynamics: A Tale of Two Binders
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7] Their disruption is a clinically validated anticancer strategy.
Known Anticancer Drugs (e.g., Paclitaxel): Taxanes like paclitaxel are microtubule stabilizers. They bind to the β-tubulin subunit within the microtubule polymer, suppressing its dynamic instability. This leads to the formation of dysfunctional, hyper-stable microtubules, ultimately inducing mitotic arrest and apoptosis.[7]
Pyrazolo[4,3-d]pyrimidine Derivatives: A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting as colchicine site binding agents.[7] Unlike paclitaxel, these compounds prevent the assembly of tubulin dimers into microtubules. This disruption of microtubule formation also leads to mitotic arrest and cell death.[7] A key advantage observed is the ability of certain pyrazolo[4,3-d]pyrimidine derivatives to circumvent common mechanisms of resistance to taxanes, such as the overexpression of βIII-tubulin and the drug efflux pump P-glycoprotein (Pgp).[7]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
In Vivo Validation of Pyrazolo[4,3-d]pyrimidine Antitumor Activity in Xenograft Models: A Comparative Guide
This guide provides an in-depth comparative analysis of the in vivo antitumor activity of pyrazolo[4,3-d]pyrimidine derivatives, a promising class of compounds in oncology research. By examining their performance in various xenograft models, we aim to offer researchers, scientists, and drug development professionals a clear perspective on their therapeutic potential and mechanistic advantages over existing treatments. This document synthesizes data from preclinical studies, focusing on experimental evidence and the causal relationships behind the observed outcomes.
Introduction: The Therapeutic Promise of Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of ATP.[1][2] This structural mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis.[1] The versatility of this scaffold has led to the development of inhibitors targeting a range of oncogenic drivers, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and receptor tyrosine kinases like VEGFR-2.[1][3][4] This guide will delve into the in vivo validation of these compounds, comparing their efficacy and mechanisms of action in established xenograft models.
Comparative In Vivo Efficacy of Pyrazolo[4,3-d]pyrimidine Derivatives
The antitumor activity of various pyrazolo[4,3-d]pyrimidine derivatives has been substantiated in multiple xenograft models, demonstrating significant tumor growth inhibition. Below, we compare the performance of these compounds, categorized by their primary molecular targets, against relevant alternative therapies.
Microtubule Targeting Agents
A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent inhibitors of tubulin polymerization.[5] One lead compound, compound 9, exhibited remarkable potency against a panel of cancer cell lines, including multidrug-resistant phenotypes.[5]
In Vivo Xenograft Study: Compound 9 vs. Paclitaxel
In a compelling in vivo study, compound 9 was evaluated against paclitaxel in a mouse xenograft model using MCF-7 breast cancer cells overexpressing βIII-tubulin, a known mechanism of taxane resistance.[5] The results demonstrated that compound 9 was significantly more effective at reducing tumor volume compared to paclitaxel.[5] This suggests a potential advantage for this class of pyrazolo[4,3-d]pyrimidines in treating taxane-resistant cancers.
Experimental Workflow: Xenograft Model for Antitumor Activity Assessment
Caption: Workflow for in vivo xenograft studies.
Src Kinase Inhibitors
Src, a non-receptor tyrosine kinase, is frequently overexpressed in various cancers, including medulloblastoma and glioblastoma, where it plays a crucial role in cell proliferation, survival, and migration.[1][6][7] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[1][6]
In Vivo Xenograft Study: S7, S29, and SI163 in Medulloblastoma
Novel pyrazolo-[3,4-d]-pyrimidine derivatives, S7, S29, and SI163, were shown to significantly reduce the growth of medulloblastoma cells.[1][6] In a mouse xenograft model, these compounds effectively inhibited tumor growth.[6] Notably, these derivatives demonstrated greater inhibitory effects on medulloblastoma cell growth compared to the conventional chemotherapeutic agents cisplatin and etoposide.[6]
In Vivo Xenograft Study: Si306 and Pro-Si306 in Glioblastoma
The Src inhibitor Si306 and its prodrug, pro-Si306, have demonstrated anti-invasive effects against U87 glioblastoma xenografts in a zebrafish embryo model.[8][9] These compounds were found to reduce the phosphorylation of Src and its downstream signaling components, as well as decrease the phosphorylated form of focal adhesion kinase (FAK) and the expression of epidermal growth factor receptor (EGFR).[8]
Signaling Pathway: Src Inhibition by Pyrazolo[3,4-d]pyrimidines
Caption: Inhibition of the Src signaling pathway.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] The pyrazolo[4,3-d]pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors.[4][10][11]
In Vivo Xenograft Study: LGR2674 in Hepatocellular Carcinoma
LGR2674, a 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine, demonstrated a preference for inhibiting CDK5.[10] In a murine model of hepatocellular carcinoma using HUH7 cells, LGR2674 was well-tolerated and led to a significant reduction in tumor vessel density, inhibited tumor cell proliferation, and retarded tumor growth.[10]
In Vivo Xenograft Study: BS-194 (4k) in Human Tumor Xenografts
A pyrazolo[1,5-a]pyrimidine derivative, 4k (BS-194), was identified as a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9.[12] When administered orally at 25 mg/kg, 4k effectively inhibited the growth of human tumor xenografts and suppressed the phosphorylation of CDK substrates.[12]
Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Caption: CDK inhibition leading to cell cycle arrest.
Data Summary: In Vivo Efficacy of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Target | Xenograft Model | Key In Vivo Findings | Reference |
| Compound 9 | Tubulin | MCF-7 (βIII-tubulin overexpressing) | Significantly better tumor reduction than paclitaxel. | [5] |
| S7, S29, SI163 | Src | Medulloblastoma | Inhibited tumor growth; greater inhibitory effects than cisplatin and etoposide. | [1][6] |
| Si306, Pro-Si306 | Src | U87 Glioblastoma (zebrafish) | Anti-invasive effects; reduced phosphorylation of Src, FAK, and EGFR expression. | [8][9] |
| LGR2674 | CDK5 | HUH7 Hepatocellular Carcinoma | Reduced vessel density, inhibited tumor cell proliferation, and retarded tumor growth. | [10] |
| BS-194 (4k) | CDK1, 2, 5, 7, 9 | Human Tumor Xenografts | Inhibited tumor growth and suppressed CDK substrate phosphorylation. | [12] |
| Compounds 47, 48 | TRAP1 | PC3 Prostate Cancer | Significantly reduced tumor growth. | [13][14] |
| Compound 10k | VEGFR-2, Tubulin | HT-29 Colon Cancer | Inhibited tumor growth. | [3] |
Experimental Protocols: A Self-Validating System
The trustworthiness of in vivo data hinges on robust and well-controlled experimental design. The following provides a generalized, yet critical, step-by-step methodology for conducting xenograft studies to validate the antitumor activity of pyrazolo[4,3-d]pyrimidine derivatives.
Cell Culture and Animal Models
-
Cell Line Authentication: Utilize authenticated cancer cell lines (e.g., ATCC-verified) and routinely test for mycoplasma contamination.
-
Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID) in a pathogen-free environment for at least one week prior to experimentation to allow for acclimatization. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Growth
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Treatment and Monitoring
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the pyrazolo[4,3-d]pyrimidine derivative, vehicle control, and any comparator drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring: Monitor the animals daily for any signs of toxicity, and record body weight at regular intervals.
Data Analysis
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumor Analysis: At the end of the study, excise the tumors and measure their weight. Portions of the tumor can be fixed for immunohistochemistry or snap-frozen for molecular analysis.
-
Statistical Analysis: Analyze the data for statistical significance using appropriate tests (e.g., t-test, ANOVA) to compare tumor growth between the treatment and control groups.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the continued development of pyrazolo[4,3-d]pyrimidine derivatives as a versatile class of antitumor agents. Their ability to target key oncogenic pathways, overcome drug resistance mechanisms, and demonstrate significant tumor growth inhibition in various xenograft models highlights their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies, and advancing the most promising candidates into clinical trials.
References
- 1. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 8. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diamond Publications - Publication [publications.diamond.ac.uk]
- 13. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Analogs
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively interact with the hinge region of the kinase active site, making it a versatile starting point for the design of targeted therapies.[1][2][3] This guide provides a comparative analysis of the inhibitory activity of various pyrazolo[4,3-d]pyrimidine analogs against a range of kinase targets implicated in diseases such as cancer. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data from biochemical and cellular assays, and provide detailed protocols for key methodologies.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Kinase Inhibitor
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazolo[4,3-d]pyrimidine core is considered a "bioisostere" of the purine ring found in ATP, the natural substrate for kinases.[4][5] This structural mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[2][3] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets.[1]
This guide will compare and contrast the inhibitory activities of different classes of pyrazolo[4,3-d]pyrimidine analogs, focusing on their efficacy against key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).
General Structure of Pyrazolo[4,3-d]pyrimidines
Caption: General chemical structure of the pyrazolo[4,3-d]pyrimidine scaffold with potential modification sites (R1, R2, R3).
Comparative Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Analogs
The inhibitory profile of pyrazolo[4,3-d]pyrimidine derivatives can be significantly altered by substitutions at different positions of the heterocyclic core. This section compares the activity of various analogs against different kinase families.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[6] Several pyrazolo[4,3-d]pyrimidine analogs have been developed as potent CDK inhibitors.[4]
One notable example is a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine, compound 2i , which demonstrates preferential inhibition of CDK2, CDK5, and Aurora A kinases.[6] Another compound, a bioisostere of roscovitine, also shows potent CDK2 inhibition.[5] The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis.[5][6]
| Compound | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| Compound 2i | CDK2, CDK5, Aurora A | Not specified | HCT-116 | [6] |
| Roscovitine Bioisostere (Compound 7) | CDK2 | Not specified | Not specified | [5] |
| Compound 4a | CDK2 | 0.21 | HCT116, HepG2 | [7] |
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors
EGFR and VEGFR2 are receptor tyrosine kinases that play critical roles in tumor growth and angiogenesis. Dual inhibition of these kinases is a promising anti-cancer strategy.[8] Structure-activity relationship studies have led to the discovery of pyrazolo[3,4-d]pyrimidine derivatives with potent inhibitory activity against both FLT3 and VEGFR2.[9][10]
For instance, compound 33 , a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea derivative, was identified as a potent multi-kinase inhibitor targeting FLT3 and VEGFR2.[9][10] Another study reported new pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR-TK inhibitors, with compounds 4, 15, and 16 showing IC50 values in the nanomolar range.[11]
| Compound | Target Kinase(s) | IC50 (µM) | Cell Line/System | Reference |
| Compound 33 | FLT3, VEGFR2 | Not specified | MV4-11 | [9] |
| Compound 4 | EGFR-TK | 0.054 | In vitro | [11] |
| Compound 15 | EGFR-TK | 0.135 | In vitro | [11] |
| Compound 16 | EGFR-TK | 0.034 | In vitro | [11] |
| Compound 5i | EGFR, VEGFR2 | 0.3 (EGFR), 7.60 (VEGFR2) | MCF-7 | [8] |
Other Kinase Targets
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold extends to the inhibition of other kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, and Haspin.[3][12] For example, Ibrutinib, an approved drug for B-cell cancers, features a pyrazolo[3,4-d]pyrimidine core and is a potent BTK inhibitor.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[4,3-d]pyrimidine analogs is highly dependent on the nature and position of their substituents.
-
Substitutions at the N1-position: Modifications at this position can influence selectivity and potency. For example, in a series of Abl inhibitors, the presence of a fluoro-substituted phenyl ring at N1 generally led to higher affinity.[13]
-
Substitutions at the C3-position: The group at this position often interacts with the hydrophobic region of the kinase active site.
-
Substitutions at the C4- and C6-positions: These positions are crucial for establishing hydrogen bond interactions with the kinase hinge region, mimicking the adenine of ATP.[3]
Caption: Simplified interaction diagram of a pyrazolo[4,3-d]pyrimidine inhibitor within a kinase ATP binding site.
Experimental Methodologies
The evaluation of the inhibitory activity of pyrazolo[4,3-d]pyrimidine analogs relies on a combination of biochemical and cell-based assays.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the purified kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km value for the specific kinase.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.[3]
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.[3]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.[3]
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).[3]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Incubate the plate according to the reagent manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of a compound on cell cycle progression.
Protocol:
-
Cell Treatment:
-
Treat cells with the test compound for a defined period.
-
-
Cell Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
-
Data Analysis:
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Conclusion
Pyrazolo[4,3-d]pyrimidine analogs represent a highly versatile and promising class of kinase inhibitors. Through rational design and chemical modification, it is possible to develop potent and selective inhibitors for a wide range of kinase targets implicated in cancer and other diseases. The comparative data presented in this guide highlights the significant potential of this scaffold in the development of novel therapeutics. Further exploration of the structure-activity relationships and the use of robust experimental methodologies will continue to drive the discovery of new and improved pyrazolo[4,3-d]pyrimidine-based drugs.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Pyrazolo[4,3-d]pyrimidines as Selective Aurora A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Targeting Aurora A Kinase
Aurora A kinase is a crucial regulator of mitotic progression, with pivotal roles in centrosome maturation and the assembly of the mitotic spindle.[1] Its overexpression is a common feature in a variety of human cancers and is often correlated with a worsened prognosis for patients.[2] This has established Aurora A as an attractive therapeutic target. The goal in developing inhibitors is to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, selectivity is key. The closely related Aurora B kinase has distinct functions in chromosome segregation and cytokinesis. Inhibition of Aurora B can lead to undesirable effects such as polyploidy.[3] Therefore, the development of highly selective Aurora A inhibitors is a primary objective in this field.
The Emergence of Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold has shown significant promise in the development of kinase inhibitors. This heterocyclic system is a bioisostere of adenine, the purine base in ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[4][5] Researchers have successfully synthesized and characterized 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines that exhibit inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora A kinase.[6][7] One such compound, referred to here as Compound 2i from the cited study, was identified as a preferential inhibitor of CDK2, CDK5, and Aurora A.[6] This dual-activity profile could offer therapeutic advantages in certain cancer contexts.
Comparative Analysis of Aurora A Kinase Inhibitors
A direct comparison of the biochemical potency and cellular activity of a pyrazolo[4,3-d]pyrimidine, such as Compound 2i, with the well-characterized inhibitors Alisertib and VX-680 reveals important distinctions in their selectivity and potential therapeutic applications.
| Inhibitor | Target(s) | Aurora A IC50/Ki | Aurora B IC50/Ki | Selectivity (Aurora B/A) | Key Cellular Phenotype |
| Pyrazolo[4,3-d]pyrimidine (Compound 2i) | Aurora A, CDK2, CDK5 | Not explicitly stated for Aurora A alone | Not explicitly stated | Not explicitly stated | Downregulation of cyclins A and B, dephosphorylation of histone H3 (Ser10), induction of apoptosis.[6] |
| Alisertib (MLN8237) | Aurora A | 1.2 nM (cell-free IC50)[8] | 396.5 nM (cell-free IC50)[8] | >200-fold[8] | Mitotic arrest, spindle abnormalities, chromosome misalignment, leading to apoptosis or mitotic slippage.[2][9] |
| VX-680 (Tozasertib) | Pan-Aurora (A, B, C) | 0.6 nM (Ki)[10] | 18 nM (Ki)[10] | ~30-fold | G2/M arrest, endoreduplication, apoptosis (phenotype often resembles Aurora B inhibition).[11] |
Key Insights from the Comparison:
-
Selectivity: Alisertib stands out for its high selectivity for Aurora A over Aurora B, which is a desirable trait to minimize off-target effects associated with Aurora B inhibition.[8][12] VX-680, as a pan-Aurora inhibitor, targets Aurora A, B, and C with high potency.[11] The pyrazolo[4,3-d]pyrimidine Compound 2i shows a broader kinase inhibitory profile, also targeting CDKs, which could be beneficial or lead to a different spectrum of side effects.[6]
-
Cellular Effects: The cellular phenotypes induced by these inhibitors are consistent with their selectivity profiles. Alisertib's effects, such as defective spindle formation, are characteristic of Aurora A inhibition.[2][13] In contrast, VX-680 can induce phenotypes associated with the inhibition of both Aurora A and B, including endoreduplication.[11] The reported effects of Compound 2i, such as the dephosphorylation of histone H3 at Ser10, are interestingly more aligned with an Aurora B inhibitory phenotype, suggesting its cellular activity may be complex and not solely driven by Aurora A inhibition.[6]
Experimental Validation Protocols
To rigorously validate a novel pyrazolo[4,3-d]pyrimidine as a selective Aurora A kinase inhibitor, a series of well-established biochemical and cellular assays are essential.
Biochemical Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora A kinase.
Principle: This assay quantifies the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reagents and Buffers:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Recombinant human Aurora A kinase (e.g., expressed in Sf9 cells).
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG).[8]
-
[γ-³³P]ATP.
-
ATP solution.
-
Test compound (e.g., pyrazolo[4,3-d]pyrimidine) serially diluted in DMSO.
-
Stop Solution: 7.5 M Guanidine Hydrochloride.
-
Streptavidin-coated filter plates.
-
Wash Buffer: 2 M NaCl.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Aurora A kinase, and the peptide substrate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Wash the filter plate extensively with Wash Buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT-116 colorectal carcinoma) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blotting for Target Engagement
This technique is used to determine if the inhibitor affects the phosphorylation status of Aurora A and its downstream substrates in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. To assess Aurora A activity, an antibody that specifically recognizes the autophosphorylated form of Aurora A (at Threonine 288) is used.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cancer cells with the test compound at various concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Aurora A (Thr288).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Aurora A or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of phospho-Aurora A in treated versus untreated cells.
-
Visualizing the Scientific Logic
Aurora A Signaling Pathway and Inhibition
Caption: Aurora A kinase signaling pathway and the point of intervention by selective inhibitors.
Experimental Workflow for Inhibitor Validation
Caption: A streamlined workflow for the comprehensive validation of a novel Aurora A kinase inhibitor.
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While compounds from this class have demonstrated activity against Aurora A kinase, rigorous validation is paramount to establish their potency and selectivity. This guide has outlined a comparative framework and detailed the essential experimental protocols necessary for this validation process. By directly comparing novel pyrazolo[4,3-d]pyrimidines to well-characterized inhibitors like Alisertib and VX-680, researchers can gain a comprehensive understanding of their potential as selective Aurora A-targeted cancer therapeutics. The ultimate goal is to develop inhibitors with a superior therapeutic window, maximizing efficacy against cancer cells while minimizing off-target toxicities.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publications | ÚEB AV ČR [ueb.cas.cz]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors
The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design. As a bioisostere of adenine, it adeptly occupies the ATP-binding site of numerous kinases, making it a "privileged scaffold" for developing therapies targeting aberrant signaling pathways in oncology and inflammatory diseases.[1][2] However, this inherent versatility is a double-edged sword. The conserved nature of the ATP-binding pocket across the human kinome means that inhibitors designed for one target often exhibit polypharmacology, binding to unintended "off-target" kinases.[3][4]
This cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial synergistic effects.[5] Therefore, a rigorous and multi-faceted approach to profiling the selectivity of any new pyrazolo[4,3-d]pyrimidine-based candidate is not merely a regulatory checkbox but a fundamental necessity for understanding its true mechanism of action and predicting its clinical potential.
This guide provides an in-depth comparison of state-of-the-art methodologies for assessing inhibitor selectivity, grounded in the principles of biochemical and cellular analysis. We will dissect the causality behind experimental choices, provide actionable protocols, and present data interpretation frameworks to empower researchers in their drug development journey.
Part 1: The Strategic Imperative for Kinase Selectivity Profiling
A "compound-centric" rather than "target-centric" approach is essential in early-stage drug discovery.[6] Instead of only asking "Does my compound hit my target?", we must ask, "What is the full range of kinase targets for my compound?". Answering this question early prevents costly late-stage failures and uncovers new therapeutic opportunities. A comprehensive profiling strategy integrates orthogonal methods to build a complete picture, from direct biochemical binding to functional consequences in a live-cell context.
Part 2: A Comparative Guide to Profiling Methodologies
No single assay can fully capture the complexity of a compound's selectivity. We will explore three pillars of modern profiling: large-scale biochemical screening, cellular target engagement, and functional phosphoproteomics.
Biochemical Profiling: Mapping the Kinome Interaction Landscape
The most direct way to assess cross-reactivity is to test the compound against a large panel of purified kinases. This approach provides a global overview of potential interactions across the kinome.
Featured Technique: Active Site-Directed Competition Binding Assays (e.g., KINOMEscan®)
This high-throughput method is an industry standard for quantitatively measuring inhibitor binding affinity across hundreds of kinases.[7][8][9] The principle relies on competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the pyrazolo[4,3-d]pyrimidine inhibitor in 100% DMSO to create a concentrated stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound. For a single-dose screen (to identify initial hits), a concentration of 1 µM or 10 µM is common. For affinity determination (Kd), an 11-point dose-response curve is generated.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound. The reaction is incubated to allow binding to reach equilibrium.
-
Capture & Elution: The mixture is passed over a capture matrix that binds the immobilized ligand. Unbound kinase is washed away. The bound kinase is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding. For dose-response curves, the data is fitted to calculate the dissociation constant (Kd), a direct measure of binding affinity.
Causality and Interpretation: This assay directly measures binding, not inhibition of kinase activity. This is a crucial distinction, as it allows for the profiling of inhibitors regardless of their binding mode (e.g., Type I or Type II) and does not require an active enzyme or substrate.[8] The output, often visualized as a "TREEspot™" diagram, provides an intuitive map of the inhibitor's selectivity across the human kinome.
Caption: KINOMEscan® competition binding assay workflow.
Illustrative Data: Selectivity of Representative Pyrazolo-pyrimidine Inhibitors
The following table showcases how selectivity data is typically presented. While these are not all from the pyrazolo[4,3-d]pyrimidine scaffold, they are close analogs and serve to illustrate the data format. For instance, PP1, a well-known pyrazolo[3,4-d]pyrimidine, is often cited as a "selective" Src family inhibitor but also potently inhibits other kinases like c-Kit and Bcr-Abl.[10][11][12]
Table 1: Example Kinase Selectivity Profile (Dissociation Constants, Kd in nM)
| Kinase Target | Inhibitor A (e.g., PP1 analog) | Inhibitor B (Hypothetical) | Inhibitor C (e.g., Dasatinib) |
| SRC | 5 | 170 | <1 |
| LCK | 4 | 220 | <1 |
| FYN | 6 | 250 | <1 |
| ABL1 | 150 | 5,000 | <1 |
| KIT | 75 | >10,000 | 1.2 |
| PDGFRβ | 90 | >10,000 | 1.1 |
| VEGFR2 | >10,000 | 850 | 15 |
| EGFR | 250 | 1,200 | 110 |
Data is illustrative, compiled from sources profiling pyrazolo[3,4-d]pyrimidines and other TKIs for comparative purposes.[13][14][15]
Cellular Target Engagement: Confirming Intracellular Binding
A compound may bind potently in a biochemical assay but fail to engage its target in a live cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in a physiological context.[16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18]
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat intact cells with a range of concentrations of the pyrazolo[4,3-d]pyrimidine inhibitor (and a DMSO vehicle control) for 1 hour at 37°C.
-
Thermal Challenge: Determine the optimal melting temperature (Tm) for the target protein in a preliminary experiment. Heat the cell suspensions at this specific temperature (e.g., 54°C) for 3 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells to release their protein content. This can be done through freeze-thaw cycles or detergents.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, stabilized protein fraction.
-
Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the inhibitor concentration. A dose-dependent increase in soluble protein indicates target engagement and stabilization.
Causality and Interpretation: CETSA provides direct evidence that a compound reaches and binds to its intended target within the complex milieu of the cell.[17][18] It is an invaluable tool for validating hits from biochemical screens and for establishing structure-activity relationships (SAR) for cell permeability and target engagement.[18]
Caption: Isothermal dose-response CETSA workflow.
Functional Profiling: Assessing Downstream Signaling Effects
Ultimately, the goal of a kinase inhibitor is to modulate a signaling pathway. Mass spectrometry (MS)-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation events in response to inhibitor treatment.[3][19] This reveals the true functional consequence of both on-target and off-target inhibition.[20]
Experimental Protocol: Quantitative Phosphoproteomics
-
Cell Culture and Treatment: Grow cells (often using SILAC labeling for quantitative accuracy) and treat with the inhibitor at a relevant concentration (e.g., IC50) for a defined period.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[19]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS/MS). The MS instrument determines the mass of the peptides, and the MS/MS fragments them to determine their amino acid sequence and pinpoint the exact site of phosphorylation.
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples. Changes in phosphorylation can then be mapped to specific kinases and signaling pathways.[5]
Causality and Interpretation: This method provides a functional fingerprint of the inhibitor.[21] A decrease in phosphorylation on a known substrate of the primary target validates on-target activity. Conversely, changes in phosphorylation of substrates of other kinases reveal functionally relevant off-target effects. This data is critical for understanding the systems-level impact of the compound and can help explain unexpected phenotypes or toxicities.[5][19]
Caption: Simplified Src signaling pathway targeted by pyrazolo-pyrimidine inhibitors.
Conclusion
The development of safe and effective pyrazolo[4,3-d]pyrimidine kinase inhibitors demands a sophisticated, multi-layered approach to cross-reactivity profiling. Relying on a single assay is insufficient. The journey from a promising lead compound to a clinical candidate requires the integration of broad biochemical screening to map all potential interactions, cell-based target engagement assays to confirm bioavailability and binding in a native environment, and functional phosphoproteomics to understand the ultimate impact on cellular signaling networks. By embracing this comprehensive strategy, researchers can de-risk their projects, uncover novel mechanisms of action, and ultimately accelerate the delivery of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases* | Semantic Scholar [semanticscholar.org]
- 13. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazolopyrimidine scaffold stands out as a "privileged" structure, particularly in the realm of kinase inhibition. Its resemblance to the native purine core of ATP allows it to effectively compete for the kinase hinge region, making it a fertile ground for the development of targeted therapies.[1][2] Among the various isomeric forms, pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have garnered significant attention, each offering a unique set of properties and therapeutic opportunities. This guide provides a comprehensive head-to-head comparison of these two important scaffolds, offering insights into their structural nuances, biological activities, and the experimental methodologies used in their evaluation.
At a Glance: Key Distinctions
| Feature | Pyrazolo[4,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | Pyrazole ring fused at the 4,3-position to the pyrimidine ring. | Pyrazole ring fused at the 3,4-position to the pyrimidine ring. |
| Primary Targets | Broader range including CDKs, tubulin, adenosine receptors, and HIF-PHD.[3][4][5] | Predominantly protein kinases (e.g., BTK, Src, EGFR, VEGFR, CDKs).[1][6] |
| Notable Examples | CDK and Aurora kinase inhibitors, tubulin polymerization inhibitors.[3][5] | Ibrutinib (BTK inhibitor), various Src family kinase inhibitors in clinical development.[1][7] |
| Key SAR Insights | Substitutions at N1, C3, C5, and C7 positions are crucial for activity and selectivity.[3][4] | N1, C3, C4, and C6 are key modification points for tuning potency and selectivity.[8][9][10] |
Delving Deeper: A Structural and Mechanistic Showdown
The seemingly subtle difference in the fusion of the pyrazole and pyrimidine rings between the two scaffolds has profound implications for their three-dimensional shape, electronic properties, and ultimately, their interaction with biological targets.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of adenine, mimicking the hydrogen bonding pattern required for interaction with the hinge region of many kinases.[2][6] This has led to the successful development of numerous ATP-competitive kinase inhibitors.[1] The nitrogen at position 1 of the pyrazole ring and the amino group often placed at the C4 position of the pyrimidine ring are critical for forming hydrogen bonds with the kinase hinge region.
Conversely, the pyrazolo[4,3-d]pyrimidine scaffold, while also a purine isostere, presents a different arrangement of hydrogen bond donors and acceptors. This can lead to altered binding modes within the ATP pocket or allow for the targeting of entirely different classes of proteins. For instance, some pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, a mechanism distinct from kinase inhibition.[3]
dot graph TD { rankdir=LR; subgraph "Pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor"; A["Pyrazolo[3,4-d]pyrimidine Core"] -- "Mimics Adenine" --> B{"ATP Binding Pocket"}; B -- "Forms H-bonds with Hinge Region" --> C["Kinase Inhibition"]; end
} Caption: Comparative mechanisms of action.
Head-to-Head on a Common Target: CDK Inhibition
While a broad, direct comparison across multiple targets is challenging due to the diverse activities of these scaffolds, we can examine their application in targeting Cyclin-Dependent Kinases (CDKs), a family of enzymes where inhibitors from both classes have been developed.
One study detailed the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine and a closely related pyrazolo[4,3-e][3][4][7]triazolo[1,5-c]pyrimidine scaffold as CDK2 inhibitors. This provides a valuable, albeit indirect, comparison. The pyrazolo[3,4-d]pyrimidine core was utilized as a bioisosteric replacement for the purine scaffold of known CDK inhibitors like roscovitine. The study demonstrated that derivatives from both scaffold families could achieve potent CDK2 inhibition, with IC50 values in the nanomolar range.
Molecular docking studies revealed that both scaffolds can fit into the ATP binding site of CDK2, forming the crucial hydrogen bond with the backbone of Leu83 in the hinge region. This suggests that despite the difference in their core structures, both can be engineered to effectively target the same kinase.
dot graph { layout=neato; node [shape=box, style="filled", fontcolor="#FFFFFF"];
} Caption: Simplified binding model in CDK2.
Experimental Corner: Synthesis and Evaluation Protocols
To facilitate further research and direct comparison, we provide generalized, yet detailed, experimental protocols for the synthesis and evaluation of both pyrazolopyrimidine scaffolds.
General Synthesis of Pyrazolo[3,4-d]pyrimidine Core
This protocol is a common route for the synthesis of the pyrazolo[3,4-d]pyrimidine core, often starting from a substituted pyrazole.
-
Starting Material: 5-amino-1-substituted-1H-pyrazole-4-carbonitrile.
-
Cyclization: The pyrazole is reacted with formamide under reflux conditions (typically 150-180 °C) for several hours. This reaction closes the pyrimidine ring.[7]
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the 4-amino-pyrazolo[3,4-d]pyrimidine core.
-
Further Functionalization: The core can be further modified. For example, the 4-amino group can be displaced by various nucleophiles, or substitutions can be made at other positions.
General Synthesis of Pyrazolo[4,3-d]pyrimidine Core
The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold often begins with a substituted pyrimidine.
-
Starting Material: A suitably substituted 4-amino-5-cyanopyrimidine.
-
Reaction with Hydrazine: The pyrimidine is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. This reaction forms the pyrazole ring.
-
Cyclization: The intermediate undergoes cyclization to form the pyrazolo[4,3-d]pyrimidine core.
-
Purification and Derivatization: Similar to the [3,4-d] isomer, the product is purified and can be further functionalized to explore structure-activity relationships.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Materials: Target kinase, substrate peptide, ATP, synthesized inhibitor, and a suitable buffer system.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the substrate peptide by the kinase. Inhibition is quantified by the reduction in this transfer in the presence of the inhibitor.
-
Procedure: a. The inhibitor is serially diluted to various concentrations. b. The kinase, substrate, and inhibitor are pre-incubated in the assay buffer. c. The reaction is initiated by the addition of ATP. d. After a set incubation time, the reaction is stopped. e. The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cell-Based Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cell lines.
-
Cell Lines: Choose appropriate cancer cell lines that are relevant to the target of the inhibitors.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of the inhibitor compounds. c. After a 48-72 hour incubation period, cell viability is assessed using a reagent such as MTT or resazurin.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Concluding Remarks for the Bench Scientist
Both pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are powerful starting points for the design of potent and selective inhibitors. The choice between them will largely depend on the specific target and the desired mechanism of action.
-
The pyrazolo[3,4-d]pyrimidine scaffold is a well-trodden path for ATP-competitive kinase inhibitors, with a wealth of SAR data available to guide design. Its proven clinical success makes it a reliable choice for targeting kinases.
-
The pyrazolo[4,3-d]pyrimidine scaffold offers opportunities for exploring novel chemical space and targeting a broader range of biological targets beyond kinases. Its unique structural features may lead to the discovery of inhibitors with novel mechanisms of action and improved selectivity profiles.
Ultimately, a thorough understanding of the subtle yet significant differences between these two isomeric systems, coupled with rigorous experimental evaluation, will be key to unlocking their full therapeutic potential.
References
- 1. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Apoptosis Induction by Pyrazolo[4,3-d]pyrimidine Derivatives: A Comparative Guide to Western Blot Analysis
For researchers and drug development professionals investigating the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives, unequivocally demonstrating the induction of apoptosis is a critical step. These compounds have shown promise by triggering programmed cell death in various cancer cell lines.[1][2] Among the array of available techniques, Western blotting remains a cornerstone for the specific and semi-quantitative analysis of key proteins that orchestrate the apoptotic cascade.[3][4][5] This guide provides an in-depth, experience-driven comparison of Western blotting with other common apoptosis detection methods, complete with detailed protocols and data interpretation insights to ensure the integrity of your findings.
The Central Role of Western Blot in Apoptosis Research
While other methods can indicate that cells are dying, Western blotting provides a window into the specific molecular machinery at play. This is crucial when characterizing the mechanism of action for a novel compound class like pyrazolo[4,3-d]pyrimidines. The power of this technique lies in its ability to detect the cleavage and activation of specific proteins, which are hallmark events in the apoptotic signaling pathway.[6][7]
The logic behind using Western blot to confirm apoptosis is self-validating. By probing for multiple, specific markers within the same signaling cascade, a cohesive and compelling narrative of apoptosis induction can be built. For instance, observing the cleavage of an initiator caspase, a downstream executioner caspase, and a final caspase substrate provides a tripartite confirmation of the pathway's activation.
Key Apoptotic Markers for Western Blot Analysis
The selection of protein targets is paramount for a conclusive Western blot analysis. For pyrazolo[4,3-d]pyrimidine derivatives, which often engage the intrinsic apoptotic pathway, the following markers are essential:
-
Bcl-2 Family Proteins: This family of proteins are the gatekeepers of the mitochondrial (intrinsic) pathway of apoptosis.[8][9] A shift in the balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) is a key indicator of apoptotic priming.[10][11][12] Treatment with an effective pyrazolo[4,3-d]pyrimidine derivative may lead to the upregulation of pro-apoptotic proteins or downregulation of anti-apoptotic proteins.
-
Caspases: These cysteine proteases are the executioners of apoptosis.[7] Western blotting can distinguish between the inactive pro-caspases and their smaller, active cleaved forms.[5][6]
-
Initiator Caspases: Caspase-9 is the primary initiator caspase of the intrinsic pathway. Its cleavage indicates the activation of the apoptosome.
-
Executioner Caspases: Caspase-3 and Caspase-7 are the main executioner caspases.[4][5] The appearance of their cleaved fragments is a definitive sign that the cell is undergoing apoptosis.[13]
-
-
Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair.[5] During apoptosis, it is cleaved and inactivated by activated Caspase-3.[6][14] Detecting the 89 kDa cleaved fragment of PARP alongside the full-length 116 kDa protein is a widely accepted marker of apoptosis.[5][15]
Below is a diagram illustrating the core intrinsic apoptotic pathway and the key points of analysis for Western blotting.
Caption: Intrinsic apoptotic pathway activated by pyrazolo[4,3-d]pyrimidine derivatives.
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol is a robust starting point for analyzing apoptosis induction in cancer cell lines treated with pyrazolo[4,3-d]pyrimidine derivatives.
Caption: Standard workflow for Western blot analysis of apoptotic markers.
Detailed Steps:
-
Cell Culture and Treatment: Plate your chosen cancer cell line at an appropriate density. Treat with a range of concentrations of your pyrazolo[4,3-d]pyrimidine derivative for various time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of protein for each sample.[4]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the size of your target proteins.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.[3]
-
Secondary Antibody Incubation: After washing the membrane with TBST, incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Following further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of your target proteins to a loading control (e.g., β-actin or GAPDH) to account for any loading inaccuracies.
Interpreting the Data: A Hypothetical Case Study
To illustrate data interpretation, consider the following hypothetical results from treating a cancer cell line with a pyrazolo[4,3-d]pyrimidine derivative (Compound X).
| Target Protein | Untreated Control | Compound X (10 µM) | Fold Change (Compound X vs. Control) |
| Bcl-2 (anti-apoptotic) | 1.00 | 0.45 | ↓ 2.2-fold |
| Bax (pro-apoptotic) | 1.00 | 1.85 | ↑ 1.85-fold |
| Pro-Caspase-3 (35 kDa) | 1.00 | 0.30 | ↓ 3.3-fold |
| Cleaved Caspase-3 (17/19 kDa) | 0.10 | 2.50 | ↑ 25-fold |
| Full-length PARP (116 kDa) | 1.00 | 0.25 | ↓ 4-fold |
| Cleaved PARP (89 kDa) | 0.05 | 3.75 | ↑ 75-fold |
| β-actin (Loading Control) | 1.00 | 1.00 | - |
Data are presented as normalized band intensities.
Interpretation: The data strongly suggest that Compound X induces apoptosis. The decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax indicate a shift towards apoptosis at the mitochondrial level.[10][11][16] This is corroborated by the significant decrease in pro-caspase-3 and a corresponding dramatic increase in its cleaved, active form.[13] The robust increase in cleaved PARP serves as the final confirmation of widespread caspase-3 activity and apoptotic execution.[5][14]
Comparison with Alternative Apoptosis Detection Methods
While Western blotting is a powerful tool, it is often beneficial to complement it with other techniques. Each method has its own strengths and weaknesses.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Detects specific proteins and their cleavage products by size separation and antibody probing.[17] | High specificity; provides mechanistic insights into pathway activation; semi-quantitative.[5] | Low throughput; time-consuming; requires specific antibodies.[18] |
| Flow Cytometry (Annexin V/PI Staining) | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.[17][19] | High throughput; quantitative; distinguishes between early/late apoptosis and necrosis.[20] | Does not provide information on specific protein pathways; can be expensive.[20] |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA breaks.[20] | Can be used on tissue sections (in situ); good for spatial localization of apoptotic cells. | Detects late-stage apoptosis only; can have false positives with necrotic or DNA-damaged cells.[20] |
| Caspase Activity Assays (Fluorometric/Colorimetric) | Measures the activity of specific caspases using synthetic substrates that release a fluorescent or colored molecule upon cleavage.[17] | High throughput; quantitative measure of enzyme activity. | Does not directly measure protein levels or cleavage; can be prone to artifacts. |
| Mitochondrial Membrane Potential (MMP) Assays | Uses fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential. A loss of fluorescence indicates mitochondrial depolarization, an early event in apoptosis.[20][21] | Detects a very early event in the intrinsic apoptotic pathway. | Can be transient; other cellular stresses can also affect MMP. |
Recommendation: For a comprehensive understanding of the apoptotic effects of pyrazolo[4,3-d]pyrimidine derivatives, a multi-faceted approach is recommended. Start with a high-throughput method like flow cytometry to quantify the extent of apoptosis. Then, use Western blotting to dissect the underlying molecular mechanism and confirm the involvement of key signaling proteins.
Conclusion
Confirming apoptosis induction is a non-negotiable step in the preclinical evaluation of pyrazolo[4,3-d]pyrimidine derivatives. Western blotting stands out as an indispensable technique, offering unparalleled specificity in identifying the key molecular events of programmed cell death. By carefully selecting protein targets, adhering to a rigorous protocol, and complementing the findings with other methods, researchers can build a robust and compelling case for the apoptotic mechanism of their compounds, paving the way for further drug development.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. antbioinc.com [antbioinc.com]
A Comparative Guide to Cell Cycle Analysis of Cancer Cells Treated with Pyrazolo[4,3-d]pyrimidine Compounds
For researchers, scientists, and drug development professionals at the forefront of oncology, understanding the precise mechanisms by which novel therapeutics impact cancer cell proliferation is paramount. This guide provides an in-depth, comparative analysis of the effects of pyrazolo[4,3-d]pyrimidine compounds on the cancer cell cycle, juxtaposed with established cyclin-dependent kinase (CDK) inhibitors. Our focus is to equip you with the foundational knowledge and practical methodologies to effectively evaluate these promising anti-cancer agents.
The dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell division.[1][2] Consequently, the proteins that drive the cell cycle, particularly CDKs, have emerged as critical therapeutic targets.[3][4][5] The pyrazolo[4,3-d]pyrimidine scaffold has shown considerable promise in yielding potent and selective CDK inhibitors, acting as a bioisostere for the purine ring of ATP and effectively competing for the kinase domain.[6][7][8] This guide will delve into the experimental framework for assessing these compounds, with a focus on robust and reproducible cell cycle analysis.
The Central Role of CDKs in the Cell Cycle and Cancer
The eukaryotic cell cycle is a tightly regulated process orchestrated by the sequential activation of CDKs.[1] These kinases, in complex with their regulatory cyclin partners, phosphorylate key substrates to drive the cell through its distinct phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). In many cancers, this regulatory network is compromised, often through the overexpression of cyclins or the loss of endogenous CDK inhibitors, leading to incessant proliferation.[3][9]
Pyrazolo[4,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various CDKs, including CDK2, CDK7, and CDK9.[6][10][11] By targeting these kinases, these compounds can induce cell cycle arrest, providing a window for other cellular processes like apoptosis to take effect.[8][12][13][14]
Below is a simplified representation of the CDK/cyclin-mediated cell cycle progression and the points of intervention for CDK inhibitors.
Caption: Simplified CDK/cyclin signaling pathway illustrating key transition points and the inhibitory action of pyrazolo[4,3-d]pyrimidine compounds.
Comparative Experimental Design: Pyrazolo[4,3-d]pyrimidines vs. Standard CDK Inhibitors
To provide a robust comparison, we will outline an experimental workflow to assess a novel pyrazolo[4,3-d]pyrimidine compound (designated as "Compound X") against a well-characterized, commercially available CDK inhibitor such as Palbociclib (a CDK4/6 inhibitor).[9]
Objective: To compare the effects of Compound X and Palbociclib on the cell cycle distribution of a human cancer cell line.
Materials:
-
Cell Line: MCF-7 (human breast adenocarcinoma), known to be sensitive to CDK4/6 inhibition.
-
Compounds:
-
Compound X (pyrazolo[4,3-d]pyrimidine derivative)
-
Palbociclib (positive control)
-
DMSO (vehicle control)
-
-
Reagents:
The following diagram illustrates the experimental workflow for cell cycle analysis.
Caption: A stepwise workflow for the cell cycle analysis of cancer cells treated with test compounds.
Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for preparing and analyzing cells for cell cycle distribution using propidium iodide staining, a widely used method that stoichiometrically binds to DNA.[15][18]
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of Compound X, a fixed concentration of Palbociclib (e.g., 1 µM), and an equivalent volume of DMSO for the vehicle control. Incubate for 24 and 48 hours.
-
Cell Harvesting:
-
Aspirate the media and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.[16][17]
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the more buoyant fixed cells.[16]
-
Aspirate the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any double-stranded RNA that might otherwise be stained by PI.[15][16]
-
Incubate in the dark at room temperature for at least 20-30 minutes.[17][18]
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[16][18]
-
Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets and clumps.[16]
-
Analyze the PI fluorescence on a linear scale to distinguish between G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[15]
-
Comparative Data Presentation
The results of the cell cycle analysis can be summarized in a table for clear comparison. The data below is hypothetical and for illustrative purposes.
| Treatment (48h) | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 45.2 | 35.8 | 19.0 |
| Compound X | 0.5 | 55.8 | 28.1 | 16.1 |
| 1.0 | 68.3 | 15.6 | 16.1 | |
| 2.0 | 75.1 | 10.2 | 14.7 | |
| Palbociclib | 1.0 | 72.5 | 12.3 | 15.2 |
This hypothetical data suggests that Compound X induces a dose-dependent G1 cell cycle arrest, similar to the known CDK4/6 inhibitor Palbociclib. Such an outcome would be consistent with the inhibition of G1/S phase transition. Other pyrazolo[4,3-d]pyrimidine compounds have been shown to induce G2/M arrest, highlighting the diverse potential of this chemical scaffold.[12][13]
Concluding Remarks
The systematic evaluation of novel therapeutic candidates is the bedrock of successful drug development. For pyrazolo[4,3-d]pyrimidine compounds, a thorough analysis of their impact on the cancer cell cycle is a critical step in elucidating their mechanism of action. The methodologies and comparative framework presented in this guide provide a robust starting point for researchers. By employing these techniques, the scientific community can continue to unravel the therapeutic potential of this promising class of CDK inhibitors in the fight against cancer.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dnascience.plos.org [dnascience.plos.org]
- 3. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cell-cycle Machinery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[4,3-d]pyrimidine Derivatives in Kinase Active Sites
This guide provides researchers, scientists, and drug development professionals with a robust framework for conducting and validating comparative molecular docking studies. We will focus on the pyrazolo[4,3-d]pyrimidine scaffold, a privileged core structure in modern kinase inhibitor design, demonstrating how to assess its derivatives against various kinase targets computationally. Our methodology emphasizes scientific integrity, reproducibility, and a deep understanding of the causality behind each experimental step.
Introduction: The Rationale for Kinase Inhibition and the Role of In Silico Screening
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This makes them one of the most critical classes of drug targets.[1] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is of significant interest as it can effectively mimic the hinge-binding interactions of ATP within the kinase active site.[2][3] This structural advantage has led to the development of numerous potent and selective kinase inhibitors, including clinically approved drugs.[2][4]
Structure-based drug design, particularly molecular docking, is an indispensable tool for rapidly evaluating libraries of potential inhibitors before committing to costly and time-consuming synthesis and in vitro testing.[1][5] However, the reliability of a docking study hinges on a meticulously validated protocol. A common pitfall is relying on a single docking program or scoring function, which can introduce software-specific bias.
This guide, therefore, presents a comparative approach. By utilizing multiple well-regarded software tools and focusing on a self-validating protocol, we can generate more reliable and trustworthy predictions about the binding affinity and interaction patterns of novel pyrazolo[4,3-d]pyrimidine derivatives.
Part 1: Designing a Robust and Self-Validating Docking Experiment
The foundation of any credible computational study is a protocol that validates itself against known experimental data. For molecular docking, the gold standard is the ability to reproduce the binding mode of a co-crystallized ligand.
Causality in Experimental Design: The "Why"
-
Why Select Specific Kinases? The choice of kinase targets should be hypothesis-driven. For this guide, we will consider two hypothetical targets, Kinase A (e.g., a Cyclin-Dependent Kinase - CDK) and Kinase B (e.g., a Phosphoinositide 3-kinase - PI3K) , both of which are major targets in oncology and have been successfully inhibited by pyrazolopyrimidine-based compounds.[6][7][8]
-
Why the Pyrazolo[4,3-d]pyrimidine Scaffold? Its structural similarity to the purine core of ATP allows it to function as an "ATP-competitive inhibitor."[3] By modifying the substitution points on this core, medicinal chemists can tune the compound's selectivity and potency for different kinase targets.[7]
-
Why a Comparative Approach? Docking programs use different algorithms and scoring functions to predict binding. Running the same experiment in two different environments, such as the command-line AutoDock Vina and the GUI-driven PyRx (which utilizes Vina as its engine), helps confirm that the results are not an artifact of a single setup.[9][10][11] This cross-verification enhances confidence in the predicted binding modes.
The Self-Validating Protocol: Redocking
Before screening our derivatives, we must prove our docking protocol can accurately replicate reality. This is achieved by "redocking" the native ligand found in the crystal structure.[12][13]
Protocol: Docking Validation
-
Obtain the Crystal Structure: Download the PDB file for your target kinase that contains a co-crystallized inhibitor (e.g., from the --INVALID-LINK--).[14]
-
Separate the Components: Using a molecular visualization tool like UCSF Chimera or PyMOL, separate the protein, the co-crystallized ligand, and any water molecules or cofactors into distinct files.
-
Prepare the Protein (Receptor):
-
Prepare the Ligand: Use the separated co-crystallized ligand file. Ensure it is also converted to the .pdbqt format.
-
Perform Redocking: Dock the prepared ligand back into the prepared protein's binding site, using the same parameters (grid box size and location) that you will use for your derivative library.
-
Analyze the Result: Superimpose the lowest-energy docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
A protocol is considered validated if the RMSD is less than 2.0 Å. [12][16] This confirms that the chosen docking parameters are capable of finding the experimentally observed binding mode. Failure to pass this step invalidates any subsequent results.
Part 2: Step-by-Step Comparative Docking Workflow
With a validated protocol, we can now proceed to screen our library of pyrazolo[4,3-d]pyrimidine derivatives.
Ligand Preparation
-
Create 2D Structures: Draw your pyrazolo[4,3-d]pyrimidine derivatives in a chemical drawing program (e.g., ChemDraw) or retrieve them from a database like PubChem.
-
Convert to 3D: Use a program like OpenBabel to convert the 2D structures into 3D coordinates.
-
Energy Minimization: Perform an energy minimization step using a suitable force field (e.g., MMFF94). This ensures the ligand conformation is energetically favorable before docking.
-
Save in .pdbqt Format: Convert all prepared ligands into the .pdbqt format required by Vina.
Workflow Diagram
The entire experimental process can be visualized as a clear, logical flow.
Caption: Overall workflow for the comparative docking study.
Docking Execution: AutoDock Vina vs. PyRx
-
AutoDock Vina (Command Line): Vina offers power and scriptability.[17] The key is defining the search space via a configuration file, specifying the center and dimensions of the grid box, which should encompass the entire active site.
-
Causality: A properly defined grid box is essential. Too small, and you might miss the correct binding pose; too large, and you waste computational time and may reduce accuracy. The validated redocking step confirms your grid box is appropriate.
-
-
PyRx (Graphical User Interface): PyRx is a virtual screening tool that provides a user-friendly interface for AutoDock Vina, making it ideal for screening multiple ligands.[10][18] The process involves loading the prepared protein and ligand library, visually defining the binding site, and running the Vina wizard.[18][19]
Post-Docking Analysis: Beyond the Score
A low binding affinity score (e.g., -8.0 to -11.0 kcal/mol) is promising, but it is meaningless without a corresponding chemical and structural rationale.[8]
Protocol: Interaction Analysis
-
Visualize the Best Pose: Load the docked complex (protein + lowest-energy ligand pose) into a molecular visualizer.
-
Identify Key Interactions: Use the Protein-Ligand Interaction Profiler (PLIP) web server or command-line tool.[20][21] PLIP provides a detailed, automated analysis of all non-covalent interactions, such as:
-
Compare to Known Binders: The interactions should be consistent with those observed for known inhibitors of that kinase family. For ATP-competitive inhibitors, a hydrogen bond with the "hinge" region of the kinase is typically essential.
Part 3: Data Interpretation and Biological Context
Summarizing Quantitative Data
Organize your results into a clear, comparative table. This allows for at-a-glance assessment of potency (binding affinity) and selectivity.
Table 1: Hypothetical Docking Results for Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound ID | Scaffold Modification | Kinase A (CDK) Binding Affinity (kcal/mol) | Kinase B (PI3K) Binding Affinity (kcal/mol) | Key Hinge Interactions (PLIP Analysis) |
| P4P-001 | R1 = -H | -8.2 | -7.5 | Kinase A: Yes (Glu81) Kinase B: Yes (Val851) |
| P4P-002 | R1 = -Phenyl | -9.5 | -7.8 | Kinase A: Yes (Glu81) Kinase B: Yes (Val851) |
| P4P-003 | R1 = -Morpholine | -8.9 | -9.8 | Kinase A: Yes (Glu81) Kinase B: Yes (Val851, Asp933) |
| Control | Known Inhibitor | -10.1 | -10.5 | Kinase A: Yes (Glu81) Kinase B: Yes (Val851) |
From this hypothetical data, we can infer that the phenyl substitution (P4P-002) improves binding to Kinase A, while the morpholine group (P4P-003) not only improves binding to Kinase B but also forms an additional hydrogen bond, suggesting higher selectivity.
Placing Results in a Biological Context
Understanding the role of the target kinase is vital for appreciating the impact of a potential inhibitor. For example, PI3K is a central node in the PI3K/AKT/mTOR pathway, which controls cell growth and survival.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
The Logic of Validated Hit Identification
A computational "hit" is not just a compound with a good score. It is a result that has passed a series of logical checks, ensuring its credibility.
Caption: The logical AND-gate for identifying a credible hit.
Conclusion
Molecular docking is a powerful predictive tool, but its output must be treated with scientific rigor. By adopting a comparative and self-validating methodology, researchers can significantly increase the confidence in their in silico results. This guide has outlined a comprehensive workflow for evaluating pyrazolo[4,3-d]pyrimidine derivatives, moving from initial target preparation and rigorous protocol validation to detailed interaction analysis and data interpretation. The ultimate goal of computational screening is to prioritize candidates for experimental validation. A compound that demonstrates a strong binding affinity, is predicted by a validated protocol, and forms chemically sensible interactions with the target's active site is a truly promising lead worthy of further investigation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 18. BASIL Biochemistry Curriculum 2019: Molecular Docking with AutoDock VINA and PyRx [basilbiochem.github.io]
- 19. researchgate.net [researchgate.net]
- 20. PLIP 2025: introducing protein-protein interactions to the protein-ligand interaction profiler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application in our experiments. The final, and arguably one of the most critical, stages is its proper disposal. As researchers, scientists, and drug development professionals, our responsibility to safety and environmental stewardship is paramount. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS: 40769-81-1), a heterocyclic compound foundational to many research endeavors.[1][2]
Part 1: Hazard Assessment and Characterization
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. Based on the chemical class of nitrogenous heterocyclic compounds and data from related pyrazolo[1,5-a]pyrimidine derivatives, we must assume the following potential hazards[5]:
-
Toxicity: Harmful if swallowed or inhaled.[5]
-
Irritation: May cause skin and serious eye irritation.[5]
-
Respiratory Effects: May cause respiratory irritation.[5]
Given these potential hazards, this compound should be managed as a hazardous chemical waste.
Table 1: Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 40769-81-1 | PubChem[1] |
| Molecular Formula | C5H4N4O2 | PubChem[1] |
| Molecular Weight | 152.11 g/mol | PubChem[1] |
| Appearance | Assumed to be a solid | General knowledge |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is to create a barrier between the researcher and the potential chemical hazard. For handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear impervious gloves, such as nitrile gloves. Always check for signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary to prevent inhalation.[5]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste, from the laboratory bench to final disposition. This workflow is designed to comply with general hazardous waste regulations as outlined by agencies such as the Environmental Protection Agency (EPA).[6][7]
Step 1: Waste Segregation and Collection
Causality: Proper segregation prevents unintended chemical reactions and ensures that the waste is directed to the correct disposal stream.
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of solid this compound waste. The container should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, or paper towels, should also be placed in this designated container.
-
Aqueous Waste: If generating aqueous solutions containing this compound, collect them in a separate, clearly labeled hazardous waste container for liquids. Do not dispose of this waste down the sewer system.[9]
Step 2: On-site Accumulation and Storage
Causality: Safe storage minimizes the risk of spills, exposure, and environmental release while awaiting pickup by waste management professionals.
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory. This area should be at or near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Step 3: Arranging for Final Disposal
Causality: The final disposal method must be environmentally sound and compliant with all federal, state, and local regulations.[7]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the pickup and final disposal of hazardous chemical waste.[7] Follow your institution's specific procedures for requesting a waste pickup.
-
Waste Manifest: For larger generators of hazardous waste, a hazardous waste manifest will be required for off-site transportation. This document tracks the waste from your facility to its ultimate destination.[8]
-
Approved Disposal Methods: The most common and accepted disposal methods for this type of chemical waste are:
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred method as it ensures the complete destruction of the organic molecule.
-
Engineered Landfill: In some cases, the waste may be sent to a specially designed hazardous waste landfill.[9]
-
The decision on the final disposal method will be made by your EHS department in conjunction with a certified hazardous waste management company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione | C5H4N4O2 | CID 21780898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 40769-81-1 | AChemBlock [achemblock.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 118801-53-9,this compound, 3-chloro- | lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Handling 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: From Personal Protection to Disposal
For the researcher navigating the innovative yet intricate landscape of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS: 40769-81-1), a member of the pyrazolopyrimidine class of compounds. Due to the potential biological activity of this class of molecules, a conservative and rigorous approach to safety is essential.[1][2] This document is structured to provide a comprehensive operational and disposal plan, ensuring the safety of laboratory personnel and the integrity of the research environment.
Hazard Assessment: A Proactive Stance on Safety
| Potential Hazard | GHS Classification (Assumed based on related compounds) | Immediate Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Avoid contact with skin. Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Sensitization | May cause respiratory irritation (Category 3) | Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling potentially hazardous compounds. The following is a step-by-step guide to ensure adequate protection.
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Detailed PPE Protocol
-
Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory.[3] Ensure it is buttoned to provide maximum skin coverage.
-
Hand Protection: Wear disposable nitrile gloves for short-term protection against a broad range of chemicals.[4] For tasks with a higher risk of exposure or when handling the compound for extended periods, consider double-gloving. Always inspect gloves for any signs of damage before use and change them immediately if contact with the chemical occurs.[4]
-
Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required.[3][4] For procedures involving liquids or with a risk of splashing, chemical splash goggles are mandatory.[3][5] When there is a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[3][4][5]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles. If weighing the powder outside of a fume hood is unavoidable, a properly fitted N95 respirator is recommended.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.
-
Preparation: Before handling the compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate glassware.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a micro-spatula to carefully transfer the solid compound to the weighing paper. Avoid creating dust.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the vessel is securely capped or covered.
-
-
Post-Handling:
-
After completing the task, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6]
Waste Disposal Workflow
Caption: Workflow for the proper disposal of the target compound.
Detailed Disposal Protocol
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated gloves, weighing paper, and other solid materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. If the solvent is halogenated, use a container specifically for halogenated waste.[6]
-
-
Storage: Store the hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials. The storage area should have secondary containment.
-
Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not overfill the waste container.[6]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their valuable research.
References
- 1. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
